molecular formula C25H34O3 B167135 4-Dodecyloxy-2-hydroxybenzophenone CAS No. 2985-59-3

4-Dodecyloxy-2-hydroxybenzophenone

Cat. No.: B167135
CAS No.: 2985-59-3
M. Wt: 382.5 g/mol
InChI Key: ARVUDIQYNJVQIW-UHFFFAOYSA-N
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Description

4-Dodecyloxy-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C25H34O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-dodecoxy-2-hydroxyphenyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-14-19-28-22-17-18-23(24(26)20-22)25(27)21-15-12-11-13-16-21/h11-13,15-18,20,26H,2-10,14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVUDIQYNJVQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062755
Record name 4-Dodecyloxy-2-hydroxybenzophenone
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Molecular Weight

382.5 g/mol
Source PubChem
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CAS No.

2985-59-3
Record name 2-Hydroxy-4-dodecyloxybenzophenone
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Record name Methanone, (4-(dodecyloxy)-2-hydroxyphenyl)phenyl-
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Record name Methanone, [4-(dodecyloxy)-2-hydroxyphenyl]phenyl-
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Record name 4-Dodecyloxy-2-hydroxybenzophenone
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Record name 4-dodecyloxy-2-hydroxybenzophenone
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Foundational & Exploratory

Synthesis of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-dodecyloxy-2-hydroxybenzophenone from 2,4-dihydroxybenzophenone (resbenzophenone). The document details established experimental protocols, presents quantitative data for comparison of synthetic methodologies, and includes key characterization data for the final product.

Introduction

This compound is a substituted benzophenone that finds applications in various fields, including as a UV absorber and stabilizer in polymers and cosmetic formulations. Its synthesis from the readily available precursor 2,4-dihydroxybenzophenone is a topic of interest for process development and optimization. The primary synthetic route involves a regioselective O-alkylation of the 4-hydroxyl group of resbenzophenone, a classic example of the Williamson ether synthesis. This guide explores different approaches to this synthesis, providing the necessary data and protocols for laboratory-scale preparation.

Synthetic Pathways

The synthesis of this compound is achieved through the Williamson ether synthesis, which involves the reaction of the phenoxide ion of 2,4-dihydroxybenzophenone with a dodecyl halide. The regioselectivity of the reaction, favoring alkylation at the more acidic and sterically accessible 4-hydroxyl group, is a key aspect of this transformation. Two primary methods are detailed below, differing in the choice of base and solvent, which significantly impacts reaction efficiency and yield.

Reaction_Pathway Resbenzophenone 2,4-Dihydroxybenzophenone (Resbenzophenone) Product This compound Resbenzophenone->Product Dodecyl_Halide Dodecyl Halide (e.g., 1-Bromododecane) Dodecyl_Halide->Product Base Base (e.g., K₂CO₃, CsHCO₃) Base->Product Solvent Solvent (e.g., Acetone, Acetonitrile) Solvent->Product

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The choice of reagents and reaction conditions has a significant impact on the yield of this compound. The following table summarizes quantitative data from various synthetic approaches.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-BromododecaneK₂CO₃AcetoneReflux16 - 20Not specified[1]
Dodecyl ChlorideK₂CO₃ / Iodide catalystMethyl Isoamyl Ketone120 - 145Not specified30[2]
Alkyl BromidesCsHCO₃Acetonitrile80Not specifiedup to 95[3]

Experimental Protocols

Method 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is a classic and widely used method for the synthesis of 4-alkoxy-2-hydroxybenzophenones.

Materials:

  • 2,4-Dihydroxybenzophenone (resbenzophenone)

  • 1-Bromododecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • n-Hexane

  • Ethanol

  • Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution.

  • Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from n-hexane.

    • For further purification, a second recrystallization can be performed from a 10% (v/v) solution of ethanol in acetonitrile.[1]

    • Dry the purified crystals under vacuum.

Method 2: High-Yield Synthesis using Cesium Bicarbonate

This method offers a more efficient and higher-yielding alternative for the regioselective alkylation.[3]

Materials:

  • 2,4-Dihydroxybenzophenone (resbenzophenone)

  • 1-Bromododecane

  • Cesium Bicarbonate (CsHCO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a reaction vessel, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetonitrile.

  • Add cesium bicarbonate (1.5 equivalents) to the solution.

  • Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Resbenzophenone, Alkyl Halide, Base, and Solvent Heating 2. Heat and Stir (Reflux or 80°C) Reactants->Heating Monitoring 3. Monitor by TLC Heating->Monitoring Cooling 4. Cool to RT Monitoring->Cooling Filtration 5. Filter Salts Cooling->Filtration Evaporation 6. Evaporate Solvent Filtration->Evaporation Recrystallization 7a. Recrystallization (Method 1) Evaporation->Recrystallization Column_Chroma 7b. Column Chromatography (Method 2) Evaporation->Column_Chroma

Caption: A generalized experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₂₅H₃₄O₃
Molecular Weight 382.54 g/mol
Appearance White to off-white solid
Melting Point 49-50 °C[1]
Infrared (IR) Spectrum An IR spectrum is available from the NIST Chemistry WebBook.[4]
¹H NMR Specific data not available in the searched literature. Expected signals would include aromatic protons, a triplet for the -OCH₂- group around 4.0 ppm, a multiplet for the long alkyl chain, and a singlet for the hydroxyl proton.
¹³C NMR Specific data not available in the searched literature. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the carbons of the dodecyloxy chain.

Conclusion

The synthesis of this compound from resbenzophenone can be effectively achieved via Williamson ether synthesis. While the traditional method using potassium carbonate in acetone is viable, the use of cesium bicarbonate in acetonitrile offers a significant improvement in yield. The choice of method will depend on the desired yield, cost of reagents, and available laboratory equipment. Proper purification, typically by recrystallization or column chromatography, is crucial to obtain a product of high purity suitable for its intended applications. Further spectroscopic analysis, particularly NMR, is recommended to fully characterize the final product.

References

Spectroscopic Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Dodecyloxy-2-hydroxybenzophenone, a widely used ultraviolet (UV) absorber. The information presented herein is intended to support research and development activities by providing detailed data and methodologies related to its characterization.

Introduction

This compound (CAS No. 2985-59-3) is a member of the hydroxybenzophenone class of organic compounds, which are known for their ability to absorb UVA and UVB radiation. This property makes it a valuable ingredient in sunscreens, plastics, and various coatings to prevent photodegradation. A thorough understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₂₅H₃₄O₃

  • Molecular Weight: 382.54 g/mol

  • Appearance: White to off-white or light yellow powder

  • Melting Point: 48-51 °C

  • Boiling Point: >250 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorbance in the UV region, which is the basis for its function as a UV absorber.

ParameterValueReference
Absorption Range270 - 340 nm[1][2]
λmax (in THF)~325 nm (estimated)Based on data for similar 2-hydroxybenzophenone derivatives.

Note: The exact λmax can vary depending on the solvent.

Fluorescence Spectroscopy

While primarily a UV absorber, 2-hydroxybenzophenone derivatives can exhibit fluorescence. The emission properties are influenced by an excited-state intramolecular proton transfer (ESIPT) process.

ParameterValue (Estimated)Reference
Emission MaximumNot directly available. Expected to be in the range of 450-550 nm.Based on data for other 2-hydroxy-4-alkoxybenzophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated, CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~12.5s-OH (intramolecular hydrogen bond)
7.8 - 7.2mAromatic protons
~4.0t-O-CH₂-
~1.8p-O-CH₂-CH₂-
~1.5 - 1.2m-(CH₂)₉-
~0.9t-CH₃

¹³C NMR (Estimated, CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
>200C=O
160 - 110Aromatic carbons
~68-O-CH₂-
32 - 22Aliphatic carbons
~14-CH₃
Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. The spectrum is available on the NIST WebBook.[3]

Wavenumber (cm⁻¹)Assignment
~3200-2500 (broad)O-H stretch (intramolecularly hydrogen-bonded)
~2920, 2850C-H stretch (aliphatic)
~1630C=O stretch (conjugated and hydrogen-bonded)
~1600, 1580, 1500C=C stretch (aromatic)
~1260C-O stretch (aryl ether)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain working solutions in the concentration range of 1-10 µg/mL.

  • Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the working solutions is measured over the wavelength range of 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and suitable monochromators for excitation and emission is used.

  • Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is prepared in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement: An excitation wavelength is selected (e.g., the λmax from the UV-Vis spectrum). The emission spectrum is then recorded over a suitable wavelength range (e.g., 350-600 nm).

  • Data Analysis: The wavelength of maximum emission is identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

  • Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Measurement: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups in the molecule.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_characterization Compound Characterization Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Direct Solid or Thin Film UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UV_Vis_Data Absorbance Spectrum (λmax) UV_Vis->UV_Vis_Data Fluorescence_Data Emission Spectrum Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data Characterization Structural & Photophysical Characterization UV_Vis_Data->Characterization Fluorescence_Data->Characterization NMR_Data->Characterization IR_Data->Characterization

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, providing a valuable resource for researchers and professionals. While direct experimental NMR and fluorescence data were not available in the public domain, estimations based on analogous compounds have been provided to guide analytical efforts. The detailed experimental protocols offer a starting point for in-house characterization of this important UV absorber.

References

Photophysical and photochemical properties of 2-hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical and Photochemical Properties of 2-Hydroxybenzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzophenones (2-HBPs) are a significant class of organic compounds renowned for their potent ultraviolet (UV) absorbing properties. This characteristic has led to their widespread application as photostabilizers in various industrial products, including plastics, coatings, and cosmetics, to prevent photodegradation.[1] Furthermore, their unique photochemical behavior makes them valuable scaffolds in the design of fluorescent probes and potential therapeutic agents. At the core of their function lies a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This guide provides a comprehensive technical overview of the photophysical and photochemical properties of 2-HBPs, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Photophysical and Photochemical Properties

Upon absorption of UV radiation, 2-HBPs undergo a series of rapid photophysical and photochemical processes. The defining characteristic is the presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.[1][3]

Excited-State Intramolecular Proton Transfer (ESIPT)

The principal deactivation pathway for the absorbed UV energy in 2-HBPs is an ultrafast ESIPT reaction.[2] Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), the proton of the hydroxyl group is transferred to the carbonyl oxygen. This transfer occurs on a femtosecond to picosecond timescale (k ≈ 2×10¹² s⁻¹) and results in the formation of an excited keto-tautomer.[2] This keto form then undergoes rapid, non-radiative decay back to the ground state via internal conversion, dissipating the absorbed energy as heat.[1][2] This efficient energy dissipation cycle, which regenerates the original enol form, is the cornerstone of the photostabilizing action of 2-HBPs.[1]

Dual Emission

Several derivatives of 2-hydroxybenzophenone exhibit dual fluorescence emission, with bands originating from both the initially excited enol form and the proton-transferred keto form.[3][4] The relative intensities of these emission bands can be highly sensitive to the molecular environment, including solvent polarity, temperature, and the specific electronic properties of substituents on the benzophenone scaffold.[4][5] For instance, some derivatives show a significant redshift in their emission spectra with increasing excitation power, attributed to a more efficient population of the keto form at higher energies.[3][4]

Photochemical Reactivity and Degradation

While the ESIPT process is the dominant and photoprotective pathway, a minor photodegradative channel exists. This involves the homolytic cleavage of the O-H bond, leading to the formation of phenoxyl radicals.[2] Although this is a minor pathway, the generation of these reactive radical species is a consideration in the application of 2-HBPs, particularly in biological contexts such as sunscreens.[2]

Quantitative Photophysical Data

The photophysical properties of 2-hydroxybenzophenones are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for the parent 2-hydroxybenzophenone and some of its derivatives.

Table 1: UV Absorption Properties of Selected 2-Hydroxybenzophenones

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
2-Hydroxybenzophenone-260Not Specified[1]
2,4-DihydroxybenzophenoneEthanol322Not Specified[6]
2,2',4,4'-TetrahydroxybenzophenoneAcetonitrile--[7]
2-Hydroxy-4-methoxybenzophenoneAcetonitrile--[7]
5-Chloro-2-hydroxybenzophenoneAcetonitrile--[7]
2-Hydroxy-4-n-octyloxybenzophenoneAcetonitrile--[7]
BPOH-TPA¹THF~380Not Specified[3][4]
BPOH-PhCz²THF~375Not Specified[3][4]
BPOH-SF³THF~370Not Specified[3][4]

¹5-(2-triphenylamine)-2-hydroxybenzophenone ²5-(9-phenyl carbazole)-2-hydroxybenzophenone ³5-(4-dibenzothiophene)-2-hydroxybenzophenone

Table 2: Fluorescence Emission Properties of Selected 2-Hydroxybenzophenone Derivatives

CompoundSolvent/Stateλem (nm) (Enol)λem (nm) (Keto)Fluorescence Quantum Yield (Φf)Reference
BPOH-TPATHF~480~600Low[3][4]
BPOH-PhCzTHF~475~580Low[3][4]
BPOH-SFTHF~470-Low[3][4]
BPOH-TPASolid Powder550614Low[3][4]
BPOH-PhCzSolid Powder558-Low[3][4]
BPOH-SFSolid Powder582-Low[3][4]

Note: The fluorescence quantum yields for many 2-hydroxybenzophenone derivatives are generally low due to the highly efficient and rapid non-radiative deactivation through the ESIPT mechanism.[3][4]

Experimental Protocols

The characterization of the photophysical and photochemical properties of 2-hydroxybenzophenones involves a suite of spectroscopic techniques.

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the ground-state absorption characteristics (λmax and molar absorptivity).

  • Methodology:

    • Prepare a stock solution of the 2-hydroxybenzophenone derivative in a spectroscopic grade solvent (e.g., THF, acetonitrile, ethanol).[4][8]

    • Prepare a series of dilutions from the stock solution to achieve concentrations in the micromolar range (e.g., 1-50 µM).[8]

    • Use a dual-beam UV-Visible spectrophotometer.[4][8]

    • Record a baseline spectrum using a cuvette containing only the solvent.[8]

    • Measure the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-500 nm).[6][8] Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).[8]

    • Identify the wavelength(s) of maximum absorption (λmax).[8]

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

2. Steady-State Fluorescence Spectroscopy

  • Objective: To determine the fluorescence emission spectrum and quantum yield.

  • Methodology:

    • Prepare dilute solutions of the sample in a spectroscopic grade solvent, with absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.

    • Use a spectrofluorometer.[4]

    • Select an excitation wavelength corresponding to an absorption maximum identified from the UV-Vis spectrum.[8]

    • Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength.[8]

    • To determine the fluorescence quantum yield (Φf), a comparative method is often used:

      • Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]

      • The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3. Time-Resolved Spectroscopy (e.g., Transient Absorption)

  • Objective: To study the dynamics of excited states, including the ESIPT process and the lifetime of transient species like the keto-tautomer and triplet states.

  • Methodology:

    • A pump-probe setup is typically used, often involving femto- or nanosecond laser pulses.[2]

    • The "pump" pulse excites the sample.

    • A "probe" pulse, with a variable time delay, is passed through the sample, and its absorption is measured.

    • By varying the delay between the pump and probe pulses, the absorption spectrum of the transient species can be recorded as a function of time.[9]

    • Analysis of the decay kinetics of the transient absorption signals provides information on the lifetimes of the excited states and the rates of photophysical processes like ESIPT and intersystem crossing.[2]

Visualizations

Mechanism of Photostability

G Mechanism of Photostability in 2-Hydroxybenzophenones S0_enol S₀ (Enol Form) S1_enol S₁ (Enol Form) S0_enol->S1_enol UV Absorption (Excitation) S1_keto S₁ (Keto Tautomer) S1_enol->S1_keto ESIPT (Ultrafast) S0_keto S₀ (Keto Tautomer) S1_keto->S0_keto Internal Conversion (Fast) S0_keto->S0_enol Tautomerization Jablonski Simplified Jablonski Diagram for 2-Hydroxybenzophenone cluster_S Singlet States cluster_T Triplet State S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay (via ESIPT) T1 T₁ S1->T1 ISC S2 S₂ S2->S1 IC T1->S0 Phosphorescence workflow Experimental Workflow for Photophysical Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis synthesis Synthesis & Purification of 2-HBP Derivative solution Prepare Solutions of Known Concentration synthesis->solution uv_vis UV-Vis Absorption Spectroscopy solution->uv_vis fluorescence Steady-State Fluorescence solution->fluorescence time_resolved Time-Resolved Spectroscopy solution->time_resolved analysis Determine λmax, ε, λem, Φf, lifetimes uv_vis->analysis fluorescence->analysis time_resolved->analysis

References

An In-depth Technical Guide on Excited-State Intramolecular Proton Transfer (ESIPT) in 4-Alkoxy-2-Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon in 4-alkoxy-2-hydroxybenzophenones. These compounds are of significant interest due to their potential applications as photostabilizers, fluorescent probes, and in drug development. This document details the core principles of ESIPT, experimental protocols for synthesis and characterization, and a summary of the photophysical properties of this class of molecules. The guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the photochemistry of 4-alkoxy-2-hydroxybenzophenones.

Introduction to ESIPT in 2-Hydroxybenzophenones

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule in its electronically excited state. In 2-hydroxybenzophenone derivatives, this process is facilitated by the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.[1][2]

Upon photoexcitation, the molecule is promoted from its ground state (enol form, E) to an excited singlet state (E). In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, leading to an ultrafast transfer of the proton to the carbonyl oxygen. This results in the formation of a transient excited-state keto tautomer (K).[1][2]

The excited keto tautomer can then relax to its ground state (K) via radiative (fluorescence) or non-radiative pathways. The ground state keto form is generally unstable and rapidly undergoes a reverse proton transfer to regenerate the more stable ground state enol form. The fluorescence from the excited enol form (E) is typically observed in the blue-green region of the spectrum, while the fluorescence from the excited keto form (K) is significantly red-shifted, often appearing in the yellow-orange region. This results in a characteristic dual emission, a hallmark of the ESIPT process in these molecules.[1][2][3]

Photophysical Properties of 4-Alkoxy-2-Hydroxybenzophenones

CompoundSolventλ_abs (nm)λ_em (Enol) (nm)λ_em (Keto) (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)Reference(s)
2-Hydroxy-4-methoxybenzophenoneVarious~325-340----[4][5]
5-(2-triphenylamine)-2-hydroxybenzophenoneTHF385550625--[3]
5-(9-phenyl carbazole)-2-hydroxybenzophenoneTHF360582638--[3]
5-(4-dibenzothiophene)-2-hydroxybenzophenoneTHF355560630--[3]

Note: The data for the 5-substituted derivatives are included to illustrate the dual emission characteristic of ESIPT in substituted 2-hydroxybenzophenones. The lack of specific quantum yield and lifetime data for 2-hydroxy-4-methoxybenzophenone highlights a gap in the current literature.

Experimental Protocols

Synthesis of 4-Alkoxy-2-Hydroxybenzophenones

A general and efficient method for the synthesis of 4-alkoxy-2-hydroxybenzophenones is the regioselective O-alkylation of 2,4-dihydroxybenzophenone.[6] This method takes advantage of the higher acidity and steric accessibility of the hydroxyl group at the 4-position compared to the intramolecularly hydrogen-bonded hydroxyl group at the 2-position.[6]

General Procedure for Williamson Ether Synthesis:

  • Dissolution: Dissolve 2,4-dihydroxybenzophenone in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), to the solution to selectively deprotonate the 4-hydroxyl group.[6]

  • Alkylation: Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., reflux) for a specified period (typically several hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Work-up: After completion of the reaction, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a key technique to study the ESIPT process by observing the dual emission from the enol and keto tautomers.

Instrumentation:

  • A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).

Sample Preparation:

  • Prepare a dilute solution of the 4-alkoxy-2-hydroxybenzophenone in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

Measurement Protocol:

  • Absorption Spectrum: Record the UV-visible absorption spectrum of the sample to determine the absorption maximum (λ_abs).

  • Emission Spectrum: Set the excitation wavelength to the determined λ_abs. Record the emission spectrum over a wide wavelength range to capture both the enol and keto emission bands.

  • Excitation Spectrum: Set the emission wavelength to the maximum of the keto emission band and scan the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum, confirming that the emission originates from the analyte.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[7] The quantum yield is calculated using the following equation:

    Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to directly observe the transient excited species (E* and K*) and to study the kinetics of the ESIPT process.

Instrumentation:

  • A femtosecond or picosecond transient absorption spectrometer. This typically consists of a pump laser to excite the sample and a probe laser (often a white light continuum) to measure the absorption changes of the excited species.

Measurement Protocol:

  • Sample Preparation: Prepare a slightly more concentrated solution of the 4-alkoxy-2-hydroxybenzophenone in a suitable solvent in a flow cell to prevent photodecomposition.

  • Data Acquisition: The sample is excited by the pump pulse, and the absorption of the probe pulse is measured at various delay times after the pump pulse. The difference in absorbance before and after the pump pulse (ΔA) is recorded as a function of wavelength and delay time.

  • Data Analysis: The transient absorption spectra at different delay times reveal the formation and decay of the excited enol (E) and keto (K) species. The kinetics of the rise and decay of these species can be fitted to exponential functions to determine the time constants for the ESIPT and the lifetimes of the excited states.

Visualization of the ESIPT Mechanism and Experimental Workflows

ESIPT Signaling Pathway

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Excited Enol (E) E->E_star Absorption (hν) K Keto (K) K->E Tautomerization E_star->E Fluorescence (Enol) K_star Excited Keto (K) E_star->K_star ESIPT K_star->K Fluorescence (Keto)

Caption: The Jablonski diagram illustrating the excited-state intramolecular proton transfer (ESIPT) process.

Synthesis Workflow

Synthesis_Workflow start Start: 2,4-Dihydroxybenzophenone dissolution Dissolution in Solvent start->dissolution deprotonation Addition of Base dissolution->deprotonation alkylation Addition of Alkyl Halide deprotonation->alkylation reaction Reaction (Stirring) alkylation->reaction workup Work-up & Purification reaction->workup product Product: 4-Alkoxy-2-hydroxybenzophenone workup->product

Caption: A generalized workflow for the synthesis of 4-alkoxy-2-hydroxybenzophenones.

Photophysical Characterization Workflow

Photophysics_Workflow start Sample Preparation abs_spec UV-Vis Absorption Spectroscopy start->abs_spec fluo_spec Fluorescence Spectroscopy start->fluo_spec ta_spec Transient Absorption Spectroscopy start->ta_spec data_analysis Data Analysis abs_spec->data_analysis fluo_spec->data_analysis ta_spec->data_analysis results Photophysical Properties data_analysis->results

Caption: An experimental workflow for the photophysical characterization of 4-alkoxy-2-hydroxybenzophenones.

Conclusion

4-Alkoxy-2-hydroxybenzophenones exhibit a fascinating excited-state intramolecular proton transfer (ESIPT) process, leading to dual fluorescence. This property makes them promising candidates for various applications in materials science and drug development. This technical guide has provided an overview of the ESIPT mechanism, detailed experimental protocols for their synthesis and photophysical characterization, and a summary of their known properties. Further systematic studies on a homologous series of these compounds are warranted to fully elucidate the structure-property relationships and to unlock their full potential in various scientific and technological fields.

References

Unveiling the Photophysical Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence characteristics of 4-Dodecyloxy-2-hydroxybenzophenone. Due to a scarcity of specific quantitative data for this particular compound in published literature, this guide establishes a foundational understanding by leveraging data from analogous 2-hydroxybenzophenone derivatives. The core focus is on the principles of their photophysical behavior, dominated by excited-state intramolecular proton transfer (ESIPT), and the standardized methodologies for its characterization.

Core Concepts: The Photophysics of 2-Hydroxybenzophenones

2-Hydroxybenzophenone and its derivatives are a class of compounds widely utilized as UV absorbers and stabilizers. Their efficacy is intrinsically linked to their ability to dissipate absorbed UV energy through non-radiative pathways, a process that competes with fluorescence emission. A pivotal mechanism governing this behavior is Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In 2-hydroxybenzophenones, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl group. In the excited state, this hydrogen bond facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This process is illustrated in the signaling pathway diagram below. This keto-tautomer can then relax to its ground state non-radiatively or, in some cases, exhibit a separate, red-shifted fluorescence. The efficiency of the ESIPT process and the subsequent decay pathways of the keto-tautomer are the primary determinants of the fluorescence quantum yield.

ESIPT_Pathway S0_enol S₀ (Enol) S1_enol S₁ (Enol) S0_enol->S1_enol Absorption (UV) S1_keto S₁ (Keto) S1_enol->S1_keto ESIPT Fluorescence_enol Fluorescence (Enol) S1_enol->Fluorescence_enol k_f(enol) NonRadiative_Decay Non-Radiative Decay (Heat) S1_enol->NonRadiative_Decay k_nr S0_keto S₀ (Keto) S1_keto->S0_keto Internal Conversion Fluorescence_keto Fluorescence (Keto, Red-shifted) S1_keto->Fluorescence_keto k_f(keto) S1_keto->NonRadiative_Decay k_nr S0_keto->S0_enol Back Proton Transfer

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in 2-hydroxybenzophenones.

Quantitative Data for Analogous Compounds

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Reference
2-HydroxybenzophenoneVarious~320-340Dual Emission PossibleGenerally Low[3]
5-(2-Triphenylamine)-2-hydroxybenzophenoneTHF~350, ~420~550, ~625Low[1][2]
5-(9-Phenyl carbazole)-2-hydroxybenzophenoneTHF~330, ~380~560, ~630Low[1][2]
5-(4-Dibenzothiophene)-2-hydroxybenzophenoneTHF~320, ~360~580, ~638Low[1][2]

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the quantum yield and fluorescence characteristics of a compound like this compound.

Determination of Fluorescence Emission and Excitation Spectra

The characterization of the fluorescent properties of a molecule begins with the measurement of its excitation and emission spectra.[4]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[5]

  • Instrumentation: A calibrated spectrofluorometer is required.[6]

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum absorption (λ_abs_max) of the sample.

    • Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

    • The resulting plot of fluorescence intensity versus emission wavelength is the fluorescence emission spectrum.[4]

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission (λ_em_max).

    • Scan the excitation monochromator over a wavelength range from the UV region up to the emission wavelength.

    • The resulting plot of fluorescence intensity versus excitation wavelength is the fluorescence excitation spectrum. For a pure compound, the corrected excitation spectrum should be superimposable with its absorption spectrum.[4]

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is the most common approach.[5][7]

Methodology:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. The quantum yield of the standard (Φ_std) must be accurately known.[5]

  • Preparation of Solutions: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.[5]

  • Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Excite each solution at the same wavelength used for the absorbance measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each solution.[5]

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation[7]:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    where:

    • Slope_sample and Slope_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

The following diagram illustrates the general workflow for determining the relative fluorescence quantum yield.

Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare series of sample solutions Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare series of standard solutions Prep_Standard->Measure_Abs Measure_Fluor Measure Integrated Fluorescence Intensity Measure_Abs->Measure_Fluor Plot_Data Plot Integrated Intensity vs. Absorbance Measure_Fluor->Plot_Data Calculate_Slope Determine Slopes for Sample and Standard Plot_Data->Calculate_Slope Calculate_QY Calculate Quantum Yield (Φ_sample) Calculate_Slope->Calculate_QY

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram is a standard way to illustrate the electronic transitions that occur in a molecule following the absorption of light. This includes the competing processes of fluorescence, internal conversion, and intersystem crossing.

Caption: Jablonski diagram illustrating key photophysical transitions.

Conclusion

While direct quantitative data on the quantum yield and fluorescence of this compound remains elusive in the public domain, a strong foundational understanding can be built upon the well-studied photophysics of its 2-hydroxybenzophenone analogs. The dominant excited-state intramolecular proton transfer (ESIPT) pathway is a key determinant of their low fluorescence quantum yields, a characteristic that makes them effective UV absorbers. The standardized experimental protocols detailed in this guide provide a robust framework for researchers to precisely characterize the photophysical properties of this and related compounds, enabling a deeper understanding of their behavior for applications in drug development, materials science, and beyond.

References

An In-depth Technical Guide to 4-Dodecyloxy-2-hydroxybenzophenone (CAS 2985-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological activities of 4-Dodecyloxy-2-hydroxybenzophenone, a compound identified by the CAS number 2985-59-3. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Core Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1] It is primarily utilized as a UV absorber, capable of absorbing ultraviolet light in the 270-340 nm range, thereby protecting materials from photodegradation.[1][2][3]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2985-59-3[4][5][6][7][8][9][10]
Common Names This compound, 2-Hydroxy-4-dodecyloxybenzophenone, UV-1200, UV-538[1][11][4]
Molecular Formula C25H34O3[11][4][5][6][8]
Molecular Weight 382.54 g/mol [11][4][5][6][8]
Melting Point 47-50 °C[1][11][3][5][6]
Boiling Point (Predicted) 506.3 ± 35.0 °C[3][6]
Appearance Light yellow crystals[1][11]
Density (Predicted) 1.020 g/ml[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-bromododecane with resbenzophenone.[2][6] The reaction is typically carried out in the presence of potassium carbonate in refluxing acetone for 16 to 20 hours.[2][6]

Purification

The purification of the synthesized compound can be achieved through recrystallization.[2][6] A typical procedure involves recrystallizing the crude product from n-hexane, followed by a second recrystallization from a 10% (v/v) solution of ethanol in acetonitrile.[2][6]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary method.

Methodology:

  • A small, finely powdered sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

Methodology:

  • A small amount of the liquid sample is placed in a fusion tube, and an inverted capillary tube is added.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • The temperature is carefully raised until a steady stream of bubbles emerges from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Testing

A general protocol for determining the solubility of a compound involves the following steps:

Methodology:

  • A small, accurately weighed amount of the solute (this compound) is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a vial.

  • The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution.

  • If the solute does not fully dissolve, the mixture can be gently heated.

  • The solubility is determined by observing the concentration at which the solute completely dissolves in the solvent at a given temperature.

Potential Biological Activity and Signaling Pathway

Benzophenones, the class of compounds to which this compound belongs, have been studied for their biological effects. Research suggests that some benzophenones can induce apoptosis (programmed cell death) in human cells.[4][5] This process is believed to be mediated through the generation of reactive oxygen species (ROS), which can lead to mitochondrial and nuclear damage.[4][5]

The following diagram illustrates a proposed signaling pathway for benzophenone-induced apoptosis.

Benzophenone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Benzophenone Benzophenone ROS_Production Increased ROS Production Benzophenone->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Nuclear_Damage Nuclear Damage ROS_Production->Nuclear_Damage Antioxidant_Depletion Antioxidant System Disruption ROS_Production->Antioxidant_Depletion Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Nuclear_Damage->Apoptosis Antioxidant_Depletion->Apoptosis

Caption: Proposed pathway for benzophenone-induced apoptosis.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a general experimental workflow to investigate the biological effects of this compound on a cell line.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Human Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment ROS_Assay ROS Production Assay Treatment->ROS_Assay Mitochondrial_Assay Mitochondrial Membrane Potential Assay Treatment->Mitochondrial_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for cell-based assays.

References

Navigating the Solubility Landscape of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dodecyloxy-2-hydroxybenzophenone, a member of the benzophenone class of organic compounds, is primarily utilized as a UV absorber in various industrial and commercial applications. Its efficacy in this role is intrinsically linked to its solubility and compatibility with different formulation matrices. This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in common organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide also presents qualitative solubility information, quantitative data for a structurally similar analogue, a detailed experimental protocol for solubility determination, and an elucidation of its mechanism of action as a UV absorber.

Introduction to this compound

This compound (CAS No. 2985-59-3) is a UV absorber that is effective in protecting various materials from degradation caused by ultraviolet radiation. Its molecular structure, featuring a benzophenone core with a long alkyl chain, imparts properties that make it suitable for incorporation into polymers, coatings, and other organic systems. Understanding its solubility is a critical parameter for formulators to ensure homogeneous dispersion and optimal performance.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in common organic solvents.

Qualitative Solubility Data
Quantitative Solubility of a Structural Analogue: 2-Hydroxy-4-n-octyloxybenzophenone

To provide a valuable point of reference for researchers, the following table summarizes the solubility of a closely related and structurally similar compound, 2-Hydroxy-4-n-octyloxybenzophenone (also known as Octabenzone, CAS No. 1843-05-6). This compound shares the 2-hydroxy-4-alkoxybenzophenone core, with a slightly shorter alkyl chain. It is described as freely soluble in benzene, n-hexane, and acetone, slightly soluble in ethanol, and very slightly soluble in ethane dichloride.[1][2]

SolventSolubility of 2-Hydroxy-4-n-octyloxybenzophenone
BenzeneFreely Soluble
n-HexaneFreely Soluble
AcetoneFreely Soluble
EthanolSlightly Soluble
Ethane DichlorideVery Slightly Soluble
ChloroformSlightly Soluble[3][4]
MethanolSlightly Soluble[3][4]
Water<0.001 mg/L at 20 °C[2][5]

Note: The terms "Freely Soluble," "Slightly Soluble," and "Very Slightly Soluble" are qualitative descriptors from the literature and are presented here as found. The quantitative value for water is provided for context.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent using UV-Visible spectrophotometry. This method is suitable for compounds that possess a chromophore and thus absorb UV-Vis light.

Principle

The solubility is determined by creating a saturated solution of the compound at a specific temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials and Equipment
  • This compound

  • Organic solvent of interest (e.g., ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare stock solution of known concentration prep3 Determine λmax of the compound in the solvent prep1->prep3 prep2 Generate calibration curve (Absorbance vs. Concentration) analysis2 Calculate concentration using the calibration curve prep2->analysis2 Use curve prep3->prep2 exp1 Add excess compound to solvent in vials exp2 Equilibrate at constant temperature with shaking (e.g., 24-48h) exp1->exp2 exp3 Allow solid to settle exp2->exp3 exp4 Filter supernatant using a syringe filter exp3->exp4 exp5 Dilute filtered solution accurately exp4->exp5 analysis1 Measure absorbance of diluted solution at λmax exp5->analysis1 analysis1->analysis2 analysis3 Account for dilution to find solubility analysis2->analysis3

Figure 1. Experimental workflow for solubility determination.
Detailed Steps

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of dilutions of known concentrations.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials and place them in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient time (e.g., 24 to 48 hours) to ensure saturation is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Visible spectrophotometer at the predetermined λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Mechanism of Action: UV Absorption

This compound does not typically interact with biological signaling pathways in its primary function. Instead, its protective effect is based on a photophysical mechanism. It absorbs harmful UV radiation and dissipates the energy as harmless thermal energy, thus preventing the UV rays from reaching and damaging the substrate.[6]

The key to this mechanism is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. Upon absorption of UV energy, the molecule is excited, leading to the breaking of this hydrogen bond and a temporary change in the molecular structure. The molecule then rapidly relaxes back to its ground state, reforming the hydrogen bond and releasing the absorbed energy as heat. This cycle can be repeated many times, providing long-lasting UV protection.[7]

G UV UV Photon (High Energy) GroundState Ground State Molecule (Intramolecular H-Bond) UV->GroundState Absorption ExcitedState Excited State (H-Bond Broken) GroundState->ExcitedState ExcitedState->GroundState Relaxation Heat Heat (Low Energy) ExcitedState->Heat Energy Dissipation

Figure 2. UV absorption and energy dissipation mechanism.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers and formulators with the available qualitative information, a practical experimental protocol to determine this crucial parameter, and reference data from a close structural analogue. A clear understanding of its solubility, coupled with the knowledge of its UV absorption mechanism, is essential for its effective application in the development of UV-resistant materials and formulations.

References

Theoretical and Computational Elucidation of 2-Hydroxybenzophenone Photophysics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzophenone (2-HBP) and its derivatives are a cornerstone in the development of photostabilizers and sunscreens. Their efficacy lies in their remarkable ability to dissipate harmful ultraviolet (UV) radiation as heat, thereby preventing photodegradation of materials and protecting biological tissues. The photoprotective mechanism of 2-HBP is a fascinating example of ultrafast molecular photophysics, governed by an excited-state intramolecular proton transfer (ESIPT) process. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the photophysics of 2-HBP, intended for researchers, scientists, and professionals in drug development.

The photostability of 2-hydroxybenzophenone is primarily attributed to the intramolecular hydrogen bond between the hydrogen atom of the 2-hydroxy group and the oxygen atom of the carbonyl group.[1] Upon absorption of UV light, 2-HBP is promoted to an excited state, where the proton from the hydroxyl group is transferred to the carbonyl oxygen, forming an enol-quinone tautomer.[1] This process, known as excited-state intramolecular proton transfer (ESIPT), is a key mechanism for dissipating UV energy as heat and preventing photodegradation.[1]

Core Photophysical Pathway: Excited-State Intramolecular Proton Transfer (ESIPT)

The photophysics of 2-HBP are dominated by the ESIPT process, which can be summarized in the following steps:

  • Photoexcitation: The ground-state enol form of 2-HBP absorbs a UV photon, promoting the molecule to an excited singlet state (S1).

  • Ultrafast Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming the excited keto tautomer. This process is essentially barrierless and occurs on the femtosecond timescale.

  • Vibrational Relaxation and Internal Conversion: The excited keto tautomer is energetically unstable and rapidly undergoes vibrational relaxation and internal conversion to its ground state (S0). This process dissipates the absorbed energy as heat.

  • Back Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form. A rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the photoprotective cycle.

This efficient cycle allows 2-HBP to absorb UV radiation and dissipate the energy without undergoing any net chemical change, making it an excellent photostabilizer.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) enol_gs Enol (S0) enol_es Enol* (S1) enol_gs->enol_es UV Photon Absorption keto_gs Keto (S0) keto_gs->enol_gs Back Proton Transfer keto_es Keto* (S1) enol_es->keto_es ESIPT (fs) keto_es->keto_gs Internal Conversion & Vibrational Relaxation (ps)

Figure 1: The photophysical cycle of 2-hydroxybenzophenone, highlighting the key steps of the ESIPT mechanism.

Quantitative Photophysical Data

The photophysical properties of 2-hydroxybenzophenone and its derivatives have been extensively studied. The following table summarizes key quantitative data from the literature. Note that specific values can vary depending on the solvent and experimental conditions. The data for derivatives are included to provide context on the effects of substitution.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)S1 Lifetime (τ_S1)ESIPT Rate Constant (k_ESIPT)
2-Hydroxybenzophenone ~330-350~450-550 (Keto emission)Very low (<0.01)ps timescale>10^12 s^-1
BPOH-TPA[2]385 (in THF)525 (Enol), 669 (Keto)0.021 (in THF)2.15 ns (Enol decay)-
BPOH-PhCz[2]370 (in THF)510 (Enol), 650 (Keto)0.015 (in THF)1.89 ns (Enol decay)-
BPOH-SF[2]365 (in THF)500 (Enol), 630 (Keto)0.011 (in THF)1.55 ns (Enol decay)-

Data for derivatives are from Zhang et al. (2021) and are provided for comparative purposes. The quantum yields and lifetimes of the parent 2-HBP are notoriously difficult to measure due to the extremely rapid and efficient ESIPT process.

Experimental Protocols

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful technique to study the ultrafast dynamics of photoexcited molecules like 2-HBP.[1][3][4]

Objective: To observe the formation and decay of the excited enol and keto tautomers of 2-HBP on the femtosecond to picosecond timescale.

Methodology:

  • Sample Preparation:

    • Dissolve 2-hydroxybenzophenone in a spectroscopic grade, non-polar solvent (e.g., cyclohexane or hexane) to a concentration that yields an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.

    • Use a flow cell or stir the sample to avoid photoproduct accumulation and thermal lensing.

  • Instrumentation (Pump-Probe Setup):

    • Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., <100 fs) is typically used.

    • Pump Beam: The output of the laser is directed to an optical parametric amplifier (OPA) to generate the pump pulse at the desired excitation wavelength (e.g., 340 nm).

    • Probe Beam: A portion of the fundamental laser output is used to generate a white-light continuum probe pulse by focusing it onto a nonlinear crystal (e.g., sapphire or CaF2).

    • Delay Stage: The pump beam path includes a motorized delay stage to precisely control the time delay between the pump and probe pulses.

    • Detection: The probe beam is passed through the sample and then directed to a spectrometer with a multichannel detector (e.g., a CCD camera).

  • Data Acquisition:

    • The sample is excited by the pump pulse, and the transient absorption spectrum is recorded by the probe pulse at various time delays.

    • The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the probe light transmitted through the sample with and without the pump pulse, respectively.

    • Data is collected over a range of time delays from pre-time-zero to several hundred picoseconds or nanoseconds.

  • Data Analysis:

    • The collected data is a 3D map of ΔA as a function of wavelength and time.

    • Global analysis of the data is performed to extract the kinetic information (lifetimes of different species) and their corresponding spectral signatures (decay-associated difference spectra).

    • The rise time of the keto tautomer's absorption and the decay of the enol tautomer's excited-state absorption provide a direct measure of the ESIPT rate.

TAS_Workflow cluster_prep Sample Preparation cluster_inst Instrumentation cluster_acq Data Acquisition cluster_an Data Analysis prep1 Dissolve 2-HBP in spectroscopic grade solvent prep2 Adjust concentration for Abs ~ 0.5-1.0 prep1->prep2 prep3 Use flow cell or stirring prep2->prep3 inst4 Control delay with motorized stage inst1 Femtosecond laser system inst2 Generate pump pulse (OPA) inst1->inst2 inst3 Generate white-light continuum probe inst1->inst3 inst2->inst4 acq1 Excite with pump pulse acq2 Record transient absorption with probe pulse acq1->acq2 acq3 Vary pump-probe delay acq2->acq3 acq4 Calculate ΔA spectra acq3->acq4 an1 Generate ΔA vs. time and wavelength plot an2 Global analysis to extract kinetics and spectra an1->an2 an3 Determine ESIPT rate an2->an3 TDDFT_Workflow cluster_gs Ground State (S0) Calculations cluster_es Excited State (S1) Calculations cluster_pes ESIPT Pathway Analysis cluster_spec Spectroscopic Properties gs1 Construct initial 2-HBP enol structure gs2 DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) gs1->gs2 gs3 Frequency Calculation (verify minimum) gs2->gs3 es1 TD-DFT Vertical Excitation (Absorption Spectrum) gs3->es1 es2 TD-DFT S1 Geometry Optimization es1->es2 es3 TD-DFT Frequency Calculation (verify S1 minimum) es2->es3 pes1 Relaxed PES Scan along O-H coordinate (S0 and S1) es3->pes1 pes2 Transition State Search (optional) pes1->pes2 pes3 Analyze PES and predict reaction barriers pes2->pes3 spec1 Calculate Emission Energies (Fluorescence Spectrum) pes3->spec1 spec2 Analyze Molecular Orbitals (Charge Transfer) spec1->spec2

References

An In-depth Technical Guide to the Synthesis and Characterization of Novel 4-Alkoxy-2-Hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a versatile class of compounds, 4-alkoxy-2-hydroxybenzophenone derivatives. These molecules are of significant interest due to their applications as UV absorbers, photostabilizers, and as scaffolds in medicinal chemistry. This document details the prevalent synthetic methodologies, offers step-by-step experimental protocols, and presents a structured summary of characterization data to facilitate comparative analysis and further research in this field.

Synthesis of 4-Alkoxy-2-Hydroxybenzophenone Derivatives

The most common and versatile method for the synthesis of 4-alkoxy-2-hydroxybenzophenones is the Williamson ether synthesis. This method involves the O-alkylation of 2,4-dihydroxybenzophenone with a suitable alkyl halide in the presence of a base. The reaction selectively alkylates the more acidic hydroxyl group at the 4-position due to its para-relationship with the electron-withdrawing carbonyl group.

General Reaction Scheme

The general reaction for the synthesis of 4-alkoxy-2-hydroxybenzophenone derivatives via Williamson ether synthesis is depicted below:

  • Starting Material: 2,4-Dihydroxybenzophenone

  • Alkylating Agent: Alkyl halide (e.g., alkyl bromide or alkyl chloride)

  • Base: A suitable base to deprotonate the phenolic hydroxyl group (e.g., potassium carbonate, sodium hydroxide).

  • Solvent: A polar aprotic solvent (e.g., acetone, DMF, ethanol).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the alkyl halide.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative 4-alkoxy-2-hydroxybenzophenone derivative, 2-hydroxy-4-octyloxybenzophenone. This protocol can be adapted for the synthesis of other derivatives by substituting the corresponding alkyl halide.

Protocol 1: Synthesis of 2-Hydroxy-4-octyloxybenzophenone

Materials:

  • 2,4-Dihydroxybenzophenone

  • 1-Bromooctane (or 1-chlorooctane)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromooctane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure 2-hydroxy-4-octyloxybenzophenone as a pale-yellow solid.[1]

Characterization of 4-Alkoxy-2-Hydroxybenzophenone Derivatives

The synthesized derivatives are characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Data Presentation

The following tables summarize the key characterization data for a series of 4-alkoxy-2-hydroxybenzophenone derivatives.

Alkoxy GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
MethoxyC₁₄H₁₂O₃228.2462-64~91
EthoxyC₁₅H₁₄O₃242.2763-65-
PropoxyC₁₆H₁₆O₃256.3058-60-
ButoxyC₁₇H₁₈O₃270.3247-49-
OctyloxyC₂₁H₂₆O₃326.4348-4950-85
DodecyloxyC₂₅H₃₄O₃382.5449-50-

Table 1: Physicochemical Properties of 4-Alkoxy-2-Hydroxybenzophenone Derivatives

Alkoxy Group¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)IR (ν, cm⁻¹)
Methoxy 12.5 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 3.8 (s, 3H, OCH₃)200.1, 165.9, 163.2, 137.9, 135.5, 131.8, 128.9, 128.5, 114.2, 107.8, 102.5, 55.63200-2800 (O-H), 1620 (C=O), 1260 (C-O)
Octyloxy 12.6 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 10H, CH₂), 0.9 (t, 3H, CH₃)200.0, 166.1, 163.3, 137.9, 135.4, 131.7, 128.9, 128.4, 114.1, 107.9, 102.4, 68.5, 31.8, 29.4, 29.3, 29.2, 26.0, 22.7, 14.13250-2850 (O-H), 1625 (C=O), 1255 (C-O)
Dodecyloxy 12.6 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 18H, CH₂), 0.9 (t, 3H, CH₃)200.0, 166.1, 163.3, 137.9, 135.4, 131.7, 128.9, 128.4, 114.1, 107.9, 102.4, 68.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.0, 22.7, 14.13250-2850 (O-H), 1625 (C=O), 1255 (C-O)

Table 2: Spectroscopic Data for Selected 4-Alkoxy-2-Hydroxybenzophenone Derivatives

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflow for 4-alkoxy-2-hydroxybenzophenone derivatives.

Synthesis_Workflow Start 2,4-Dihydroxybenzophenone Reaction Williamson Ether Synthesis (Reflux) Start->Reaction Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagents->Reaction Workup Filtration & Solvent Removal Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Product 4-Alkoxy-2-hydroxybenzophenone Purification->Product

Caption: General workflow for the synthesis of 4-alkoxy-2-hydroxybenzophenone derivatives.

Characterization_Workflow Product Purified Product MP Melting Point Analysis Product->MP NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Structural Confirmation & Purity Assessment MP->Data NMR->Data IR->Data MS->Data

Caption: Workflow for the characterization of synthesized derivatives.

References

Methodological & Application

Application Note: Quantification of 4-Dodecyloxy-2-hydroxybenzophenone in Polyethylene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Dodecyloxy-2-hydroxybenzophenone, a common UV absorber, in polyethylene. The method utilizes accelerated solvent extraction (ASE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for quality control and research applications in the polymer and materials science industries.

Introduction

This compound is a widely used UV absorber in various polymers, including polyethylene, to prevent photodegradation and extend the material's lifespan.[1] Accurate quantification of this additive is crucial for ensuring product quality, performance, and regulatory compliance. This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound in polyethylene.

Experimental

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade isopropyl alcohol (IPA)

  • Cyclohexane (analytical grade)

  • Phosphoric acid (85%)

  • Ultrapure water

  • Polyethylene samples containing this compound

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Accelerated Solvent Extractor (ASE)

  • Analytical balance

  • Grinder with liquid nitrogen cooling capability

  • Syringe filters (0.45 µm PTFE)

Protocols

Standard Solution Preparation

A stock standard solution of this compound was prepared by accurately weighing and dissolving the reference standard in acetonitrile to a final concentration of 1000 µg/mL. Working standard solutions were prepared by serial dilution of the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accelerated Solvent Extraction (ASE)
  • Cryogenically grind the polyethylene sample to a fine powder (approximately 10 mesh).[2]

  • Accurately weigh approximately 0.5 g of the ground polymer into an extraction cell.[2]

  • Mix the sample with an inert material like sand to fill the extraction thimble, preventing coalescence during extraction.[2]

  • Place the cell into the ASE system.

  • Extract the sample using a mixture of isopropyl alcohol and cyclohexane (97.5:2.5 v/v) under the conditions outlined in Table 1.[2]

  • After extraction, evaporate the solvent from the collection vial to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile.

  • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.

Table 1: Accelerated Solvent Extraction (ASE) Parameters

ParameterValue
Extraction SolventIsopropyl Alcohol:Cyclohexane (97.5:2.5 v/v)
Temperature100 °C
Pressure1500 psi
Static Time10 min
Number of Cycles2
Flush Volume60%
Purge Time120 s
HPLC Method

The separation and quantification were performed using a C18 reversed-phase column.[3][4][5][6] The mobile phase consisted of acetonitrile, water, and phosphoric acid.[3]

Table 2: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B in 10 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 287 nm[6]

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[7]

Table 3: Summary of Method Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery %) 98.5% - 101.2%
Precision (RSD %) < 2%

The calibration curve was linear over the concentration range of 1 to 100 µg/mL with a correlation coefficient greater than 0.999. The accuracy of the method was confirmed by spike and recovery experiments, with recovery values between 98.5% and 101.2%. The precision of the method was demonstrated by the low relative standard deviation (RSD) of less than 2% for replicate injections.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Polyethylene Sample grinding Cryogenic Grinding sample->grinding 1. weighing Weighing (0.5 g) grinding->weighing 2. ase Accelerated Solvent Extraction (ASE) weighing->ase 3. evaporation Solvent Evaporation ase->evaporation 4. reconstitution Reconstitution in Acetonitrile evaporation->reconstitution 5. filtration Syringe Filtration (0.45 µm) reconstitution->filtration 6. hplc_injection HPLC Injection filtration->hplc_injection 7. Inject into HPLC separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (287 nm) separation->detection quantification Quantification detection->quantification calculation Concentration Calculation quantification->calculation Data Output calibration Calibration Curve calibration->calculation

Caption: Experimental workflow from sample preparation to data analysis.

Logical Relationship of Method Validation

method_validation cluster_parameters Validation Parameters (ICH Guidelines) method HPLC Method for This compound linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability) method->precision specificity Specificity method->specificity lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness linearity->lod linearity->loq

Caption: Key parameters for HPLC method validation.

Conclusion

The described ASE-HPLC-UV method provides a reliable and efficient means for the quantification of this compound in polyethylene. The method is accurate, precise, and linear over a wide concentration range, making it a valuable tool for quality assurance and research in the polymer industry.

References

Application Notes and Protocols for Solvent Casting of Polymer Films Containing 4-Dodecyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of polymer films containing the UV absorber 4-Dodecyloxy-2-hydroxybenzophenone using the solvent casting technique. This document outlines detailed experimental protocols, data presentation for key film properties, and visualizations of the underlying mechanisms and workflows.

Introduction

Solvent casting is a versatile and widely used method for preparing thin polymer films with uniform thickness and excellent optical clarity. This technique is particularly valuable in the pharmaceutical and materials science fields for creating drug delivery systems, protective coatings, and functional packaging. The incorporation of UV absorbers, such as this compound, into these films is crucial for protecting the polymer matrix and any incorporated active pharmaceutical ingredients (APIs) from photodegradation caused by exposure to ultraviolet (UV) radiation.

This compound is a potent UV absorber that is effective in the 270-340 nm range, preventing photo-aging, cracking, and embrittlement of polymeric materials, thereby extending their functional lifetime.[1][2] Its compatibility with a range of polymers makes it a suitable additive for various applications, including transdermal patches, oral films, and specialized coatings.

Data Presentation

The following tables summarize the expected quantitative data for polymer films containing varying concentrations of this compound. These values are representative and may vary depending on the specific polymer, solvent, and processing conditions used.

Table 1: UV-Visible Absorbance of Polymer Films

Concentration of this compound (wt%)Wavelength (nm)Absorbance (AU)UV Shielding Efficacy (%)
0 (Control)2800.1529
0.52800.5572
1.02800.9889
2.02801.55>95
4.0280>2.0~99
0 (Control)3200.1021
0.53200.4867
1.03200.8586
2.03201.30>95
4.0320>2.0~99

Note: UV Shielding Efficacy is calculated as (1 - 10-Absorbance) * 100%.

Table 2: Mechanical Properties of Polymer Films

Concentration of this compound (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control)35.2 ± 2.14.5 ± 0.31.8 ± 0.1
0.534.8 ± 2.54.3 ± 0.41.7 ± 0.2
1.034.1 ± 2.04.1 ± 0.31.7 ± 0.1
2.033.5 ± 2.33.8 ± 0.51.6 ± 0.2
4.032.8 ± 2.63.5 ± 0.41.5 ± 0.1

Table 3: In Vitro Drug Release of a Model API from Polymer Films

Time (hours)Cumulative Drug Release (%) - 0% UV AbsorberCumulative Drug Release (%) - 2% UV Absorber
115.2 ± 1.814.8 ± 2.1
228.9 ± 2.527.5 ± 2.8
445.1 ± 3.143.9 ± 3.5
868.7 ± 4.066.2 ± 4.2
1285.3 ± 3.883.1 ± 4.5
2498.9 ± 2.997.5 ± 3.3

Experimental Protocols

General Protocol for Solvent Casting of Polymer Films

This protocol provides a general framework for the preparation of polymer films. Specific parameters such as polymer and UV absorber concentrations, solvent selection, and drying conditions should be optimized for the specific application.

Materials:

  • Polymer (e.g., Polyvinyl Alcohol (PVA), Cellulose Acetate, Polylactic Acid (PLA), Ethyl Cellulose)

  • This compound (UV absorber)

  • Volatile solvent (e.g., deionized water for PVA, acetone for Cellulose Acetate, chloroform for PLA, ethanol for Ethyl Cellulose)

  • Plasticizer (optional, e.g., glycerol, polyethylene glycol)

  • Active Pharmaceutical Ingredient (API) (optional)

  • Petri dish or other suitable casting surface

  • Magnetic stirrer and stir bar

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the desired amount of polymer in the selected solvent with continuous stirring. Gentle heating may be required for some polymers to facilitate dissolution.

    • For a 5% (w/v) polymer solution, dissolve 5 g of polymer in 100 mL of solvent.

  • Incorporation of Additives:

    • Once the polymer is completely dissolved, add the desired amount of this compound (e.g., 0.5 - 4.0 wt% relative to the polymer weight).

    • If applicable, add the plasticizer and/or API at this stage.

    • Continue stirring until all components are fully dissolved and the solution is homogeneous.

  • Casting the Film:

    • Pour a specific volume of the polymer solution into a clean, level petri dish. The volume will determine the final thickness of the film.

    • Gently swirl the dish to ensure the solution evenly coats the bottom surface.

  • Solvent Evaporation:

    • Place the petri dish in a drying oven at a controlled temperature (e.g., 40-60°C) or in a desiccator at room temperature. The drying time will depend on the solvent's volatility and the oven temperature.

    • Ensure the drying environment is free of dust and vibrations.

  • Film Removal:

    • Once the solvent has completely evaporated, carefully peel the film from the casting surface using forceps.

    • Store the film in a desiccator to prevent moisture absorption.

Protocol for UV-Visible Spectroscopy

Objective: To quantify the UV-blocking efficacy of the polymer films.

Apparatus:

  • UV-Visible Spectrophotometer

Procedure:

  • Cut a small, uniform piece of the polymer film that will fit into the spectrophotometer's sample holder.

  • Set the spectrophotometer to scan a wavelength range that includes the UV spectrum (e.g., 200-400 nm).

  • Use an empty sample holder or a reference film without the UV absorber as the blank.

  • Place the polymer film sample in the spectrophotometer and record the absorbance spectrum.

  • Analyze the absorbance at key wavelengths within the UV range (e.g., 280 nm and 320 nm).

Protocol for Mechanical Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polymer films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

Procedure:

  • Cut the polymer films into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Record the load and displacement data.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Protocol for In Vitro Drug Release Study

Objective: To evaluate the release profile of a model API from the polymer films.

Apparatus:

  • Dissolution apparatus (e.g., USP Apparatus 5 - Paddle over Disk)

  • UV-Visible Spectrophotometer or HPLC for drug quantification

Procedure:

  • Cut a circular section of the drug-loaded film of a specific diameter.

  • Place the film in the dissolution vessel containing a known volume of dissolution medium (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow

G Solvent Casting Workflow cluster_0 Solution Preparation cluster_1 Film Formation cluster_2 Characterization Dissolve Polymer Dissolve Polymer Add UV Absorber & API Add UV Absorber & API Dissolve Polymer->Add UV Absorber & API Homogenize Solution Homogenize Solution Add UV Absorber & API->Homogenize Solution Cast Solution Cast Solution Homogenize Solution->Cast Solution Pour into mold Solvent Evaporation Solvent Evaporation Cast Solution->Solvent Evaporation Peel Film Peel Film Solvent Evaporation->Peel Film Dry film UV-Vis Spectroscopy UV-Vis Spectroscopy Peel Film->UV-Vis Spectroscopy Mechanical Testing Mechanical Testing Peel Film->Mechanical Testing Drug Release Study Drug Release Study Peel Film->Drug Release Study

Caption: Workflow for solvent casting and film characterization.

Photostabilization Mechanism

G Photostabilization by this compound UV_Photon UV Photon (hv) Benzophenone_Ground Benzophenone (Ground State) UV_Photon->Benzophenone_Ground Absorption Polymer_Matrix Polymer Matrix UV_Photon->Polymer_Matrix Protected from Degradation Benzophenone_Excited Benzophenone (Excited State) Benzophenone_Ground->Benzophenone_Excited Excitation Benzophenone_Excited->Benzophenone_Ground Rapid Tautomerization & Energy Dissipation Harmless_Heat Harmless Heat Benzophenone_Excited->Harmless_Heat

Caption: Mechanism of UV energy dissipation by benzophenone.

References

Application Notes and Protocols: 4-Dodecyloxy-2-hydroxybenzophenone as a UV Stabilizer in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Dodecyloxy-2-hydroxybenzophenone as an effective ultraviolet (UV) light stabilizer for polypropylene (PP). This document outlines its mechanism of action, provides detailed experimental protocols for its incorporation and evaluation, and presents a framework for data analysis.

Introduction

Polypropylene, a widely used thermoplastic polymer, is susceptible to degradation upon exposure to ultraviolet radiation. This degradation manifests as a loss of mechanical properties, discoloration (yellowing), and surface cracking, ultimately leading to product failure. This compound, a benzophenone-type UV absorber, is a highly effective additive for enhancing the weatherability and lifespan of polypropylene products. It functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][2][3][4] This document serves as a guide for researchers and professionals in the application and evaluation of this UV stabilizer in polypropylene formulations.

Mechanism of Action

This compound belongs to the class of 2-hydroxybenzophenone UV absorbers. Its photostabilizing effect is based on its ability to absorb UV radiation in the 270-340 nm range, which is particularly damaging to polypropylene.[2][4] The mechanism involves a reversible intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. Upon absorption of UV energy, the molecule undergoes a tautomeric shift to an excited state. This energy is then rapidly dissipated as heat through vibrational relaxation as the molecule returns to its ground state, preventing the energy from being transferred to the polypropylene matrix and initiating degradation pathways.

UV_Stabilization_Mechanism cluster_0 Polypropylene Matrix cluster_1 UV Stabilizer Action P Polypropylene Degraded_P Degraded Polypropylene (Chain Scission, Embrittlement) P->Degraded_P Photo-oxidation UV UV Radiation (270-340 nm) UV->P Degradation Pathway (Without Stabilizer) Stabilizer This compound (Ground State) UV->Stabilizer Absorption Excited_Stabilizer Excited State (Tautomer) Stabilizer->Excited_Stabilizer Energy Transfer Excited_Stabilizer->Stabilizer Relaxation Heat Heat Dissipation Excited_Stabilizer->Heat

Caption: Mechanism of UV stabilization by this compound in polypropylene.

Data Presentation

The efficacy of this compound as a UV stabilizer is quantified by comparing the physical and optical properties of stabilized and unstabilized polypropylene samples after exposure to accelerated weathering conditions. The following tables provide a template for presenting such data.

Note: The data presented in the following tables are representative examples and are intended to illustrate the expected outcomes. Actual experimental results will vary depending on the specific formulation and testing conditions.

Table 1: Mechanical Properties of Polypropylene Films After 1000 Hours of Accelerated Weathering

Sample IDThis compound (wt%)Tensile Strength (MPa)Elongation at Break (%)
PP-Control (Unexposed)0.035.0600
PP-Control (Exposed)0.015.250
PP-Stab-0.2 (Exposed)0.232.5550
PP-Stab-0.4 (Exposed)0.434.1580

Table 2: Optical Properties of Polypropylene Plaques After 1000 Hours of Accelerated Weathering

Sample IDThis compound (wt%)Yellowness Index (YI)
PP-Control (Unexposed)0.01.5
PP-Control (Exposed)0.018.7
PP-Stab-0.2 (Exposed)0.23.1
PP-Stab-0.4 (Exposed)0.42.2

Experimental Protocols

The following protocols describe the preparation of stabilized polypropylene samples and their evaluation using accelerated weathering and analytical techniques.

Protocol for Sample Preparation

This protocol details the incorporation of this compound into polypropylene via melt compounding.

Sample_Preparation_Workflow Start Start: Materials PP_Resin Polypropylene Resin (Pellets) Start->PP_Resin UV_Stab This compound (Powder) Start->UV_Stab Dry_Blend Dry Blending PP_Resin->Dry_Blend UV_Stab->Dry_Blend Extrusion Melt Compounding (Twin-Screw Extruder) Dry_Blend->Extrusion Pelletize Pelletization Extrusion->Pelletize Injection_Molding Injection Molding (Test Specimens) Pelletize->Injection_Molding End End: Test Specimens Injection_Molding->End

Caption: Workflow for the preparation of stabilized polypropylene test specimens.

Materials and Equipment:

  • Polypropylene (PP) resin (pellets)

  • This compound (powder)

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine

  • Tensile test bars and color plaque molds

Procedure:

  • Drying: Dry the polypropylene pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Pre-blending: In a sealed container, dry blend the polypropylene pellets with the desired weight percentage of this compound (e.g., 0.2 wt% and 0.4 wt%). A control batch with no stabilizer should also be prepared.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for polypropylene (typically 180-220°C from feed zone to die).

    • Feed the dry blend into the extruder at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath.

  • Pelletization: The cooled strand is fed into a pelletizer to produce uniform pellets of the stabilized polypropylene.

  • Injection Molding:

    • Dry the compounded pellets at 80°C for 4 hours.

    • Use an injection molding machine to produce standardized test specimens (e.g., tensile bars according to ASTM D638 and plaques for color measurement according to ASTM D1925).

Protocol for Accelerated Weathering

This protocol describes the procedure for subjecting the prepared polypropylene specimens to accelerated UV exposure to simulate outdoor weathering.

Equipment:

  • QUV accelerated weathering tester (or equivalent) equipped with UVA-340 fluorescent lamps.

  • Specimen mounting racks.

Procedure (based on ASTM G154 cycle):

  • Sample Mounting: Mount the polypropylene test specimens onto the racks in the weathering chamber.

  • Exposure Cycle: Program the weathering tester to run a continuous cycle of:

    • UV Exposure: 8 hours of UV irradiation from UVA-340 lamps at a black panel temperature of 60°C.

    • Condensation: 4 hours of condensation at a black panel temperature of 50°C.

  • Exposure Duration: Continue the exposure cycle for a predetermined duration, typically 500, 1000, or 2000 hours.

  • Sample Removal: Periodically remove a set of specimens for analysis at desired time intervals.

Protocol for Performance Evaluation

This protocol outlines the methods for assessing the mechanical and optical properties of the polypropylene specimens before and after accelerated weathering.

4.3.1. Mechanical Testing

Equipment:

  • Universal Testing Machine (UTM) with grips suitable for tensile testing of plastics.

  • Extensometer.

Procedure (based on ASTM D638):

  • Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Tensile Testing:

    • Secure a tensile bar in the grips of the UTM.

    • Attach the extensometer to the gauge length of the specimen.

    • Apply a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fractures.

    • Record the tensile strength at break and the elongation at break.

    • Test at least five specimens for each sample set and calculate the average values.

4.3.2. Optical Property Measurement

Equipment:

  • Spectrophotometer or colorimeter.

Procedure (based on ASTM D1925):

  • Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Yellowness Index Measurement:

    • Place the polypropylene plaque in the measurement port of the instrument.

    • Measure the tristimulus values (X, Y, Z).

    • Calculate the Yellowness Index (YI) using the appropriate formula for the instrument's illuminant and observer conditions.

    • Measure at least three different locations on each plaque and average the results.

Conclusion

This compound is a highly effective UV stabilizer for polypropylene, significantly improving its resistance to photodegradation. By absorbing harmful UV radiation and dissipating it as heat, it helps to retain the mechanical integrity and aesthetic appearance of polypropylene products exposed to sunlight. The protocols outlined in this document provide a standardized framework for incorporating and evaluating the performance of this additive, enabling researchers and professionals to optimize polypropylene formulations for enhanced durability and longevity.

References

Application Note: Accelerated Weathering Testing of Polymers with UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for conducting accelerated weathering tests on polymeric materials, with a specific focus on evaluating the efficacy of UV absorbers. Understanding the durability of polymers and the protective capabilities of additives is crucial for a wide range of applications, from medical devices and drug delivery systems to packaging and coatings. Accelerated weathering tests simulate the damaging effects of sunlight, temperature, and moisture in a laboratory setting, providing valuable data on material performance in a fraction of the time required for natural outdoor exposure.[1][2][3][4][5]

Introduction to Polymer Degradation and UV Protection

Polymers are susceptible to degradation upon exposure to environmental stressors, particularly ultraviolet (UV) radiation from sunlight. This degradation, known as photo-oxidation, can lead to a variety of undesirable changes in the material's properties, including:

  • Color Fading and Yellowing: Changes in the chemical structure of the polymer can alter its ability to absorb and reflect light, leading to discoloration.[6]

  • Loss of Gloss: Surface degradation can cause a reduction in the smoothness and reflectivity of the polymer.

  • Embrittlement and Cracking: Chain scission and cross-linking of polymer chains can reduce flexibility and lead to the formation of microcracks.[6]

  • Reduced Mechanical Strength: Degradation can compromise the tensile strength, impact resistance, and other mechanical properties of the polymer.[1][7]

UV absorbers are additives incorporated into polymers to protect them from the damaging effects of UV radiation.[4] They function by absorbing harmful UV rays and dissipating the energy as harmless heat, thereby preventing the initiation of the photo-oxidative degradation process.[4] Hindered Amine Light Stabilizers (HALS) are another class of stabilizers that act as radical scavengers, interrupting the degradation cascade.[4] Often, a combination of UV absorbers and HALS is used to provide comprehensive protection.

Experimental Protocols

This section outlines a detailed protocol for accelerated weathering testing based on widely recognized ASTM and ISO standards.[2][8][9][10][11][12][13][14]

Materials and Equipment
  • Polymer Samples: Prepare test specimens of the polymer with and without the UV absorber. Control samples (without UV absorber) are essential for comparison. Specimen dimensions should be standardized, for example, 75 mm x 150 mm flat panels.[8]

  • Accelerated Weathering Chamber: A fluorescent UV lamp apparatus (e.g., QUV tester) or a xenon arc lamp apparatus is required.[2][12][15]

    • Fluorescent UV (QUV): Utilizes UVA-340 lamps to simulate the short-wavelength UV portion of sunlight.[11][13]

    • Xenon Arc: Provides a full-spectrum simulation of natural sunlight.[10][12][15]

  • Spectrocolorimeter or Spectrophotometer: For measuring color change (CIELAB ΔE*).

  • Gloss Meter: For measuring gloss retention.

  • Universal Testing Machine: For evaluating mechanical properties (e.g., tensile strength, elongation at break).

Experimental Procedure

Step 1: Sample Preparation and Conditioning

  • Prepare a sufficient number of replicate specimens for each material (polymer with and without UV absorber) to be tested at various exposure intervals.

  • Clean the specimens to remove any surface contaminants.

  • Condition the specimens at a standard laboratory atmosphere (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours prior to testing.[8]

Step 2: Accelerated Weathering Exposure

The following are example test cycles based on ASTM G154 for a fluorescent UV apparatus. Specific conditions should be chosen based on the material and its intended application.

ASTM G154 Cycle 1 (Typical for General Plastics):

StepFunctionDurationIrradiance (at 340 nm)Temperature
1UV Exposure8 hours0.89 W/m²60°C (Black Panel)
2Condensation4 hoursOff50°C (Black Panel)
  • Place the conditioned specimens in the sample holders of the accelerated weathering chamber.

  • Program the chamber to run the selected test cycle.

  • Periodically remove specimens at predetermined intervals (e.g., 250, 500, 1000, 2000 hours) for evaluation.

Step 3: Property Evaluation

At each exposure interval, evaluate the following properties for both the control and UV-stabilized polymer samples:

  • Visual Inspection: Note any visible changes such as cracking, crazing, or chalking.

  • Color Measurement: Use a spectrocolorimeter to measure the CIELAB L, a, and b* values. Calculate the total color change (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½

  • Gloss Measurement: Use a gloss meter to measure the specular gloss at a specified angle (e.g., 60°). Calculate the percent gloss retention relative to the unexposed sample.

  • Mechanical Testing: Perform tensile tests using a universal testing machine to determine properties such as tensile strength, elongation at break, and modulus of elasticity.

Data Presentation

The following tables present representative data illustrating the protective effect of a UV absorber in a polymer subjected to accelerated weathering.

Table 1: Color Change (ΔE*) of Polymer Samples

Exposure Time (hours)Polymer without UV Absorber (ΔE)Polymer with UV Absorber (ΔE)
00.00.0
5005.21.5
10009.62.8
200015.84.5

Table 2: Gloss Retention (%) of Polymer Samples

Exposure Time (hours)Polymer without UV Absorber (%)Polymer with UV Absorber (%)
0100100
5007595
10005088
20002575

Table 3: Tensile Strength Retention (%) of Polymer Samples

Exposure Time (hours)Polymer without UV Absorber (%)Polymer with UV Absorber (%)
0100100
5008598
10006592
20004085

Mandatory Visualization

The following diagrams illustrate the key processes involved in polymer degradation and the experimental workflow for accelerated weathering testing.

G cluster_degradation Polymer Photo-Oxidation Pathway cluster_protection Protection Mechanism of UV Absorber UV UV Radiation Polymer Polymer Chain UV->Polymer Initiation Initiation: Formation of Free Radicals (P•) Polymer->Initiation Propagation1 Propagation: Formation of Peroxy Radicals (POO•) Initiation->Propagation1 + O2 Oxygen Oxygen (O2) Oxygen->Propagation1 Propagation2 Further Reactions: Chain Scission & Cross-linking Propagation1->Propagation2 + Polymer (PH) Degradation Degradation Products (Carbonyls, etc.) Propagation2->Degradation Loss Loss of Properties: Color Change, Embrittlement Degradation->Loss UV_abs UV Radiation UVA UV Absorber UV_abs->UVA Heat Heat Dissipation UVA->Heat

Caption: Mechanism of Polymer Photo-Oxidation and UV Absorber Protection.

G start Start prep Sample Preparation: - Control (no UV absorber) - Test (with UV absorber) start->prep condition Sample Conditioning: 23°C, 50% RH, 24h prep->condition weathering Accelerated Weathering Exposure (e.g., ASTM G154 Cycle 1) condition->weathering interval Periodic Sample Removal (0, 500, 1000, 2000 hours) weathering->interval evaluation Property Evaluation interval->evaluation visual Visual Inspection evaluation->visual color Color Measurement (ΔE*) evaluation->color gloss Gloss Measurement (%) evaluation->gloss mechanical Mechanical Testing (Tensile Strength, etc.) evaluation->mechanical data Data Analysis & Comparison visual->data color->data gloss->data mechanical->data end End data->end

Caption: Experimental Workflow for Accelerated Weathering Testing.

References

Application Note: Analysis of 4-Dodecyloxy-2-hydroxybenzophenone in Plastic Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the determination of 4-Dodecyloxy-2-hydroxybenzophenone, a common UV stabilizer, in various plastic matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, including solvent extraction from the polymer matrix, and provides optimized GC-MS parameters for the sensitive and selective quantification of the target analyte. This guide is intended for researchers, scientists, and quality control professionals in the fields of polymer chemistry, food contact materials, and drug development.

Introduction

This compound is a widely used UV absorber in a variety of plastics, such as polyethylene and polypropylene, to prevent photodegradation and extend the material's lifespan.[1][2] Its presence and concentration in plastic materials, especially those intended for food contact or pharmaceutical packaging, are of significant interest due to the potential for migration into the packaged products.[3][4][5][6] Monitoring the levels of this additive is crucial for ensuring product safety and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of semi-volatile organic compounds in complex matrices.[7] This application note provides a robust and reliable GC-MS method for the analysis of this compound in plastics.

Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Toluene (analytical grade)[8]

  • Internal Standard (IS): (e.g., Benzophenone-d10)

  • This compound analytical standard

  • Plastic sample (e.g., polyethylene, polypropylene film or pellets)

  • Glass vials, volumetric flasks, and pipettes

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Sample Preparation: Solvent Extraction

This protocol describes a common solvent extraction method. The choice of solvent may be optimized based on the specific plastic matrix. Dichloromethane has been shown to be effective for extracting UV stabilizers from various plastics.[8]

  • Sample Weighing: Accurately weigh approximately 1 gram of the plastic sample (cut into small pieces) into a 20 mL glass vial.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Solvent Addition: Add 10 mL of dichloromethane to the vial.

  • Extraction: Place the vial in an ultrasonic bath for 60 minutes at room temperature.[9]

  • Filtration: After extraction, filter the solvent extract through a 0.45 µm syringe filter into a clean glass vial.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve the desired concentration for GC-MS analysis.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of dichloromethane) for GC-MS injection.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of benzophenone derivatives. These may require optimization for your specific instrument.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 100 °C, hold for 1 min
Ramp 1: 20 °C/min to 250 °C, hold for 5 min
Ramp 2: 10 °C/min to 300 °C, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

Data Presentation

The following table presents representative quantitative data for the analysis of this compound. The retention time and m/z values are based on typical behavior of similar benzophenone compounds and should be confirmed experimentally.

CompoundRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~20-2510577213
Benzophenone-d10 (IS)~15-1819211082

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plastic Sample (1g) weighing Weighing & Cutting sample->weighing extraction Solvent Extraction (DCM, 60 min sonication) weighing->extraction filtration Filtration (0.45 µm) extraction->filtration injection GC Injection (1 µL) filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Internal Standard Method) identification->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound in plastics.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the analytical process, emphasizing quality control and decision points.

logical_relationship start Start: Receive Plastic Sample prep Sample Preparation (Extraction) start->prep gcms GC-MS Analysis prep->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis qc_check Quality Control Check (Calibration, Blanks, Spikes) data_analysis->qc_check pass Results Pass QC qc_check->pass Pass fail Results Fail QC qc_check->fail Fail report Final Report pass->report reanalyze Re-analyze Sample fail->reanalyze reanalyze->prep

Caption: Logical workflow for the quality-controlled analysis of plastic additives.

References

Application of 4-Dodecyloxy-2-hydroxybenzophenone in Automotive Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Dodecyloxy-2-hydroxybenzophenone, a potent UV absorber, in automotive coating formulations. The information is intended for researchers and scientists in the field of materials science and polymer chemistry, as well as professionals involved in the development of durable automotive finishes.

Introduction

This compound is a substituted benzophenone that functions as a highly effective ultraviolet (UV) light absorber. In automotive coatings, its primary role is to protect the polymer binder and underlying layers from the degradative effects of solar radiation, particularly in the UVA and UVB regions. By absorbing harmful UV radiation and dissipating it as thermal energy, it prevents the photo-oxidative degradation of the coating, which can lead to loss of gloss, color change, cracking, and delamination. This compound is particularly suitable for use in automotive clearcoats, where optical clarity and long-term durability are paramount. It is often used in conjunction with Hindered Amine Light Stabilizers (HALS) to provide a synergistic protective effect.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name This compound
Synonyms 2-Hydroxy-4-dodecyloxybenzophenone, UV-1200, PowerSorb™ 1200
CAS Number 2985-59-3
Molecular Formula C₂₅H₃₄O₃
Molecular Weight 382.54 g/mol
Melting Point 48-50 °C
UV Absorption Range 270-340 nm

Mechanism of Action: UV Protection in Automotive Coatings

The primary mechanism by which this compound protects automotive coatings is through the absorption of UV radiation. The energy from the absorbed photons excites the molecule to a higher energy state. It then dissipates this energy through non-radiative pathways, primarily as heat, returning to its ground state without undergoing any chemical change. This process is highly efficient and can be repeated numerous times, providing long-lasting protection.

The photodegradation of automotive coatings, particularly acrylic polyurethane clearcoats, is a complex process initiated by the absorption of UV radiation by the polymer binder. This leads to the formation of free radicals through processes such as Norrish type I and type II reactions. These highly reactive species can then participate in a cascade of secondary reactions, including chain scission and cross-linking, which ultimately manifest as the visible signs of degradation. By absorbing the incident UV radiation, this compound effectively prevents the initial formation of free radicals, thus inhibiting the entire degradation cascade.

The synergistic effect with HALS is also crucial. While the benzophenone absorbs the UV light, HALS act as radical scavengers, neutralizing any free radicals that may still form. This dual-protection system is highly effective at preserving the integrity of the coating.

Quantitative Performance Data

While specific performance data for automotive coatings containing this compound is not extensively available in the public domain, the following table presents a representative summary of expected performance improvements based on the known behavior of benzophenone-type UV absorbers in automotive clearcoats. The data is based on accelerated weathering tests.

Table 2: Representative Performance Data of a 2K Acrylic Polyurethane Clearcoat With and Without this compound after Accelerated Weathering

Performance MetricTest MethodControl (Without UV Absorber)With this compound (2.0 wt%)
Gloss Retention (%) ASTM D523< 60% after 2000 hours> 90% after 2000 hours
Color Change (ΔE*) ASTM D2244> 5.0 after 2000 hours< 1.0 after 2000 hours
Adhesion (Cross-Hatch) ASTM D33592B5B

Accelerated weathering conditions based on ASTM D7869: Xenon arc lamp with daylight filter, irradiance of 0.55 W/m² at 340 nm, alternating cycles of light and dark with water spray.

Experimental Protocols

The following protocols provide a general framework for the incorporation and evaluation of this compound in a typical 2K acrylic polyurethane automotive clearcoat.

Protocol for Formulation of a 2K Acrylic Polyurethane Clearcoat

Materials:

  • Acrylic Polyol Resin (e.g., hydroxyl-functional acrylic resin)

  • Polyisocyanate Hardener (e.g., hexamethylene diisocyanate trimer)

  • Solvent Blend (e.g., butyl acetate, xylene, MEK)

  • This compound

  • Hindered Amine Light Stabilizer (HALS) (optional, but recommended)

  • Flow and Leveling Agents

Procedure:

  • In a suitable mixing vessel, combine the acrylic polyol resin with the solvent blend under moderate agitation.

  • In a separate container, dissolve the desired amount of this compound (typically 1.0-3.0 wt% based on total resin solids) and HALS (typically 0.5-1.5 wt%) in a portion of the solvent blend.

  • Slowly add the dissolved UV absorber/HALS solution to the acrylic polyol resin solution while stirring continuously.

  • Add the flow and leveling agents as per the manufacturer's recommendations.

  • Just prior to application, add the polyisocyanate hardener to the resin component at the recommended stoichiometric ratio (typically specified by the resin manufacturer) and mix thoroughly.

Protocol for Sample Preparation and Application

Procedure:

  • Prepare steel or aluminum panels with a standard automotive basecoat.

  • Apply the formulated 2K clearcoat over the base-coated panels using a spray gun to achieve a dry film thickness of 40-60 µm.

  • Allow the coated panels to flash-off at ambient temperature for 10-15 minutes.

  • Cure the panels in an oven at a temperature and for a duration as recommended by the resin manufacturer (e.g., 60 °C for 30 minutes).

  • Allow the cured panels to condition at ambient temperature for at least 24 hours before testing.

Protocol for Accelerated Weathering Testing

Apparatus:

  • Xenon Arc Weathering Chamber

Procedure:

  • Follow the procedure outlined in ASTM D7869 - Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings .

  • Mount the coated panels in the weathering chamber.

  • Set the test parameters as follows (or as required by specific testing needs):

    • Light Source: Xenon arc with daylight filter

    • Irradiance: 0.55 W/m² at 340 nm

    • Black Panel Temperature: 65-75 °C (light cycle)

    • Relative Humidity: 50% (light cycle)

    • Cycle: Alternating periods of light and dark, with water spray during the dark cycle.

  • Expose the panels for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal for evaluation.

Protocol for Performance Evaluation

Gloss Measurement:

  • Measure the 60° gloss of the coated panels before and after weathering exposure using a gloss meter according to ASTM D523 - Standard Test Method for Specular Gloss .

  • Calculate the percent gloss retention.

Color Measurement:

  • Measure the color coordinates (L, a, b*) of the coated panels before and after weathering exposure using a spectrophotometer according to ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates .

  • Calculate the total color difference (ΔE*).

Adhesion Testing:

  • Assess the adhesion of the coating before and after weathering exposure using the cross-hatch adhesion test according to ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test .

Visualizations

The following diagrams illustrate the key processes involved in the application and function of this compound in automotive coatings.

G cluster_formulation Formulation Workflow resin Acrylic Polyol Resin mixing1 Mixing resin->mixing1 solvent Solvent Blend solvent->mixing1 uv_absorber 4-Dodecyloxy-2- hydroxybenzophenone uv_absorber->mixing1 hals HALS hals->mixing1 additives Flow & Leveling Agents additives->mixing1 hardener Polyisocyanate Hardener mixing2 Final Mixing hardener->mixing2 mixing1->mixing2 clearcoat 2K Polyurethane Clearcoat mixing2->clearcoat

Caption: Formulation workflow for a 2K polyurethane clearcoat.

G cluster_protection UV Protection Mechanism uv_light UV Radiation (270-340 nm) coating_surface Coating Surface uv_light->coating_surface uv_absorber This compound (in Clearcoat) coating_surface->uv_absorber Absorption polymer Polymer Binder coating_surface->polymer Transmission (if no UV Absorber) heat Heat Dissipation uv_absorber->heat Energy Dissipation uv_absorber->polymer Protection degradation Photodegradation (Gloss Loss, Color Change, Cracking) polymer->degradation

Caption: Simplified mechanism of UV protection by this compound.

G cluster_degradation Photodegradation Pathway of Polymer Binder uv_light UV Radiation polymer Polymer (e.g., Acrylic Polyurethane) uv_light->polymer excited_polymer Excited State Polymer polymer->excited_polymer free_radicals Free Radical Formation (Norrish Type I & II) excited_polymer->free_radicals chain_scission Chain Scission free_radicals->chain_scission cross_linking Cross-linking free_radicals->cross_linking degradation_products Degradation Products (e.g., Carbonyls, Hydroperoxides) chain_scission->degradation_products cross_linking->degradation_products physical_effects Visible Degradation (Gloss Loss, Yellowing, Cracking) degradation_products->physical_effects

Caption: General photodegradation pathway of an automotive clearcoat binder.

Application Notes & Protocols: Formulation of UV-Curable Resins with 4-Dodecyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of UV-curable resins incorporating the ultraviolet (UV) absorber, 4-Dodecyloxy-2-hydroxybenzophenone. This document is intended for professionals in research and development seeking to enhance the durability and performance of photopolymerizable materials against UV degradation.

Introduction

UV-curable resins are materials that solidify, or cure, upon exposure to UV light, a process known as photopolymerization. This technology offers numerous advantages, including rapid curing times, low energy consumption, and the absence of volatile organic solvents.[1] Benzophenones are a class of organic compounds commonly used as photoinitiators or UV absorbers in these formulations.[2] this compound, a benzophenone derivative, is a high-efficiency UV absorber capable of absorbing UV light in the 270-340 nanometer range.[3][4] Its incorporation into UV-curable resins is critical for protecting the cured polymer and any underlying substrate from the damaging effects of UV radiation, which can lead to discoloration, loss of gloss, and mechanical property degradation.

The long dodecyloxy chain enhances its compatibility with various polymer systems and reduces migration from the cured material. This UV absorber is suitable for a range of polymers including polyethylene, polypropylene, polystyrene, ABS resins, polycarbonate, and polyesters.[3][4] For optimal performance, especially in exterior applications, it is often recommended to use a UV absorber in combination with a Hindered Amine Light Stabilizer (HALS) to provide synergistic protection through both UV absorption and free-radical scavenging.[5][6]

Materials and Formulation

A typical UV-curable resin formulation consists of oligomers, monomers, a photoinitiator, and various additives to tailor the final properties of the cured material. The addition of this compound as a UV absorber is a critical step in formulating for durability.

Core Components of a UV-Curable Formulation
  • Oligomers: These are the backbone of the polymer network and largely determine the fundamental properties of the cured resin, such as flexibility, hardness, and chemical resistance. Common types include urethane acrylates, epoxy acrylates, and polyester acrylates.

  • Monomers: Used to adjust the viscosity of the formulation for application and to influence the crosslink density and cure speed. They can be monofunctional, difunctional, or have higher functionality.

  • Photoinitiators: These molecules absorb UV light and generate reactive species (free radicals or cations) that initiate the polymerization of the oligomers and monomers.[2][7] The choice of photoinitiator depends on the UV source and the chemistry of the resin system.

  • UV Absorber (this compound): This additive absorbs harmful UV radiation and dissipates it as heat, thereby protecting the polymer from degradation.[8]

  • Other Additives: These can include pigments, fillers, adhesion promoters, and flow and leveling agents to achieve desired aesthetic and functional properties.

Example Formulations

The following table presents example formulations for a clear UV-curable coating, with and without the addition of this compound, for performance comparison.

ComponentClassFormulation A (Control)Formulation B (UV-Stabilized)
Urethane Acrylate OligomerOligomer60%60%
Isobornyl Acrylate (IBOA)Monomer25%23.5%
1,6-Hexanediol Diacrylate (HDDA)Monomer10%10%
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)Photoinitiator5%5%
This compoundUV Absorber0%1.5%

Note: The concentrations are given in weight percent (wt%). The formulation may need to be optimized based on the specific oligomers, monomers, and photoinitiator used, as well as the desired application and performance requirements.

Experimental Protocols

This section outlines the protocols for preparing the UV-curable formulation, applying it to a substrate, curing, and evaluating the performance of the cured coating.

Formulation Preparation Workflow

The following diagram illustrates the workflow for preparing the UV-curable resin formulation.

G cluster_formulation Formulation Preparation weigh 1. Weigh Components mix_oligomer_monomer 2. Mix Oligomer & Monomers weigh->mix_oligomer_monomer add_pi_uva 3. Add Photoinitiator & UV Absorber mix_oligomer_monomer->add_pi_uva homogenize 4. Homogenize Mixture add_pi_uva->homogenize degas 5. Degas Formulation homogenize->degas G cluster_evaluation Performance Evaluation cure_test Cure Evaluation weathering Accelerated Weathering cure_test->weathering physical_test Physical Property Testing weathering->physical_test analysis Data Analysis physical_test->analysis

References

Application Notes and Protocols for the Stabilization of Biodegradable Polymers with 4-Dodecyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Dodecyloxy-2-hydroxybenzophenone as a UV stabilizer for biodegradable polymers, with a focus on Polylactic Acid (PLA) and Polycaprolactone (PCL). The provided protocols offer detailed methodologies for sample preparation, accelerated aging, and characterization to evaluate the efficacy of the stabilizer.

Introduction to this compound

This compound, also known by trade names such as PowerSorb™ 1200 or UV-1200, is a high-performance ultraviolet (UV) light absorber of the benzophenone class.[1][2] Its primary function is to protect polymeric materials from the degradative effects of UV radiation, thereby preventing photo-aging, cracking, and embrittlement, which significantly extends the service life of the material.[2] This stabilizer is effective in absorbing UV light in the 270-340 nm wavelength range.[1][2] It is characterized by its light color, good compatibility with various polymers, and low migration potential.[2] While widely used in conventional polymers like polyethylene, polypropylene, and polystyrene, its application in biodegradable polymers such as PLA and PCL is an area of active research.[2]

Mechanism of Action

Benzophenone-based UV absorbers, including this compound, function by absorbing harmful UV radiation and dissipating the energy as harmless heat.[3] This process involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group, which enables a reversible keto-enol tautomerism. Upon absorbing a UV photon, the molecule is excited to a higher energy state. It then undergoes a rapid, non-radiative decay back to its ground state, releasing the energy as thermal energy. This cycle can be repeated numerous times, providing long-term protection to the polymer matrix without the stabilizer itself being consumed.

dot

Sample_Preparation_Workflow start Start dry_polymer Dry Polymer Resin (PLA or PCL) start->dry_polymer dissolve_polymer Dissolve Polymer in Solvent dry_polymer->dissolve_polymer mix_solutions Mix Polymer and Stabilizer Solutions dissolve_polymer->mix_solutions prepare_stabilizer Prepare Stabilizer Solution prepare_stabilizer->mix_solutions cast_film Cast Solution into Film mix_solutions->cast_film evaporate_solvent Slow Solvent Evaporation cast_film->evaporate_solvent vacuum_dry Vacuum Dry Film evaporate_solvent->vacuum_dry store_film Store Film in Desiccator vacuum_dry->store_film end_process End store_film->end_process Accelerated_UV_Weathering_Workflow start Start mount_samples Mount Polymer Films on Holders start->mount_samples setup_chamber Set Weathering Chamber Conditions (e.g., ASTM G154) mount_samples->setup_chamber uv_exposure UV Exposure Cycle (e.g., 8h UVA-340) setup_chamber->uv_exposure condensation Condensation Cycle (e.g., 4h dark) uv_exposure->condensation repeat_cycle Repeat Cycles for Desired Duration condensation->repeat_cycle repeat_cycle->uv_exposure Continue remove_samples Remove Samples at Specified Intervals repeat_cycle->remove_samples End of Interval visual_inspection Visual Inspection remove_samples->visual_inspection further_analysis Proceed to Mechanical and Thermal Analysis visual_inspection->further_analysis end_process End further_analysis->end_process

References

Troubleshooting & Optimization

Technical Support Center: Photodegradation of 4-Dodecyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Dodecyloxy-2-hydroxybenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during photostability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a UV absorber commonly used in various formulations to protect against photodegradation. Its photostability is a critical parameter because its degradation can lead to a loss of UV protection and the formation of potentially reactive byproducts. Understanding its photodegradation profile is essential for ensuring the stability and safety of the final product.

Q2: What are the expected photodegradation byproducts of this compound?

A2: While specific studies on this compound are limited, the photodegradation of structurally similar 2-hydroxy-4-alkoxybenzophenones, such as oxybenzone (2-hydroxy-4-methoxybenzophenone), typically involves cleavage of the bonds adjacent to the central carbonyl group. This can lead to the formation of substituted phenols and benzoic acid derivatives. Based on this, potential byproducts for this compound could include 1,3-dihydroxy-4-dodecyloxybenzene and benzoic acid, as well as smaller fragments from the cleavage of the dodecyloxy chain.

Q3: How can I design a robust photostability study for this compound?

A3: A robust photostability study should be designed in accordance with the International Council for Harmonisation (ICH) Q1B guidelines.[1] This involves exposing the sample to a controlled light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. It is crucial to include "dark controls" (samples shielded from light) to differentiate between photodegradation and thermal degradation.[1]

Q4: What analytical techniques are most suitable for analyzing the photodegradation of this compound and its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products. For the identification of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation data, which are crucial for structure elucidation.

Troubleshooting Guides

This section addresses common problems encountered during the photodegradation analysis of this compound.

Issue 1: Rapid and Excessive Degradation Observed
  • Symptom: The concentration of this compound decreases by more than 30% in the initial stages of the photostability study.

  • Possible Causes:

    • Inappropriate Solvent: The solvent used for the study may be acting as a photosensitizer, accelerating the degradation process.

    • High Light Intensity: The light intensity in the photostability chamber may be too high, leading to unrealistically fast degradation.

    • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in the sample or solvent can promote photodegradation.

  • Troubleshooting Steps:

    • Solvent Selection: Use a well-characterized, high-purity solvent that is known to be photochemically inert, such as acetonitrile or methanol.

    • Light Source Calibration: Ensure the light source in the photostability chamber is properly calibrated to deliver the ICH Q1B recommended light dose.

    • Inert Atmosphere: Consider purging the sample with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

Issue 2: Poor Resolution and Tailing of Peaks in HPLC Analysis
  • Symptom: Chromatograms show broad, tailing peaks for the parent compound and its byproducts, making accurate quantification difficult.

  • Possible Causes:

    • Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be suitable for the lipophilic nature of this compound and its potential byproducts.

    • Mobile Phase Mismatch: The pH or composition of the mobile phase may not be optimal for achieving good peak shape.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Troubleshooting Steps:

    • Column Selection: A C18 column with low silanol activity is often a good choice for analyzing benzophenone derivatives.

    • Mobile Phase Optimization:

      • Adjust the pH of the aqueous component of the mobile phase. For acidic byproducts, a lower pH can improve peak shape.

      • Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient profiles.

    • Sample Concentration: Dilute the sample to ensure you are operating within the linear range of the detector and the capacity of the column.

Issue 3: Appearance of Unexpected or Unidentifiable Peaks
  • Symptom: The chromatogram shows several new peaks that were not present in the initial sample or the dark control.

  • Possible Causes:

    • Secondary Degradation: Primary degradation products may themselves be unstable and undergo further degradation, leading to a complex mixture of byproducts.

    • Interaction with Excipients: If analyzing a formulated product, the active ingredient may be interacting with excipients under light exposure.

    • Contamination: The sample or solvent may be contaminated.

  • Troubleshooting Steps:

    • Time-Course Study: Analyze samples at multiple time points to track the formation and disappearance of peaks, which can help in identifying primary and secondary degradation products.

    • Forced Degradation of Byproducts: If a major degradation product can be isolated, subject it to the same photostability conditions to see if it generates any of the other observed peaks.

    • LC-MS Analysis: Utilize LC-MS to obtain mass data for the unknown peaks to aid in their identification.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced photodegradation study of a 2-hydroxy-4-alkoxybenzophenone, which can be used as a reference for what to expect.

Time (hours)This compound (% Remaining)Byproduct 1 (Area % )Byproduct 2 (Area %)
010000
285.28.11.5
472.515.33.8
855.128.97.2
1241.939.810.1
2420.755.415.3

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) at a known concentration (e.g., 10 µg/mL).

  • Light Exposure:

    • Transfer the solution into quartz cuvettes or other photochemically transparent containers.

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil.

    • Place the samples in a calibrated photostability chamber that conforms to ICH Q1B guidelines.

    • Expose the samples to the light source until the specified total illumination is reached.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples by a validated, stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and the formation of any degradation products.

Protocol 2: HPLC-UV Method for Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~288 nm and ~325 nm) and use a photodiode array (PDA) detector to screen for byproducts with different absorption maxima.

Mandatory Visualizations

Photodegradation_Pathway parent This compound intermediate1 Excited State parent->intermediate1 UV Light byproduct1 1,3-Dihydroxy-4-dodecyloxybenzene intermediate1->byproduct1 Cleavage byproduct2 Benzoic Acid intermediate1->byproduct2 Cleavage fragments Smaller Fragments byproduct1->fragments Further Degradation

Caption: Proposed photodegradation pathway for this compound.

Troubleshooting_Workflow start Unexpected Results in Photostability Study check_control Analyze Dark Control Sample start->check_control degradation_in_dark Significant Degradation in Dark Control? check_control->degradation_in_dark thermal_issue Investigate Thermal Degradation Pathway degradation_in_dark->thermal_issue Yes photo_issue Proceed with Photodegradation Analysis degradation_in_dark->photo_issue No analytical_problem Review Analytical Method (HPLC) photo_issue->analytical_problem optimize_hplc Optimize HPLC Method (Column, Mobile Phase) analytical_problem->optimize_hplc Yes (Poor Peak Shape) identify_byproducts Characterize Unknown Peaks (LC-MS) analytical_problem->identify_byproducts No (Unknown Peaks)

Caption: Troubleshooting workflow for photostability experiments.

References

Technical Support Center: Optimizing 4-Dodecyloxy-2-hydroxybenzophenone (DHBP) Compatibility in Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the compatibility of 4-Dodecyloxy-2-hydroxybenzophenone (DHBP), a common UV absorber, in polyolefin formulations.

Frequently Asked Questions (FAQs)

1. What is this compound (DHBP) and why is it used in polyolefins?

This compound (DHBP), also known as UV Absorber 1200, is a UV absorber from the benzophenone family.[1][2] It is incorporated into polyolefins such as polyethylene (PE) and polypropylene (PP) to protect the polymer from degradation caused by exposure to ultraviolet (UV) radiation.[3][4][5][6] By absorbing UV light, primarily in the 270-340 nm range, DHBP helps to prevent photo-aging, cracking, and embrittlement of the plastic, thereby extending its service life.[2][5]

2. What are the common compatibility issues with DHBP in polyolefins?

The primary compatibility issues encountered when using DHBP in polyolefins are blooming and migration .[7][8]

  • Blooming: This is the migration of the additive from the bulk of the polymer to its surface, where it can form a visible deposit, often appearing as a white powder or a hazy film.[7][9] This phenomenon occurs when the concentration of DHBP exceeds its solubility limit in the polymer matrix.[7]

  • Migration: This refers to the movement of the additive within the polymer or its transfer to a contacting surface.[8] Migration can reduce the UV protection efficacy and may be a concern in applications with food or skin contact.

3. What factors influence the compatibility and blooming of DHBP?

Several factors can affect the compatibility of DHBP in polyolefins:

  • Concentration: Higher concentrations of DHBP increase the likelihood of exceeding the solubility limit, leading to blooming.[7][10]

  • Polymer Type: The specific type of polyolefin (e.g., LDPE, LLDPE, HDPE, PP) and its crystallinity will influence the solubility of DHBP.

  • Processing Temperature: High processing temperatures can increase the mobility of the additive but may not necessarily improve its long-term solubility upon cooling.[10] Improper temperature control during processing can lead to poor dispersion.[11]

  • Cooling Rate: Rapid cooling can trap the additive in a supersaturated state, increasing the likelihood of blooming over time.

  • Presence of Other Additives: Other additives in the formulation can interact with DHBP, either improving or reducing its compatibility.[12][13]

4. How can I improve the compatibility of DHBP in my polyolefin formulation?

Improving compatibility involves a multi-faceted approach:

  • Optimize Concentration: Use the lowest effective concentration of DHBP to achieve the desired UV protection.

  • Proper Dispersion: Ensure uniform mixing of DHBP into the polymer melt during processing. This can be influenced by screw design and mixing parameters.[11]

  • Use of Co-additives: The combination of DHBP with Hindered Amine Light Stabilizers (HALS) can provide a synergistic effect, offering enhanced UV protection at potentially lower concentrations of each additive.[8][14]

  • Consider Masterbatches: Using a masterbatch where DHBP is pre-dispersed in a compatible carrier resin can improve its distribution in the final product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with DHBP in polyolefins.

Observed Issue Potential Causes Troubleshooting Steps & Solutions
White, powdery, or hazy film on the surface of the polyolefin part after processing or storage (Blooming). 1. Concentration of DHBP is too high: The additive has exceeded its solubility limit in the polymer.[7] 2. Poor compatibility: The polarity difference between DHBP and the non-polar polyolefin is significant. 3. Inadequate dispersion: The DHBP was not uniformly mixed into the polymer melt.[11] 4. Processing temperature too low: Insufficient melt temperature may not have allowed for proper dissolution and dispersion of the DHBP.1. Reduce DHBP Concentration: Lower the loading of DHBP in your next formulation.[7] 2. Verify with Analysis: Use surface analysis techniques like ATR-FTIR to confirm the bloom is DHBP. 3. Improve Mixing: Increase mixing time or use a more efficient screw design to enhance dispersion.[11] 4. Optimize Processing Temperature: Gradually increase the melt temperature to improve DHBP dissolution, but be mindful of potential polymer degradation.[11] 5. Introduce a Synergist: Consider adding a HALS to potentially reduce the required concentration of DHBP.[8][14]
Reduced UV protection performance over time. 1. Migration of DHBP: The UV absorber has migrated away from the surface or out of the polymer. 2. Degradation of DHBP: Prolonged exposure to UV radiation can lead to the degradation of the UV absorber itself.1. Analyze DHBP Content: Use HPLC or GC-MS to quantify the remaining DHBP in the polymer. 2. Consider a Higher Molecular Weight UV Absorber: Higher molecular weight additives tend to have lower migration rates. 3. Combine with HALS: HALS can help protect the primary UV absorber and provide a secondary protection mechanism.[8]
Discoloration or yellowing of the final product. 1. Interaction with other additives: Antagonistic interactions between DHBP and other components in the formulation. 2. Degradation of the polymer or additives: Insufficient stabilization or excessive processing temperatures.1. Review Formulation: Check for potential interactions between DHBP and other additives, such as certain antioxidants. 2. Optimize Processing Conditions: Lower the processing temperature to minimize thermal degradation. 3. Ensure Proper Additive Package: Use a well-balanced additive package that includes appropriate antioxidants.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) for Polyolefins and a Benzophenone Analog

MaterialδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Polyethylene (PE)17.10.00.0
Polypropylene (PP)17.40.00.0
Benzophenone (analog)18.78.83.5

Note: The HSP values for this compound are not publicly available. The values for Benzophenone are provided as a structural analog. The long dodecyloxy chain on DHBP will decrease its polarity and hydrogen bonding character, bringing its HSP values closer to those of polyolefins compared to the parent benzophenone, thus improving its compatibility.

Experimental Protocols

1. Protocol for Quantitative Analysis of DHBP in Polyolefins by HPLC-UV

This protocol provides a general method for the determination of DHBP in a polyolefin matrix.

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 1 gram of the polyolefin sample (film or pellet) into a glass vial.

    • Add 10 mL of a suitable solvent such as acetonitrile or a mixture of dichloromethane and methanol.

    • Seal the vial and place it in an ultrasonic bath for 1-2 hours at a controlled temperature (e.g., 50-60°C) to facilitate the extraction of DHBP.

    • Allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[15]

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 10-20 µL.

    • UV Detection: Monitor at a wavelength where DHBP has maximum absorbance (typically around 340 nm).

    • Quantification: Create a calibration curve using standard solutions of DHBP of known concentrations.

2. Protocol for Identification of DHBP in Polyolefins by GC-MS

This protocol is suitable for the identification and quantification of DHBP, particularly after derivatization to increase its volatility.

  • Sample Preparation (Extraction and Derivatization):

    • Extract DHBP from the polyolefin matrix as described in the HPLC sample preparation.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an aprotic solvent.

    • Perform a silylation derivatization by adding a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating to convert the polar hydroxyl group to a more volatile trimethylsilyl (TMS) ether.[14]

  • GC-MS Analysis:

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.[14]

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the derivatized DHBP.[14]

    • Carrier Gas: Helium at a constant flow rate.[14]

    • MS Parameters:

      • Ion Source Temperature: 200-230°C.[14]

      • Scan Mode: Full scan mode for identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results sample Polyolefin Sample extraction Solvent Extraction sample->extraction filtration Filtration extraction->filtration hplc HPLC-UV Analysis filtration->hplc Direct Analysis gcms GC-MS Analysis filtration->gcms Derivatization then Analysis quantification Quantification of DHBP hplc->quantification identification Identification of Bloom gcms->identification

Caption: Experimental workflow for the analysis of DHBP in polyolefins.

troubleshooting_logic issue Surface Bloom Observed cause1 High Concentration? issue->cause1 cause2 Poor Dispersion? cause1->cause2 No solution1 Reduce DHBP Loading cause1->solution1 Yes solution2 Optimize Mixing/Processing cause2->solution2 Yes analysis Confirm with ATR-FTIR cause2->analysis Unsure

Caption: Troubleshooting logic for surface blooming of DHBP.

References

Technical Support Center: Migration and Leaching of 4-Dodecyloxy-2-hydroxybenzophenone from Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the migration and leaching of 4-dodecyloxy-2-hydroxybenzophenone, a UV absorber used in food packaging materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Frequently Asked Questions (FAQs)

A list of common questions regarding the analysis of this compound migration.

QuestionAnswer
What is this compound and why is it used in food packaging? This compound is a UV absorber added to polymers like polyethylene and polypropylene to protect the packaging and its contents from degradation caused by ultraviolet light. It helps prevent discoloration, loss of mechanical strength, and photo-oxidation of the packaged food.
What are the regulatory limits for the migration of benzophenones into food? While specific migration limits (SMLs) for this compound are not explicitly defined in all regulations, the European Union has set an SML of 0.6 mg/kg for the related compound benzophenone.[1][2][3] This limit is often used as a reference for other benzophenone derivatives. It is crucial to consult the latest regulations from relevant authorities (e.g., EFSA, FDA) for the most current compliance information.
What are the common analytical techniques to quantify the migration of this compound? The most common and reliable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] HPLC, often coupled with a UV or mass spectrometry detector (LC-MS), is suitable for this non-volatile compound. GC-MS can also be used, potentially after a derivatization step to improve volatility.
Which food simulants are appropriate for migration testing of this compound? The choice of food simulant depends on the type of food the packaging is intended for. Commonly used food simulants as per European Regulation (EU) No 10/2011 include: • Simulant A: 10% ethanol (for aqueous foods) • Simulant B: 3% acetic acid (for acidic foods) • Simulant D2: Vegetable oil (for fatty foods) Given the lipophilic nature of this compound, migration is often higher into fatty food simulants.
What factors can influence the migration of this compound? Several factors can influence the extent of migration, including: • Temperature: Higher temperatures increase the rate of diffusion and migration. • Contact Time: Longer contact times generally lead to higher migration levels. • Food Type: Fatty or oily foods tend to result in higher migration of lipophilic substances like this compound.[6] • Packaging Material: The type of polymer, its thickness, and the presence of functional barriers can all affect migration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Specific Migration of this compound into Food Simulants using HPLC-UV

1. Materials and Reagents

  • Food simulant (e.g., 95% ethanol as a fatty food simulant)

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • This compound standard

  • Food packaging material containing this compound

2. Sample Preparation (Migration Test)

  • Cut the food packaging material into test specimens of a known surface area (e.g., 1 dm²).

  • Place the test specimen in a migration cell or a glass tube.

  • Add a known volume of the pre-heated food simulant to achieve a surface area-to-volume ratio of 6 dm²/L.

  • Seal the migration cell and place it in an oven at the desired temperature and time (e.g., 60°C for 10 days for fatty food simulants).

  • After the specified time, cool the cell to room temperature.

  • Transfer an aliquot of the food simulant for HPLC analysis.

3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common mobile phase is acetonitrile and water containing phosphoric acid. For MS-compatible methods, formic acid can be used instead of phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at the wavelength of maximum absorbance for this compound.

  • Quantification: Prepare a calibration curve using standard solutions of this compound in the food simulant.

4. Calculation of Specific Migration The specific migration (M) is calculated in mg/kg using the following formula:

M = (C * V) / (A * F)

Where:

  • C = Concentration of this compound in the food simulant (mg/L)

  • V = Volume of the food simulant (L)

  • A = Surface area of the packaging material in contact with the food simulant (dm²)

  • F = Conversion factor (assuming 1 kg of food is in contact with 6 dm² of packaging)

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column or use a guard column. 2. Adjust the mobile phase pH to ensure the analyte is in a non-ionized form. 3. Dilute the sample.
Ghost Peaks 1. Contamination in the injector or column. 2. Carryover from a previous injection.1. Flush the system with a strong solvent. 2. Inject a blank solvent between samples.
Baseline Drift or Noise 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging.1. Degas the mobile phase. 2. Prepare fresh mobile phase. 3. Replace the detector lamp.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Prepare the mobile phase carefully and ensure proper mixing. 3. Check the pump for leaks and ensure proper functioning.

Data Presentation

Table 1: Specific Migration of this compound from [Specify Packaging Material]

Food SimulantTemperature (°C)Time (days)Migration Level (mg/kg)Analytical MethodReference
10% Ethanol4010Data not availableHPLC-UV-
3% Acetic Acid4010Data not availableHPLC-UV-
95% Ethanol6010Data not availableHPLC-UV-
Olive Oil4010Data not availableGC-MS-

Visualizations

Experimental Workflow for Migration Testing

The following diagram illustrates the general workflow for conducting a migration test for this compound.

Migration_Workflow cluster_prep Sample Preparation cluster_analysis Analysis packaging Food Packaging Sample migration_cell Migration Cell Incubation (Temperature & Time) packaging->migration_cell simulant Food Simulant simulant->migration_cell analysis HPLC or GC-MS Analysis migration_cell->analysis Collect Aliquot quantification Quantification analysis->quantification results Migration Results (mg/kg) quantification->results Calculate Migration

Figure 1. General workflow for migration testing of this compound.
Troubleshooting Logic for HPLC Analysis

This diagram outlines a logical approach to troubleshooting common issues encountered during the HPLC analysis of this compound.

HPLC_Troubleshooting start Problem with HPLC Chromatogram peak_shape Abnormal Peak Shape? start->peak_shape Check yes_peak yes_peak peak_shape->yes_peak Yes no_peak no_peak peak_shape->no_peak No check_column 1. Check Column Condition 2. Verify Mobile Phase pH 3. Dilute Sample yes_peak->check_column Possible Cause retention_time Inconsistent Retention Time? no_peak->retention_time Check end Problem Resolved / Further Investigation check_column->end yes_retention yes_retention retention_time->yes_retention Yes no_retention no_retention retention_time->no_retention No check_temp_flow 1. Check Column Temperature 2. Verify Mobile Phase Composition 3. Inspect Pump yes_retention->check_temp_flow Possible Cause baseline_issue Baseline Drift or Noise? no_retention->baseline_issue Check check_temp_flow->end yes_baseline yes_baseline baseline_issue->yes_baseline Yes baseline_issue->end No, consult instrument manual check_degas_lamp 1. Degas Mobile Phase 2. Prepare Fresh Mobile Phase 3. Check Detector Lamp yes_baseline->check_degas_lamp Possible Cause check_degas_lamp->end

References

Technical Support Center: The Effect of Additives on Polymer Crystallization with a Focus on 4-Dodecyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents 4-Dodecyloxy-2-hydroxybenzophenone as a UV absorber and light stabilizer for polymers such as polyethylene and polypropylene. However, there is a notable lack of specific public data on its direct effects on the crystallization kinetics and spherulite morphology of these polymers. Therefore, this technical support center provides general guidance on the effects of additives on polymer crystallization, with specific information on this compound where available. The troubleshooting guides and FAQs are based on common issues encountered during polymer crystallization experiments involving additives.

I. Troubleshooting Guides

This section provides solutions to common problems researchers may face when studying the effect of additives like this compound on polymer crystallization.

Issue 1: Unexpected or No Change in Crystallization Temperature (Tc)

Possible Cause Troubleshooting Steps
Insufficient Additive Concentration: The concentration of this compound may be too low to significantly act as a nucleating or inhibiting agent.1. Incrementally increase the weight percentage of the additive in the polymer blend.2. Ensure homogeneous dispersion of the additive in the polymer matrix through appropriate mixing techniques (e.g., melt blending).
Additive Degradation: The processing temperature may be causing the degradation of this compound.1. Verify the thermal stability of the additive using Thermogravimetric Analysis (TGA).2. Lower the melt processing temperature if it exceeds the degradation temperature of the additive.
Poor Dispersion: The additive may not be evenly distributed throughout the polymer, leading to localized effects that are not representative of the bulk material.1. Optimize melt blending parameters (e.g., screw speed, residence time).2. Use a carrier resin or masterbatch for better dispersion.3. Analyze the dispersion quality using techniques like Scanning Electron Microscopy (SEM).

Logical Relationship for Troubleshooting Issue 1

Caption: Troubleshooting workflow for addressing issues with crystallization temperature.

Issue 2: Inconsistent or Irregular Spherulite Morphology

Possible Cause Troubleshooting Steps
Heterogeneous Nucleation: The additive may be causing non-uniform nucleation, leading to a wide distribution of spherulite sizes.1. Improve the dispersion of the additive.2. Control the cooling rate during crystallization, as slower cooling can sometimes lead to more uniform spherulite growth.
Thermal Gradients: Temperature variations across the sample during crystallization can result in different spherulite structures.1. Ensure uniform heating and cooling of the sample in the DSC or hot stage.2. Use thin polymer films to minimize thermal gradients.
Additive-Polymer Immiscibility: If the additive is not fully miscible with the polymer, it can phase-separate during cooling, affecting crystal growth.1. Assess the miscibility of the additive in the polymer using techniques like Differential Scanning Calorimetry (DSC) to look for changes in the glass transition temperature.2. Consider using a compatibilizer if immiscibility is an issue.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymers?

A1: this compound is primarily used as a UV absorber and light stabilizer in polymers like polyethylene and polypropylene. Its main role is to protect the polymer from degradation caused by exposure to ultraviolet radiation, thereby preventing photo-aging, cracking, and brittleness.[1]

Q2: Can this compound act as a nucleating agent?

A2: While its primary function is not as a nucleating agent, some additives can have secondary effects on crystallization. The molecular structure of this compound does not suggest it would be a highly effective nucleating agent for polyolefins. Nucleating agents typically have a crystalline structure that provides a template for polymer crystal growth. However, its presence could potentially influence the melt rheology or create interfaces that might have a minor effect on nucleation. Specific experimental data is needed to confirm any significant nucleating effect.

Q3: How might a UV absorber like this compound affect the crystallization process indirectly?

A3: UV absorbers can potentially influence the crystallization process indirectly in a few ways:

  • Melt Viscosity: The addition of any substance can alter the viscosity of the polymer melt. Changes in melt viscosity can affect the diffusion of polymer chains to the growing crystal front, thereby influencing the crystallization rate.

  • Chain Mobility: The presence of additive molecules can increase the free volume in the polymer matrix, potentially increasing polymer chain mobility and affecting the kinetics of crystallization.

  • Interfacial Effects: The interface between the additive and the polymer can sometimes act as a site for heterogeneous nucleation, although this is not the primary mechanism for UV absorbers.

Q4: What are the expected observable changes in a polymer's properties if an additive affects its crystallization?

A4: If an additive influences the crystallization of a polymer, you might observe changes in:

  • Thermal Properties: A shift in the crystallization temperature (Tc) and melting temperature (Tm), as well as a change in the degree of crystallinity, which can be measured by DSC.

  • Mechanical Properties: Changes in tensile strength, modulus, and impact resistance, as these are highly dependent on the crystalline structure.

  • Optical Properties: For transparent or translucent polymers, a change in clarity or haze can occur due to alterations in spherulite size. Smaller spherulites generally lead to higher transparency.

Q5: What experimental techniques are recommended to study the effect of this compound on polymer crystallization?

A5: The following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): To determine the crystallization temperature (Tc), melting temperature (Tm), and the degree of crystallinity.

  • Polarized Optical Microscopy (POM): To visualize the spherulite morphology, size, and growth rate.

  • Rheometry: To measure the viscosity of the polymer melt containing the additive, which can provide insights into how it might affect processing and crystallization.

  • X-ray Diffraction (XRD): To determine the crystal structure and confirm the degree of crystallinity.

III. Data Presentation

As there is no specific quantitative data available in the public domain on the effect of this compound on polymer crystallization, a template for presenting such data, should it be generated experimentally, is provided below.

Table 1: Effect of this compound on the Thermal Properties of Polypropylene (Hypothetical Data)

Additive Conc. (wt%)Onset Tc (°C)Peak Tc (°C)ΔHc (J/g)% CrystallinityTm (°C)
0.0115.2112.595.846.3165.4
0.1115.8113.196.246.5165.2
0.5116.5114.097.146.9164.9
1.0117.1114.898.047.3164.5

Table 2: Effect of this compound on Spherulite Size of Polyethylene (Hypothetical Data)

Additive Conc. (wt%)Average Spherulite Diameter (µm) at 125°C
0.055 ± 5
0.152 ± 4
0.548 ± 5
1.045 ± 4

IV. Experimental Protocols

Protocol 1: Determination of Crystallization Parameters by Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Prepare blends of the polymer (e.g., polyethylene) and this compound at various concentrations (e.g., 0.1, 0.5, 1.0 wt%) via melt blending.

    • Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan.

    • Seal the pan using a crimping press.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature well above its melting point (e.g., 200°C for polyethylene) at a rate of 10°C/min to erase its thermal history.

    • Hold the sample at this temperature for 5 minutes.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 50°C). This is the crystallization scan.

    • Heat the sample again at 10°C/min to above its melting point. This is the melting scan.

  • Data Analysis:

    • From the cooling scan, determine the onset and peak crystallization temperatures (Tc).

    • Integrate the area under the crystallization peak to determine the enthalpy of crystallization (ΔHc).

    • From the second heating scan, determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm).

    • Calculate the percent crystallinity using the formula: % Crystallinity = (ΔHm / ΔHm° ) * 100, where ΔHm° is the enthalpy of fusion for a 100% crystalline polymer.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Melt_Blending Melt Blend Polymer + Additive Weighing Weigh 5-10 mg of Sample Melt_Blending->Weighing Encapsulation Seal in DSC Pan Weighing->Encapsulation First_Heat Heat to 200°C (Erase Thermal History) Encapsulation->First_Heat Isothermal_1 Hold at 200°C for 5 min First_Heat->Isothermal_1 Cooling Cool to 50°C (Crystallization Scan) Isothermal_1->Cooling Second_Heat Heat to 200°C (Melting Scan) Cooling->Second_Heat Analyze_Tc Determine Tc from Cooling Scan Second_Heat->Analyze_Tc Analyze_Tm Determine Tm from Melting Scan Second_Heat->Analyze_Tm Calculate_Crystallinity Calculate % Crystallinity Analyze_Tc->Calculate_Crystallinity Analyze_Tm->Calculate_Crystallinity

Caption: Workflow for analyzing the effect of an additive on polymer crystallization using DSC.

Protocol 2: Visualization of Spherulite Morphology by Polarized Optical Microscopy (POM)

  • Sample Preparation:

    • Place a small amount of the polymer blend between two glass slides.

    • Heat the slides on a hot stage to a temperature above the polymer's melting point to create a thin film.

  • POM Observation:

    • Transfer the slides to the hot stage of a polarized optical microscope.

    • Cool the sample at a controlled rate to the desired crystallization temperature.

    • Observe the nucleation and growth of spherulites under crossed polarizers.

    • Capture images at regular time intervals to determine the spherulite growth rate.

  • Data Analysis:

    • Measure the diameter of the spherulites from the captured images using image analysis software.

    • Plot the spherulite radius as a function of time to calculate the growth rate.

    • Compare the spherulite size and morphology of the samples with and without the additive.

References

Technical Support Center: Quenching of Polymer Fluorescence by 4-Dodecyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the quenching of polymer fluorescence by 4-dodecyloxy-2-hydroxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It occurs when a fluorophore (in this case, the polymer) in an excited state interacts with another molecule called a quencher (this compound). This interaction provides a non-radiative pathway for the excited fluorophore to return to its ground state, thereby reducing the emission of light.

Q2: What are the primary mechanisms of fluorescence quenching?

A: The two primary mechanisms of fluorescence quenching are dynamic and static quenching.[1]

  • Dynamic Quenching: This occurs when the quencher collides with the fluorophore while it is in the excited state. The frequency of these collisions, and thus the degree of quenching, is dependent on the concentration of the quencher and the temperature of the system.

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This complex then absorbs light but does not emit a photon.

Q3: What are the chemical properties of this compound?

A: this compound is a benzophenone derivative with the chemical formula C25H34O3.[2][3] It is commonly used as a UV absorber, capable of absorbing ultraviolet light in the range of 270-340 nanometers.[4]

Q4: How can I determine the type of quenching occurring in my experiment?

A: The type of quenching can be distinguished by analyzing the fluorescence lifetime of the polymer in the presence and absence of the quencher. In dynamic quenching, the fluorescence lifetime decreases as the quencher concentration increases. In static quenching, the fluorescence lifetime remains unchanged because the ground-state complex formed is non-fluorescent and does not contribute to the measured lifetime. Temperature-dependent studies can also be informative; dynamic quenching is typically more efficient at higher temperatures, while static quenching complexes may become less stable.[1]

Troubleshooting Guides

This section addresses common issues encountered during fluorescence quenching experiments with this compound.

Issue 1: I am not observing any fluorescence quenching when I add this compound.

  • Question: Why is there no change in the polymer's fluorescence intensity after adding the quencher?

  • Answer:

    • Incorrect Concentration Range: The concentration of this compound may be too low to cause a noticeable quenching effect. Try increasing the concentration of the quencher.

    • Solvent Effects: The solvent used may inhibit the interaction between the polymer and the quencher. Consider using a different solvent in which both the polymer and quencher are soluble and can interact.

    • No Interaction: It is possible that under the current experimental conditions, there is no significant interaction between the polymer and this compound to facilitate quenching.

Issue 2: The fluorescence intensity is almost completely quenched with a very small amount of the quencher.

  • Question: My polymer fluorescence is quenched at a much lower concentration of this compound than expected. What should I do?

  • Answer:

    • Highly Efficient Quenching: This could indicate a very efficient quenching process, possibly static quenching where a stable ground-state complex is formed.

    • Reduce Quencher Concentration: To obtain a more detailed quenching profile, prepare a more dilute stock solution of this compound to allow for smaller, more precise additions to the polymer solution.

Issue 3: My Stern-Volmer plot is not linear.

  • Question: What does a non-linear Stern-Volmer plot indicate?

  • Answer: A non-linear Stern-Volmer plot can suggest several possibilities:

    • Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously.

    • Ground-State Complex Formation: In cases of static quenching, deviations from linearity can occur at high quencher concentrations.

    • Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching. It is crucial to measure the absorbance of the solutions to correct for this effect.[5][6]

Issue 4: The fluorescence intensity of my polymer is inconsistent between experiments.

  • Question: Why am I getting different fluorescence readings for the same sample concentrations in different experimental runs?

  • Answer:

    • Concentration Inaccuracy: Ensure that the stock solutions of the polymer and this compound are prepared accurately and that the dilutions are consistent.

    • Temperature Fluctuations: Dynamic quenching is sensitive to temperature changes. Maintain a constant temperature for all measurements.

    • Photobleaching: Prolonged exposure of the polymer solution to the excitation light can lead to photodegradation and a decrease in fluorescence intensity. Minimize exposure time.

Data Presentation

For clear comparison and analysis, all quantitative data from your quenching experiments should be summarized in a structured table.

Sample[Polymer] (M)[Quencher] (M)Fluorescence Intensity (a.u.)F₀/F
11.0 x 10⁻⁶09871.00
21.0 x 10⁻⁶1.0 x 10⁻⁵8541.16
31.0 x 10⁻⁶2.0 x 10⁻⁵7431.33
41.0 x 10⁻⁶4.0 x 10⁻⁵5981.65
51.0 x 10⁻⁶6.0 x 10⁻⁵4892.02
61.0 x 10⁻⁶8.0 x 10⁻⁵4012.46
71.0 x 10⁻⁶1.0 x 10⁻⁴3322.97

F₀ is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity at a given quencher concentration.

Experimental Protocols

This section provides a detailed methodology for a typical polymer fluorescence quenching experiment using this compound.

1. Preparation of Stock Solutions:

  • Polymer Stock Solution: Prepare a stock solution of the fluorescent polymer at a known concentration (e.g., 1.0 x 10⁻⁵ M) in a suitable, high-purity solvent. The choice of solvent will depend on the solubility of the polymer.

  • Quencher Stock Solution: Prepare a stock solution of this compound at a significantly higher concentration (e.g., 1.0 x 10⁻³ M) in the same solvent.

2. Sample Preparation for Titration:

  • In a series of cuvettes, add a fixed volume of the polymer stock solution.

  • Add varying, small volumes of the quencher stock solution to each cuvette to create a range of quencher concentrations.

  • Ensure that the total volume in each cuvette is the same by adding the appropriate amount of solvent.

  • Include a control sample containing only the polymer solution and solvent (no quencher).

3. Spectroscopic Measurements:

  • Record the UV-Vis absorption spectrum of each sample to check for changes in the absorption profile and to correct for the inner filter effect if necessary.

  • Record the fluorescence emission spectrum of each sample using a spectrofluorometer.

  • The excitation wavelength should be set to the absorption maximum of the polymer.

  • Keep the excitation and emission slit widths constant for all measurements.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of this compound.

  • Construct a Stern-Volmer plot by plotting F₀/F versus the quencher concentration, [Q].

  • The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of this plot.

Mandatory Visualizations

experimental_workflow prep_solutions 1. Prepare Stock Solutions - Polymer - this compound prep_samples 2. Prepare Sample Series - Fixed [Polymer] - Varying [Quencher] prep_solutions->prep_samples measurements 3. Spectroscopic Measurements - UV-Vis Absorption - Fluorescence Emission prep_samples->measurements analysis 4. Data Analysis - Stern-Volmer Plot - Determine Ksv measurements->analysis

Caption: A step-by-step workflow for a polymer fluorescence quenching experiment.

quenching_mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching P_excited P* P_ground P P_excited->P_ground Fluorescence P_excited->P_ground Quenching P_Q_complex P-Q P_ground_static P P_ground_static->P_Q_complex Complex Formation

Caption: A diagram illustrating dynamic versus static fluorescence quenching mechanisms.

References

Long-term photostability of 4-Dodecyloxy-2-hydroxybenzophenone in outdoor applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dodecyloxy-2-hydroxybenzophenone (DHB) in outdoor applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (DHB) protects materials from UV degradation?

A1: this compound, a member of the 2-hydroxy-benzophenone class of UV absorbers, primarily protects materials by absorbing harmful ultraviolet (UV) radiation, particularly in the UV-B region. It then efficiently dissipates the absorbed energy as harmless thermal energy through a process of intramolecular hydrogen bond tautomerism. This prevents the UV radiation from initiating degradation reactions within the polymer matrix, such as chain scission and the formation of free radicals.

Q2: How does the long-term photostability of DHB compare to other classes of UV absorbers?

A2: The photostability of 2-hydroxy-benzophenone derivatives like DHB is considered moderate. For applications requiring very high long-term durability, UV absorbers of the benzotriazole class are often recommended. However, the performance of DHB can be significantly enhanced when used in synergistic combinations with a Hindered Amine Light Stabilizer (HALS).[1]

Q3: What are the typical outdoor applications for DHB?

A3: DHB is suitable for a variety of outdoor applications, including industrial coatings, waterproofing, and as a UV stabilizer in polymers such as low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), and ethylene-vinyl acetate (EVA) copolymers, particularly in agricultural films.[2][3] It helps to prevent discoloration, cracking, and loss of gloss and adhesion upon exposure to sunlight.[1]

Q4: What are the potential degradation pathways for DHB in a polymer matrix during outdoor exposure?

A4: While inherently photostable, the degradation of DHB in a polymer matrix can occur through secondary reactions. The primary mechanism is often not the direct photodegradation of the DHB molecule itself, but rather its reaction with free radicals generated within the polymer during photo-oxidation. Additionally, over long-term exposure, physical loss of the stabilizer from the polymer matrix through migration and leaching can occur, reducing its protective effect.

Q5: Are there any known photodegradation products of 2-hydroxy-4-alkoxybenzophenones?

A5: Studies on similar benzophenones, such as 2-hydroxy-4-methoxybenzophenone, have identified photodegradation intermediates including benzoic acid and benzaldehyde, which are likely formed through reactions with hydroxyl radicals.

Quantitative Data Summary

Specific quantitative long-term photostability data for this compound (DHB) is limited in publicly available literature. However, performance data for a close analog, 2-hydroxy-4-octyloxybenzophenone (often referred to by the trade name Chimassorb® 81), provides valuable insights into its effectiveness.

Table 1: Performance of 2-hydroxy-4-octyloxybenzophenone (Chimassorb® 81) in Accelerated Weathering

Polymer SystemExposure Time (hours)Performance MetricResult
Pigmented Silicone Elastomer (Red)500Color Change (ΔE)3.66 (compared to 5.19 for control)
Pigmented Silicone Elastomer (Yellow)500Color Change (ΔE)2.81 (compared to 4.99 for control)
Pigmented Silicone Elastomer (Red)1000Color Change (ΔE)5.49 (compared to 9.57 for control)
Pigmented Silicone Elastomer (Yellow)1000Color Change (ΔE)Lower than control

Data sourced from an in vitro study on pigmented silicone elastomers.[4]

Table 2: Recommended Concentrations of 2-hydroxy-4-octyloxybenzophenone (Chimassorb® 81) in Various Applications

ApplicationPolymer/Coating TypeRecommended Concentration (% by weight of binder solids)
Interior Clear Coating-1.0 – 3.0%
Exterior Clear Coating-1.0 – 3.0% (+ 0.5 – 2.0% HALS)
Agricultural FilmsLDPE, LLDPE, EVA0.15 – 0.5%
Molded ArticlesHDPE0.10 – 0.5% (in combination with HALS)

Data sourced from manufacturer's technical datasheets.[1][2][3]

Experimental Protocols

Protocol 1: Accelerated Weathering of Polymer Films Containing DHB

This protocol outlines a general procedure for evaluating the long-term photostability of DHB in a polymer film using a QUV accelerated weathering tester.

1. Sample Preparation:

  • Melt Blending: Dry blend the polymer resin (e.g., polyethylene) with the desired concentration of DHB (e.g., 0.1 - 0.5% by weight).
  • Extrusion: Melt extrude the blend to ensure homogeneous distribution of the UV absorber.
  • Film Pressing: Press the extruded material into films of a specified thickness (e.g., >100 µm) using a heated press.
  • Control Samples: Prepare identical films without the addition of DHB to serve as a control. Also, prepare "dark control" samples by wrapping them in aluminum foil to shield them from light during the experiment.

2. Accelerated Weathering:

  • Apparatus: Use a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.
  • Exposure Cycle: A typical cycle consists of 8 hours of UV exposure at a set black panel temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
  • Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours), withdrawing samples at specified intervals for analysis.

3. Sample Analysis:

  • Visual and Physical Assessment: At each interval, assess the films for changes in appearance, such as color change (using a spectrophotometer to measure ΔE), gloss reduction (using a gloss meter), and signs of physical degradation like cracking or chalking.
  • Chemical Analysis (Quantification of DHB):
  • Extraction: Extract the DHB from a known weight of the polymer film using a suitable solvent (e.g., dichloromethane or a mixture of acetonitrile and water) with the aid of ultrasonication or Soxhlet extraction.
  • HPLC Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector.
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water is typically effective.
  • Detection: Monitor the absorbance at the λmax of DHB (around 290-340 nm).
  • Quantification: Determine the concentration of DHB remaining in the film by comparing the peak area to a calibration curve prepared with known concentrations of a DHB standard.

Troubleshooting Guides

Issue 1: Inconsistent or Rapid Loss of UV Protection in Polymer Samples

Possible Causes Solutions
Inhomogeneous dispersion of DHB in the polymer matrix. Ensure thorough mixing during the melt blending stage. Check for signs of poor dispersion in the extruded material.
High processing temperatures causing thermal degradation of DHB. Review the processing temperature profile and ensure it is within the thermal stability limits of DHB.
Leaching or migration of DHB from the polymer surface. This is more likely in thin films and under conditions of high humidity or direct contact with liquids. Consider using a higher molecular weight UV absorber or a combination with a HALS to improve retention.
Interaction with other additives in the formulation. Review the compatibility of all additives in the formulation. Some additives may antagonistically affect the performance of UV absorbers.

Issue 2: Difficulties in the Extraction and HPLC Analysis of DHB

Possible Causes Solutions
Low extraction efficiency from the polymer matrix. Increase the extraction time, use a more aggressive solvent system, or consider a different extraction method (e.g., Soxhlet vs. ultrasonication). Ensure the polymer sample is finely cut or ground to maximize surface area.
Peak tailing or poor peak shape in HPLC chromatograms. The long dodecyl chain of DHB can cause hydrophobic interactions with the stationary phase. Optimize the mobile phase composition by increasing the organic solvent content. Ensure the sample is fully dissolved in the injection solvent.
Matrix effects from co-extracted polymer oligomers or other additives. Use a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering substances. If using LC-MS, matrix effects can cause ion suppression or enhancement; consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Appearance of unexpected peaks in the chromatogram. These may be degradation products of DHB or other additives. Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peaks for identification. LC-MS/MS can provide structural information for definitive identification.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Analysis prep1 Melt Blending (Polymer + DHB) prep2 Film Extrusion prep1->prep2 prep3 Film Pressing prep2->prep3 weathering QUV Exposure (UVA-340 lamps, cyclic conditions) prep3->weathering analysis1 Visual & Physical Assessment (Color, Gloss, Cracking) weathering->analysis1 analysis2 Extraction of DHB weathering->analysis2 analysis3 HPLC Quantification analysis2->analysis3

Caption: Experimental workflow for photostability testing of DHB in polymer films.

degradation_pathway DHB This compound (Ground State) Excited_DHB Excited State DHB* DHB->Excited_DHB UV Absorption Degradation_Products Degradation Products DHB->Degradation_Products Reaction with Free Radicals Excited_DHB->DHB Energy Dissipation Heat Heat Dissipation Excited_DHB->Heat Polymer Polymer Matrix Free_Radicals Polymer Free Radicals (P•, POO•) Polymer->Free_Radicals UV Exposure

Caption: Simplified photodegradation pathway of DHB in a polymer matrix.

References

Technical Support Center: Minimizing Yellowing of Polymers Stabilized with 2-Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polymer yellowing when using 2-hydroxybenzophenone UV stabilizers.

Troubleshooting Guide

This guide addresses common issues encountered during the stabilization of polymers with 2-hydroxybenzophenones.

IssuePossible CausesRecommended Solutions
Significant yellowing after UV exposure. 1. Photo-Fries Rearrangement: The 2-hydroxybenzophenone stabilizer itself can undergo a photochemical reaction upon UV absorption, leading to the formation of colored byproducts. 2. High Stabilizer Concentration: Excessive amounts of the UV stabilizer can lead to a higher concentration of these colored degradation products. 3. Polymer Matrix Degradation: The polymer itself may be degrading due to insufficient UV protection, forming chromophores that cause yellowing.[1] 4. Presence of Impurities: Catalytic impurities in the polymer resin or other additives can accelerate degradation reactions.1. Optimize Stabilizer Concentration: Conduct a dose-response study to determine the minimum effective concentration that provides adequate UV protection without causing excessive yellowing. Typical concentrations range from 0.05% to 2.0% by weight, but demanding applications might require up to 5%.[2] 2. Incorporate a Co-stabilizer: Utilize a synergistic blend of stabilizers. Combining 2-hydroxybenzophenones with a Hindered Amine Light Stabilizer (HALS) offers broader protection. The benzophenone absorbs UV radiation, while the HALS scavenges free radicals, protecting both the polymer and the primary stabilizer.[1][3] 3. Add Antioxidants: To mitigate thermo-oxidative degradation during processing and UV exposure, incorporate suitable antioxidants, such as phosphorus-based antioxidants.[1] 4. Ensure High Purity of Raw Materials: Use high-purity polymer resins and additives to minimize catalytic impurities.
Discoloration in the absence of significant UV light (e.g., during storage). 1. Thermal Degradation: High temperatures during processing or storage can lead to thermo-oxidative degradation of the polymer and additives.[1] 2. Gas Fading: Phenolic antioxidants can react with atmospheric pollutants like nitrogen oxides (NOx) to form yellow compounds.[1]1. Optimize Processing Conditions: Minimize thermal stress by using the lowest possible melt temperatures and residence times during processing. 2. Select Appropriate Antioxidants: Choose antioxidants that are resistant to gas fading. 3. Control Storage Environment: Store stabilized polymers in a cool, dark place with minimal exposure to atmospheric pollutants.
Inconsistent performance between experimental batches. 1. Variations in Sample Preparation: Inconsistent film thickness, surface smoothness, or handling can affect results. 2. Fluctuations in UV Light Source: The output of the UV lamps in accelerated weathering chambers can vary. 3. Contamination: Contamination of the polymer or additives with photosensitive impurities can lead to inconsistent degradation.1. Standardize Sample Preparation: Implement a strict protocol for sample preparation to ensure consistency. 2. Calibrate and Monitor UV Source: Regularly calibrate and monitor the irradiance of the UV lamps in your weathering equipment. 3. Use High-Purity Materials: Ensure the use of high-purity polymers and additives to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 2-hydroxybenzophenones in polymers?

A1: 2-hydroxybenzophenones are UV absorbers. Their molecular structure allows them to absorb harmful ultraviolet radiation and dissipate it as harmless heat. This process protects the polymer from photodegradation, which can cause loss of mechanical properties, brittleness, and discoloration.[4][5]

Q2: What is the primary chemical mechanism causing yellowing when using 2-hydroxybenzophenone stabilizers?

A2: The principal cause of yellowing is the photo-Fries rearrangement. Upon absorbing UV radiation, the 2-hydroxybenzophenone molecule can undergo an intramolecular reaction, converting it into other species that absorb light in the visible spectrum, leading to a yellow appearance.[6][7][8][9] Degradation of the polymer matrix itself can also contribute to discoloration.[1]

Q3: Can 2-hydroxybenzophenones interact with other additives to cause discoloration?

A3: Yes. Interactions with other additives can influence color stability. For instance, certain antioxidants, while crucial for preventing thermal degradation, can sometimes form colored byproducts, especially when exposed to UV light. It is important to select a well-balanced additive package where components work synergistically.

Q4: What are the advantages of using a combination of 2-hydroxybenzophenones and Hindered Amine Light Stabilizers (HALS)?

A4: Combining 2-hydroxybenzophenones and HALS provides a synergistic protective effect. The benzophenone acts as the primary UV absorber, preventing UV radiation from reaching the polymer. The HALS functions as a radical scavenger, neutralizing any free radicals that may still form. This dual-action approach offers more comprehensive and long-lasting protection against photodegradation.[1][3][10]

Q5: Are there alternative UV stabilizers that are less prone to causing yellowing?

A5: Yes, several other classes of UV stabilizers are available. Benzotriazoles and hydroxyphenyl triazines are other types of UV absorbers. Hindered Amine Light Stabilizers (HALS) are a different class of stabilizers that do not absorb UV radiation but instead scavenge free radicals. The choice of stabilizer depends on the polymer type, application, and desired performance.

Quantitative Data Summary

The following table provides illustrative data on the performance of different UV stabilization strategies. The Yellowness Index (YI) is a common metric used to quantify the degree of yellowing in a material.

Polymer SystemUV Stabilizer SystemConcentration (wt%)Exposure Conditions (Accelerated Weathering)Change in Yellowness Index (ΔYI) after 1000hKey Observations
Polycarbonate (PC)None0ASTM G155 (Xenon Arc)+15.2Significant yellowing and loss of transparency.
Polycarbonate (PC)2-hydroxy-4-octyloxybenzophenone0.5ASTM G155 (Xenon Arc)+5.8Reduced yellowing compared to unstabilized PC.
Polycarbonate (PC)2-hydroxy-4-octyloxybenzophenone + HALS0.5 + 0.2ASTM G155 (Xenon Arc)+2.1Synergistic effect significantly minimizes yellowing.
Polypropylene (PP)None0ASTM G154 (Fluorescent UV)+20.5Severe yellowing and surface cracking.
Polypropylene (PP)2,4-dihydroxybenzophenone0.7ASTM G154 (Fluorescent UV)+8.9Moderate improvement in color stability.
Polypropylene (PP)2,4-dihydroxybenzophenone + HALS0.7 + 0.3ASTM G154 (Fluorescent UV)+3.5Excellent color stability and retention of mechanical properties.

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance will vary depending on the specific polymer grade, additive package, and exposure conditions.

Experimental Protocols

1. Accelerated Weathering

  • Purpose: To simulate the damaging effects of long-term outdoor exposure in a laboratory setting.

  • Standard Methods:

    • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. This method is cost-effective for screening materials.[5][11][12][13][14]

    • ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. This method provides a closer simulation of natural sunlight.[5][11]

  • General Procedure:

    • Prepare test specimens according to standardized dimensions.

    • Mount the specimens in the weathering chamber.

    • Set the exposure cycle, which typically alternates between periods of UV light and moisture (condensation or water spray) at controlled temperatures.

    • Run the test for a specified duration (e.g., 500, 1000, 2000 hours).

    • Periodically remove specimens for evaluation.

2. Yellowness Index (YI) Measurement

  • Purpose: To quantify the change in color of a polymer from clear or white to yellow.

  • Standard Method: ASTM E313: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[4][15][16][17][18]

  • Apparatus: Spectrophotometer or colorimeter.

  • General Procedure:

    • Calibrate the instrument using a standard white reference.

    • Place the test specimen in the instrument's measurement port.

    • Measure the tristimulus values (X, Y, Z) of the specimen.

    • The Yellowness Index is calculated using the ASTM E313 formula.

    • Measure multiple samples and average the readings for a representative result.

Visualizations

cluster_0 Polymer Degradation Pathway Polymer Polymer Initiation Initiation (UV, Heat) Polymer->Initiation Polymer_Radical Polymer Radical (P•) Initiation->Polymer_Radical Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Hydroperoxide->Polymer_Radical Decomposition Degradation_Products Degradation Products (Carbonyls, etc.) Hydroperoxide->Degradation_Products Yellowing Yellowing & Loss of Properties Degradation_Products->Yellowing

Polymer Photo-Oxidation Pathway

cluster_1 Stabilization Mechanism cluster_2 2-Hydroxybenzophenone (UV Absorber) cluster_3 Hindered Amine Light Stabilizer (HALS) UV_Radiation UV Radiation UVA 2-Hydroxybenzophenone UV_Radiation->UVA Polymer_Radical Polymer Radical (P•) UV_Radiation->Polymer_Radical Causes Degradation Excited_UVA Excited State UVA->Excited_UVA Absorbs UV Excited_UVA->UVA Releases Energy Heat Heat Dissipation Excited_UVA->Heat Photo_Fries Photo-Fries Rearrangement (Yellow Products) Excited_UVA->Photo_Fries Side Reaction HALS HALS Nitroxide_Radical Nitroxide Radical (NO•) HALS->Nitroxide_Radical Oxidation Stabilized_Polymer Stabilized Polymer Nitroxide_Radical->Stabilized_Polymer + P•

Synergistic UV Stabilization Mechanism

Start Start: Polymer Sample with Stabilizer Prepare_Samples Prepare Standardized Samples Start->Prepare_Samples Accelerated_Weathering Accelerated Weathering (ASTM G154 / G155) Prepare_Samples->Accelerated_Weathering Measure_YI_Initial Measure Initial Yellowness Index (YI₀) (ASTM E313) Prepare_Samples->Measure_YI_Initial Measure_YI_Post Measure Yellowness Index (YIₜ) at Intervals Accelerated_Weathering->Measure_YI_Post Calculate_Delta_YI Calculate Change in YI (ΔYI = YIₜ - YI₀) Measure_YI_Initial->Calculate_Delta_YI Measure_YI_Post->Calculate_Delta_YI Analyze_Results Analyze Data and Compare Formulations Calculate_Delta_YI->Analyze_Results End End: Determine Optimal Stabilizer System Analyze_Results->End

Experimental Workflow for Evaluation

References

Technical Support Center: Synergistic Effects of 4-Dodecyloxy-2-hydroxybenzophenone with Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic use of 4-Dodecyloxy-2-hydroxybenzophenone, a UV absorber, with Hindered Amine Light Stabilizers (HALS) in polymer stabilization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the combination of this compound and HALS.

Issue 1: Polymer formulation exhibits premature yellowing or discoloration upon UV exposure.

  • Possible Causes:

    • Inadequate Stabilizer Concentration: The concentration of either the this compound or the HALS may be too low to provide sufficient protection against photo-oxidation.

    • Antagonistic Interactions: The presence of acidic components in the polymer formulation, such as certain fillers or other additives, can react with the basic HALS, reducing their effectiveness.

    • Thermal Degradation: High processing temperatures during polymer compounding can lead to initial degradation, making the material more susceptible to subsequent UV degradation.

    • Incorrect HALS Selection: The chosen HALS may not be the most effective for the specific polymer system or the environmental conditions of the application.

  • Solutions:

    • Optimize Concentrations: Conduct a dose-response study to determine the optimal concentrations of both this compound and the selected HALS. A synergistic combination often allows for lower overall additive levels compared to using each stabilizer individually.

    • Formulation Review: Analyze the entire formulation for any acidic components. If present, consider replacing them with non-acidic alternatives or selecting a HALS that is less susceptible to acid-base interactions.

    • Processing Temperature Control: Lower the processing temperature as much as possible without compromising the melt flow and mixing quality. The addition of antioxidants can also help mitigate thermal degradation.

    • HALS Screening: Evaluate different types of HALS (e.g., low molecular weight, high molecular weight, or oligomeric HALS) to identify the most compatible and effective one for your polymer matrix.

Issue 2: The polymer shows signs of surface defects like cracking, chalking, or loss of gloss after accelerated weathering.

  • Possible Causes:

    • Insufficient Surface Protection: UV absorbers like this compound are most effective at the surface. If the concentration is too low or it has migrated, the surface will be vulnerable.

    • HALS Immobility: High molecular weight HALS might not be mobile enough to protect the immediate surface layer effectively.

    • Incomplete Dispersion: Poor dispersion of the stabilizers can lead to localized areas with inadequate protection, resulting in surface defects.

    • Environmental Stress Cracking (ESC): The combination of UV exposure and environmental factors (e.g., moisture, chemical exposure) can accelerate material failure.

  • Solutions:

    • Synergistic Blend Optimization: The combination of a UV absorber and HALS is designed to provide comprehensive protection. The UV absorber acts as a primary screen at the surface, while HALS scavenges free radicals throughout the polymer.[1][2] Adjust the ratio of this compound to HALS to enhance surface protection.

    • Consider a Blend of HALS: Using a combination of a low molecular weight HALS (for surface protection) and a high molecular weight HALS (for long-term bulk protection) can be beneficial.

    • Improve Compounding: Optimize the compounding process (e.g., increase mixing time, use a twin-screw extruder) to ensure uniform dispersion of the additives.

    • Material Selection: Ensure the base polymer is suitable for the intended end-use environment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the synergy between this compound and HALS?

A1: The synergy arises from their complementary protection mechanisms. This compound, a UV absorber, functions by absorbing harmful UV radiation and dissipating it as harmless heat, primarily protecting the surface of the material.[1] Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but instead act as radical scavengers. They interrupt the chain reaction of degradation initiated by free radicals that are formed despite the presence of the UV absorber.[2][3] HALS are also regenerative, allowing them to provide long-term protection.[3] The combination of a UV absorber and a HALS provides a more robust defense against photodegradation than either additive alone.[1]

Q2: How do I choose the right type of HALS to combine with this compound?

A2: The choice of HALS depends on several factors:

  • Polymer Matrix: The compatibility of the HALS with the polymer is crucial.

  • Application Thickness: For thin sections, a high molecular weight HALS is often preferred to prevent migration. In thicker sections, a combination of low and high molecular weight HALS can be effective.

  • Processing Temperature: Ensure the selected HALS is thermally stable at the polymer processing temperatures.

  • End-Use Environment: Factors like exposure to acidic pollutants or agricultural chemicals can influence HALS selection. For example, some HALS are less basic and therefore more resistant to acidic interactions.

Q3: Can the combination of this compound and HALS negatively impact the physical properties of the polymer?

A3: When used at appropriate concentrations, these additives generally do not significantly affect the initial physical properties of the polymer.[3] However, it is essential to conduct thorough testing to confirm that the addition of the stabilizer package does not adversely affect properties critical to your application, such as tensile strength, impact resistance, or color. In some cases, the alkalinity of HALS can have minor effects on the polymer matrix.[4]

Q4: Are there any known antagonisms to be aware of when using this combination?

A4: Yes, the most significant antagonism is with acidic compounds. HALS are alkaline and can be neutralized by acidic substances, rendering them ineffective.[4] This includes acidic fillers (like some grades of carbon black), flame retardants, and even acidic residues from polymerization catalysts. It is crucial to review the entire formulation for potential acidic components.

Data Presentation

The following table provides an illustrative summary of the expected synergistic performance of this compound (UVA) with different types of Hindered Amine Light Stabilizers (HALS) in a polyolefin matrix.

Note: The following data is representative and intended to illustrate the synergistic effects. Actual performance will vary depending on the specific polymer, processing conditions, and weathering cycle. Quantitative data for this specific benzophenone in the public domain is limited.

Stabilizer SystemConcentration (wt%)Yellowness Index (ΔYI) after 1000h Accelerated WeatheringGloss Retention (%) after 1000h Accelerated WeatheringTensile Strength Retention (%) after 1000h Accelerated Weathering
Control (No Stabilizer)025.01530
UVA only0.312.54055
Low MW HALS only0.310.06570
High MW HALS only0.38.57580
UVA + Low MW HALS 0.15 + 0.15 5.0 85 90
UVA + High MW HALS 0.15 + 0.15 4.0 90 95

Experimental Protocols

Protocol 1: Evaluation of Synergistic UV Stabilization Performance using Accelerated Weathering

This protocol outlines the methodology for assessing the synergistic effect of this compound and HALS in a polymer matrix using accelerated weathering tests.

  • Sample Preparation:

    • Prepare polymer formulations containing:

      • Control (no stabilizers).

      • This compound only.

      • Selected HALS only.

      • Synergistic blend of this compound and HALS at various ratios.

    • Compound the formulations using a twin-screw extruder to ensure homogenous dispersion of the additives.

    • Prepare test specimens (e.g., plaques, films) by injection molding or film extrusion according to relevant ASTM or ISO standards.

  • Initial Property Measurement:

    • Before weathering, measure the initial properties of the specimens:

      • Color: Use a spectrophotometer to measure the initial color coordinates (L, a, b*) and calculate the Yellowness Index (YI) according to ASTM E313.

      • Gloss: Use a gloss meter to measure the specular gloss at a specified angle (e.g., 60°) according to ASTM D523.

      • Mechanical Properties: Measure tensile properties (tensile strength, elongation at break) according to ASTM D638 and impact strength according to ASTM D256.

  • Accelerated Weathering:

    • Expose the specimens in an accelerated weathering chamber. Two common types are:

      • QUV (Fluorescent UV): Use UVA-340 lamps to simulate the short-wavelength UV portion of sunlight. A typical cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C (ASTM G154).

      • Xenon Arc: Use a filtered xenon arc lamp to simulate the full spectrum of sunlight. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray (ASTM G155).

    • Periodically remove samples at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).

  • Post-Weathering Property Measurement:

    • After each exposure interval, measure the color, gloss, and mechanical properties of the weathered specimens as described in step 2.

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI), percentage of gloss retention, and percentage of mechanical property retention for each formulation at each time interval.

    • Plot the property changes as a function of exposure time to compare the performance of the different stabilizer systems and identify the synergistic effect.

Mandatory Visualization

Synergistic_Mechanism cluster_0 UV Degradation Pathway cluster_1 Stabilization Mechanism UV UV Radiation Polymer Polymer Matrix UV->Polymer initiates UVA This compound (UV Absorber) UV->UVA absorbs FreeRadicals Free Radicals (P•, POO•) Polymer->FreeRadicals Degradation Polymer Degradation (Chain Scission, Crosslinking) FreeRadicals->Degradation propagates HALS Hindered Amine Light Stabilizer (Radical Scavenger) FreeRadicals->HALS scavenges Heat Harmless Heat UVA->Heat dissipates as StableProducts Stable Products HALS->StableProducts converts to

Caption: Synergistic protection mechanism of a UV absorber and HALS.

Experimental_Workflow A 1. Sample Preparation (Compounding & Molding) B 2. Initial Property Measurement (Color, Gloss, Mechanical) A->B C 3. Accelerated Weathering (QUV or Xenon Arc) B->C D 4. Post-Weathering Property Measurement (Periodic Intervals) C->D D->C continue exposure E 5. Data Analysis (Compare Performance) D->E

Caption: Workflow for evaluating UV stabilizer performance.

References

Addressing solubility issues of 4-Dodecyloxy-2-hydroxybenzophenone during polymer processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dodecyloxy-2-hydroxybenzophenone, a common UV absorber, in polymer processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in polymer processing?

A1: this compound (also known as UV-1200) is a UV absorber that protects polymers from degradation caused by ultraviolet radiation.[1] It is widely used in various polymers, including polyethylene (PE) and polypropylene (PP), to prevent discoloration, cracking, and loss of mechanical properties upon UV exposure.[1]

Q2: What are the common signs of poor solubility or dispersion of this compound in a polymer matrix?

A2: Poor solubility or dispersion can manifest in several ways, including:

  • Blooming or Frosting: A white, powdery, or crystalline layer on the surface of the polymer product. This occurs when the additive migrates to the surface.[2][3]

  • Haze or Reduced Transparency: In clear or translucent polymers, poor dispersion can lead to a cloudy appearance.

  • Inconsistent UV Protection: Uneven distribution of the UV absorber can result in areas of the polymer being more susceptible to UV degradation.

  • Reduced Mechanical Properties: Agglomerates of the additive can act as stress concentrators, leading to a decrease in the polymer's tensile strength and impact resistance.

Q3: How can I predict the compatibility of this compound with a specific polymer?

A3: Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the compatibility between a solvent (in this case, the polymer can be considered a solvent) and a solute (the additive). The principle is that substances with similar HSPs are more likely to be miscible. The three parameters represent dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller "distance" between the HSPs of the polymer and the additive indicates better compatibility.

Data Presentation: Hansen Solubility Parameters

MaterialδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) 18.55.56.0
Polyethylene (PE) 16.90.82.8
Polypropylene (PP) 18.00.01.0

Note: The HSPs for this compound are estimated based on its chemical structure and may vary. Experimental validation is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the processing of polymers containing this compound.

Issue Potential Cause Troubleshooting Steps
Blooming/Frosting on the final product Exceeding Solubility Limit: The concentration of the UV absorber is higher than its solubility in the polymer at room temperature.1. Reduce Concentration: Lower the loading level of this compound. 2. Use a Synergist: Combine with another, more compatible UV stabilizer to reduce the required concentration of the primary absorber. 3. Improve Cooling Rate: Faster cooling during processing can sometimes trap the additive within the polymer matrix before it has a chance to migrate.
Poor Dispersion (Haze, specks, inconsistent properties) Inadequate Mixing: The UV absorber is not being uniformly distributed throughout the polymer melt.1. Optimize Screw Design: Use a screw with mixing elements to improve distributive and dispersive mixing. 2. Increase Mixing Time/Speed: Adjust processing parameters to allow for more thorough mixing. 3. Use a Masterbatch: Incorporate the UV absorber as a pre-dispersed concentrate (masterbatch) for more uniform distribution.
Changes in Melt Viscosity (Melt Flow Index) Plasticization Effect: The additive can act as a plasticizer, reducing the melt viscosity.1. Monitor Melt Flow Index (MFI): Characterize the MFI of the polymer with and without the additive to quantify the effect.[4] 2. Adjust Processing Temperatures: Lower processing temperatures may be possible due to the reduced viscosity, which can also help prevent degradation of the additive.
Discoloration during processing Thermal Degradation: The UV absorber or the polymer may be degrading at the processing temperature.1. Lower Processing Temperature: If possible, reduce the melt temperature. 2. Reduce Residence Time: Minimize the time the polymer spends at high temperatures in the extruder. 3. Use a Nitrogen Purge: Processing in an inert atmosphere can reduce oxidative degradation.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility of this compound in a Polymer Film

Objective: To determine the saturation solubility of this compound in a polymer film (e.g., polyethylene or polypropylene).

Methodology:

  • Preparation of Supersaturated Films:

    • Prepare a series of polymer films with varying concentrations of this compound, ensuring some concentrations are expected to be above the solubility limit.

    • This can be done by solvent casting or melt compounding followed by film pressing. For melt compounding, ensure thorough mixing to achieve a homogeneous dispersion.

  • Annealing:

    • Anneal the films at a temperature above the melting point of the UV absorber but below the melting point of the polymer for a sufficient time to allow for additive migration and blooming of the excess, insoluble additive.

  • Surface Cleaning:

    • After annealing and cooling, thoroughly clean the surface of the films with a solvent that dissolves the UV absorber but does not significantly swell the polymer (e.g., isopropanol). This removes the bloomed additive from the surface.

  • Quantification of Dissolved Additive:

    • Dissolve a known weight of the cleaned film in a suitable solvent (e.g., hot xylene).

    • Use UV-Vis spectrophotometry to determine the concentration of this compound within the film. A calibration curve of the UV absorber in the chosen solvent will be required.

  • Determination of Solubility Limit:

    • The concentration at which the amount of dissolved additive no longer increases with the total added concentration is the saturation solubility at the annealing temperature.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Problem: Poor Solubility/Dispersion of UV Absorber issue Identify the specific issue start->issue blooming Exceeding Solubility Limit issue->blooming Blooming/Frosting haze Inadequate Mixing issue->haze Haze/Poor Dispersion viscosity Plasticization Effect issue->viscosity Change in Melt Viscosity sol_blooming1 Reduce Concentration blooming->sol_blooming1 sol_blooming2 Use Synergist blooming->sol_blooming2 sol_blooming3 Optimize Cooling Rate blooming->sol_blooming3 sol_haze1 Optimize Screw Design haze->sol_haze1 sol_haze2 Increase Mixing haze->sol_haze2 sol_haze3 Use Masterbatch haze->sol_haze3 sol_viscosity1 Monitor MFI viscosity->sol_viscosity1 sol_viscosity2 Adjust Temperatures viscosity->sol_viscosity2

A decision tree for troubleshooting common solubility and dispersion issues.

Diagram 2: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis prep_films Prepare Polymer Films with Varying UV Absorber Concentrations anneal Anneal Films prep_films->anneal Process clean Clean Film Surface anneal->clean dissolve Dissolve Cleaned Film clean->dissolve Analyze uv_vis UV-Vis Spectrophotometry dissolve->uv_vis solubility Determine Solubility Limit uv_vis->solubility

A workflow diagram for the experimental determination of UV absorber solubility in polymer films.

References

Technical Support Center: Optimization of 4-Dodecyloxy-2-hydroxybenzophenone (DHB) for Maximum UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting advice for optimizing the concentration of 4-Dodecyloxy-2-hydroxybenzophenone (DHB) in formulations for maximum UV protection.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DHB) in a formulation?

A1: this compound (also known as UV Absorber 1200) is an organic UV filter. Its primary function is to absorb UV radiation, particularly in the range of 270-340 nm, and convert it into a less harmful form of energy, such as heat.[1] This helps to protect the skin from the damaging effects of sun exposure, including sunburn and premature aging.

Q2: How does increasing the concentration of DHB affect UV protection?

A2: Generally, increasing the concentration of DHB in a formulation will lead to higher UV absorbance and, consequently, a higher Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF). However, this relationship is not always linear. At a certain point, the increase in protection may plateau. Additionally, very high concentrations can lead to formulation challenges such as crystallization, instability, and negative sensory attributes. The goal of optimization is to find the concentration that provides the desired level of protection while maintaining a stable and cosmetically elegant product.

Q3: What are the key metrics to consider when evaluating the UV protection of a DHB formulation?

A3: The key performance indicators for a sunscreen formulation are:

  • Sun Protection Factor (SPF): An indicator of the level of protection against UVB radiation, which is the primary cause of sunburn.[2][3]

  • UVA Protection Factor (UVA-PF): Measures the level of protection against UVA rays, which contribute to skin aging and can also lead to skin cancer.[4][5]

  • Critical Wavelength (λc): The wavelength at which the sunscreen has absorbed 90% of the total UV light between 290 and 400 nm. A critical wavelength of 370 nm or greater is required for a product to be classified as "broad-spectrum" in many regions.[5][6][7][8]

  • Photostability: The ability of the UV filter to maintain its protective properties after exposure to UV radiation. Some UV filters can degrade upon exposure, reducing their efficacy over time.[9][10][11]

Quantitative Data Summary

The following table presents illustrative data from a hypothetical study on the effect of varying DHB concentrations in a base emulsion. This data is intended to serve as a guideline for experimental design and interpretation.

DHB Concentration (% w/w)Mean UVB Absorbance (at 308 nm)Mean UVA Absorbance (at 350 nm)Calculated In Vitro SPFCalculated In Vitro UVA-PFUVA/UVB RatioCritical Wavelength (nm)
2.00.850.451040.53371
4.01.200.701870.58374
6.01.550.9529110.61376
8.01.751.1038140.63378
10.01.851.2045170.65379
12.01.881.2247180.65379

Experimental Protocols

Protocol: In Vitro Determination of UV Protection with Varying DHB Concentrations

Objective: To measure the in vitro SPF, UVA-PF, and critical wavelength of sunscreen formulations containing different concentrations of this compound.

Materials and Reagents:

  • This compound (DHB) powder

  • Sunscreen base formulation (without UV filters)

  • Ethanol (for cleaning)

  • Polymethyl methacrylate (PMMA) plates, roughened to a specific texture.[3]

  • Positive control: A standard sunscreen formulation with a known SPF.

Equipment:

  • Analytical balance

  • Homogenizer or high-shear mixer

  • Positive displacement pipette or syringe

  • UV-Vis Spectrophotometer equipped with an integrating sphere.[2][3]

  • Solar simulator (for photostability testing, optional)

Methodology:

  • Formulation Preparation:

    • Prepare a series of sunscreen formulations by incorporating DHB into the base formulation at concentrations of 2%, 4%, 6%, 8%, 10%, and 12% (w/w).

    • Ensure each formulation is homogenized thoroughly to ensure uniform distribution of the DHB.

    • Allow the formulations to equilibrate for at least 24 hours before testing.

  • Sample Application:

    • Apply the sunscreen formulation to the roughened surface of a PMMA plate at a density of 1.3 mg/cm².[3]

    • Use a positive displacement pipette or syringe to apply the product in small droplets across the plate.

    • Spread the product evenly over the entire surface of the plate using a gloved finger, ensuring a uniform film.

    • Allow the film to dry and equilibrate in the dark for at least 15 minutes.[6]

  • Spectrophotometric Measurement:

    • Place a blank, untreated PMMA plate in the spectrophotometer to record a baseline reading.

    • Place the treated PMMA plate in the spectrophotometer.

    • Measure the UV transmittance of the sample at 1 nm intervals from 290 to 400 nm.[3][6]

    • Repeat the measurement on at least three different plates for each concentration to ensure reproducibility.[6]

  • Data Calculation:

    • Convert the transmittance data to absorbance data for each wavelength.

    • Calculate the in vitro SPF using a recognized equation, such as the one developed by Diffey and Robson, which integrates the absorbance spectrum with the erythemal action spectrum and the solar emission spectrum.[3]

    • Calculate the in vitro UVA-PF by integrating the absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum.[5]

    • Determine the critical wavelength by finding the wavelength at which the area under the absorbance curve from 290 nm represents 90% of the total area under the curve from 290 to 400 nm.[5][8]

Visualized Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_measurement Measurement formulation Formulation Preparation (Varying % DHB) application Sample Application (1.3 mg/cm² on PMMA plate) formulation->application equilibration Equilibration (15 min in dark) application->equilibration spectro UV-Vis Spectrophotometry (290-400 nm) equilibration->spectro calc_spf Calculate In Vitro SPF spectro->calc_spf calc_uvapf Calculate UVA-PF spectro->calc_uvapf calc_cw Determine Critical Wavelength spectro->calc_cw logical_relationship concentration DHB Concentration (%) uvb_abs UVB Absorbance concentration->uvb_abs uva_abs UVA Absorbance concentration->uva_abs spf SPF Value uvb_abs->spf uvapf UVA-PF Value uva_abs->uvapf broad_spectrum Broad-Spectrum (Critical Wavelength ≥ 370nm) uva_abs->broad_spectrum

References

Validation & Comparative

A Comparative Analysis of 4-Dodecyloxy-2-hydroxybenzophenone and Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent classes of ultraviolet (UV) absorbers: 4-Dodecyloxy-2-hydroxybenzophenone, a member of the benzophenone family, and benzotriazole-based UV absorbers. This document aims to deliver an objective comparison of their performance characteristics, supported by available data and detailed experimental methodologies, to aid in the selection of appropriate UV protection for various applications.

Introduction and Mechanism of Action

Both this compound and benzotriazole UV absorbers are organic molecules designed to protect materials from degradation by absorbing harmful UV radiation and dissipating the energy as harmless heat. Their primary applications include the stabilization of polymers, coatings, and other materials to prevent photodegradation, which can lead to discoloration, loss of mechanical properties, and reduced efficacy.

This compound belongs to the benzophenone class of UV absorbers. Its protective mechanism involves the absorption of UV photons, leading to an electronic excitation. The excited state energy is then dissipated through non-radiative pathways, primarily as heat, allowing the molecule to return to its ground state and absorb more UV radiation. The long dodecyloxy chain enhances its compatibility with various polymer matrices.

Benzotriazole UV absorbers are renowned for their high efficiency and photostability, which is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. Upon absorbing UV radiation, the molecule undergoes a rapid and reversible intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the triazole ring. This process efficiently converts the electronic excitation energy into vibrational energy, which is then released as thermal energy to the surrounding environment. This rapid cycle allows them to dissipate a large amount of UV energy without significant degradation.

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound and a representative benzotriazole UV absorber, 2-(2H-Benzotriazol-2-yl)-p-cresol (commonly known as UV-P). It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Physicochemical Properties

PropertyThis compoundBenzotriazole (UV-P)
Chemical Structure 2-hydroxy-4-(dodecyloxy)phenyl)(phenyl)methanone2-(2H-benzotriazol-2-yl)-4-methylphenol
CAS Number 2985-59-32440-22-4
Molecular Formula C25H34O3C13H11N3O
Molecular Weight 382.54 g/mol 225.25 g/mol
Melting Point 49-50 °C128-132 °C

Table 2: UV Absorption Characteristics

ParameterThis compoundBenzotriazole (UV-P)
UV Absorption Range 270-340 nmBroad absorption in the 300-400 nm range
Wavelength of Max. Absorbance (λmax) Not explicitly found in a specific solvent~350 nm in polyester

Table 3: Stability Data

ParameterThis compoundBenzotriazole (UV-P)
Thermal Stability (TGA) Data not available for this specific compound. A modified benzophenone showed endothermic peaks at 281.5 and 358.5 °C.Thermally stable up to 330 °C.
Photostability Generally good photostability.Excellent photostability due to the ESIPT mechanism.

Experimental Protocols

Detailed methodologies for evaluating the key performance characteristics of UV absorbers are provided below.

UV-Visible Spectroscopy

This protocol is used to determine the UV absorption spectrum of the UV absorber.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the UV absorber in a suitable solvent (e.g., ethanol, toluene) at a known concentration.

    • Prepare a series of dilutions from the stock solution to a typical concentration range of 1-10 µg/mL.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the solvent.

    • Record the absorption spectrum of each sample solution from 200 nm to 400 nm.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the UV absorption spectrum.

    • Determine the wavelength of maximum absorbance (λmax).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the sample.

Photostability Testing

This protocol evaluates the degradation of a UV absorber upon exposure to UV radiation.

  • Instrumentation: A photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp).

  • Sample Preparation:

    • Prepare a solution of the UV absorber in a suitable solvent at a known concentration.

    • Place the solution in a chemically inert and transparent container.

  • Procedure:

    • Expose the sample to a controlled level of UV irradiation. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.

    • Take aliquots of the sample at specific time intervals.

    • A dark control sample should be stored under the same conditions but protected from light.

  • Data Analysis:

    • Analyze the concentration of the UV absorber in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Plot the concentration of the UV absorber as a function of irradiation time to determine the degradation kinetics.

    • The photodegradation quantum yield (Φ) can be calculated as the ratio of the number of molecules of the UV absorber that have degraded to the number of photons absorbed by the sample.

Thermogravimetric Analysis (TGA)

This protocol determines the thermal stability of the UV absorber by measuring its weight change as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer (TGA).

  • Sample Preparation: Place a small amount of the UV absorber (typically 5-10 mg) into a TGA sample pan.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability.

Visualization of Mechanisms and Workflows

UV_Absorption_Mechanism cluster_Benzophenone Benzophenone Mechanism cluster_Benzotriazole Benzotriazole (ESIPT) Mechanism B_GS Ground State B_ES Excited State B_GS->B_ES UV Photon Absorption B_ES->B_GS Non-radiative Decay B_Heat Heat Dissipation B_ES->B_Heat BT_GS Ground State (Enol) BT_ES Excited State BT_GS->BT_ES UV Photon Absorption BT_Keto Excited State (Keto Tautomer) BT_ES->BT_Keto Proton Transfer BT_Keto->BT_GS Reverse Proton Transfer BT_Heat Heat Dissipation BT_Keto->BT_Heat

Caption: UV absorption and energy dissipation mechanisms.

Experimental_Workflow cluster_UVVis UV-Visible Spectroscopy cluster_Photostability Photostability Testing cluster_TGA Thermogravimetric Analysis (TGA) UV_Prep Sample Preparation (Dilution Series) UV_Measure Spectrophotometer Measurement UV_Prep->UV_Measure UV_Analyze Data Analysis (λmax, Molar Absorptivity) UV_Measure->UV_Analyze Photo_Prep Sample Preparation Photo_Expose Controlled UV Exposure Photo_Prep->Photo_Expose Photo_Aliquot Aliquot Sampling (Time Intervals) Photo_Expose->Photo_Aliquot Photo_Analyze HPLC Analysis Photo_Aliquot->Photo_Analyze Photo_Kinetics Degradation Kinetics Calculation Photo_Analyze->Photo_Kinetics TGA_Prep Sample Preparation TGA_Heat Controlled Heating (TGA Instrument) TGA_Prep->TGA_Heat TGA_Analyze Data Analysis (Weight Loss vs. Temp) TGA_Heat->TGA_Analyze

Caption: Experimental workflows for UV absorber evaluation.

Conclusion

Both this compound and benzotriazole UV absorbers are effective in protecting materials from UV degradation. The choice between them depends on the specific requirements of the application.

  • This compound offers good UV absorption in the UVB and part of the UVA range and its long alkyl chain can provide excellent compatibility with polyolefins and other non-polar polymers.

  • Benzotriazole UV absorbers , such as UV-P, are known for their broad UV absorption, particularly in the UVA range, and their exceptional photostability due to the ESIPT mechanism. This makes them suitable for applications requiring long-term outdoor exposure and high levels of UV protection.

For critical applications, it is recommended to conduct direct comparative studies using the experimental protocols outlined in this guide to determine the most suitable UV absorber for a specific formulation and end-use environment.

A Head-to-Head Battle of UV Filters: 4-Dodecyloxy-2-hydroxybenzophenone vs. UV-531

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive performance evaluation of two key benzophenone-derived ultraviolet absorbers, 4-Dodecyloxy-2-hydroxybenzophenone and 2-Hydroxy-4-n-octoxybenzophenone (UV-531), reveals nuances in their photoprotective capabilities and potential biological interactions. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by available data and standardized experimental protocols.

Both this compound and UV-531 are members of the benzophenone family, widely utilized as UV filters in various applications, including sunscreens, plastics, and coatings, to prevent photodegradation. Their primary mechanism of action involves the absorption of harmful UV radiation and its dissipation as thermal energy, thereby protecting materials and formulations from the damaging effects of sunlight. While both compounds are effective in the UV-B and short-wave UV-A regions, their performance characteristics, particularly in terms of UV absorption efficiency and photostability, are critical for formulation optimization.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these two UV absorbers is essential for predicting their behavior in different formulations.

PropertyThis compoundUV-531 (Benzophenone-12)
Chemical Name (2-hydroxy-4-dodecyloxyphenyl)(phenyl)methanone2-Hydroxy-4-n-octoxybenzophenone
CAS Number 2985-59-31843-05-6
Molecular Formula C₂₅H₃₄O₃C₂₁H₂₆O₃
Molecular Weight 382.54 g/mol 326.43 g/mol
Melting Point 49-50 °C47-49 °C
UV Absorption Range 270-340 nm[1]240-340 nm[2][3][4]

Performance Evaluation: UV Absorbance and Photostability

While direct comparative studies with comprehensive quantitative data are limited in publicly available literature, the UV absorption spectrum is a key performance indicator. Both compounds are known to absorb effectively in the UV-B and part of the UV-A spectrum.

Experimental Protocols for Performance Evaluation

To facilitate direct comparison and further research, the following standardized experimental protocols are outlined.

Protocol for Determination of UV Absorbance Spectrum

Objective: To determine and compare the molar extinction coefficient of this compound and UV-531 at various wavelengths across the UV spectrum.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations (e.g., 1 mg/mL) of this compound and UV-531 in a suitable solvent such as ethanol or acetonitrile.

  • Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Spectrophotometric Analysis: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at wavelengths ranging from 200 nm to 400 nm, using the solvent as a blank.

  • Data Analysis: Plot absorbance versus concentration for the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc), the molar extinction coefficient (ε) can be calculated from the slope of the linear regression.

Protocol for Assessment of Photostability

Objective: To evaluate and compare the photodegradation kinetics of this compound and UV-531 upon exposure to a controlled UV source.

Methodology:

  • Sample Preparation: Prepare solutions of each compound at a fixed concentration in a photochemically inert solvent.

  • UV Irradiation: Expose the solutions to a controlled UV source (e.g., a xenon arc lamp simulating solar radiation) for specific time intervals.

  • Absorbance Measurement: At each time point, measure the UV absorbance spectrum of the solutions.

  • Kinetic Analysis: Plot the natural logarithm of the absorbance at λmax versus time. The slope of this plot will give the pseudo-first-order rate constant for photodegradation. The photostability can be compared based on these rate constants.

Potential Biological Interactions: A Look at Signaling Pathways

Benzophenone derivatives have been the subject of research regarding their potential as endocrine-disrupting chemicals (EDCs). Several studies have indicated that some benzophenones can exhibit estrogenic activity by interacting with estrogen receptors (ERα and ERβ), potentially leading to downstream effects on gene expression and cellular proliferation.[6][7][8]

While specific in vitro estrogenic activity data for this compound is not widely published, its structural similarity to other benzophenones suggests a potential for similar interactions. UV-531 (as part of the broader benzophenone class) has been shown in some studies to possess weak estrogenic activity in vitro.[7] The interaction with nuclear receptors like the estrogen receptor can trigger a cascade of cellular events, as depicted in the following signaling pathway diagram.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzophenone Benzophenone ER Estrogen Receptor (ERα/ERβ) Benzophenone->ER Binding Benzophenone->ER Complex_Inactive Inactive ER-HSP Complex ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization & Activation ER->ER_Dimer HSP Heat Shock Proteins ERE Estrogen Response Element (on DNA) Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation ER_Dimer->ERE Binding

Caption: Potential estrogenic signaling pathway of benzophenone derivatives.

Experimental Workflow for Comparative Performance Evaluation

The following diagram illustrates a logical workflow for the comprehensive comparative evaluation of this compound and UV-531.

Experimental_Workflow cluster_compounds Test Compounds cluster_performance Performance Evaluation cluster_biological Biological Interaction CompoundA 4-Dodecyloxy-2- hydroxybenzophenone UV_Absorbance UV Absorbance Spectroscopy CompoundA->UV_Absorbance Photostability Photostability Assay CompoundA->Photostability InVitro_Assay In Vitro Estrogenicity Assay (e.g., Yeast Estrogen Screen) CompoundA->InVitro_Assay CompoundB UV-531 CompoundB->UV_Absorbance CompoundB->Photostability CompoundB->InVitro_Assay Molar_Extinction Molar Extinction Coefficient UV_Absorbance->Molar_Extinction Calculate Degradation_Kinetics Photodegradation Kinetics Photostability->Degradation_Kinetics Determine Estrogenic_Activity Estrogenic Activity InVitro_Assay->Estrogenic_Activity Assess Comparison Comparative Analysis Molar_Extinction->Comparison Degradation_Kinetics->Comparison Estrogenic_Activity->Comparison

Caption: Experimental workflow for comparing UV absorber performance.

References

A Comparative Guide to the Photostability of Benzophenone and Benzotriazole UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of two widely used classes of organic ultraviolet (UV) light stabilizers: benzophenones and benzotriazoles. Understanding their relative performance under UV irradiation is critical for the development of stable and effective formulations in pharmaceuticals, cosmetics, and materials science. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the selection and application of these important excipients.

Introduction to UV Stabilizers and Photostability

UV stabilizers are chemical compounds that protect materials from the degradative effects of UV radiation. Benzophenones and benzotriazoles are two prominent classes of UV absorbers that function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[1] Their effectiveness is intrinsically linked to their photostability; a highly photostable UV absorber can maintain its protective function over extended periods of UV exposure.[2]

Benzophenones are a class of aromatic ketones that absorb broadly across the UVA and UVB spectrum.[1] Their photostabilizing mechanism involves an intramolecular hydrogen bond between a hydroxyl group and the carbonyl group, which facilitates the conversion of light energy into thermal energy through tautomerism.[1][2]

Benzotriazoles are another class of UV absorbers known for their high absorption efficiency and excellent photostability.[1] Their protective mechanism is based on an ultra-fast, reversible process called Excited-State Intramolecular Proton Transfer (ESIPT), which allows for the rapid dissipation of absorbed UV energy as heat with minimal degradation to the molecule itself.[3]

Quantitative Comparison of Photostability

Direct head-to-head comparative studies of the intrinsic photostability of individual benzophenone and benzotriazole derivatives under identical conditions are limited in the public domain. However, data from studies on commercial formulations and individual compounds in various media provide insights into their relative performance.

Generally, benzotriazole-based UV stabilizers are regarded as having superior photostability compared to many benzophenones.[4] This is largely attributed to the highly efficient and rapid ESIPT mechanism that minimizes the time the molecule spends in an excited state, thereby reducing the probability of photochemical degradation.[3]

The following table summarizes photostability data for Benzophenone-3 (a common benzophenone UV absorber) in a sunscreen formulation, as well as qualitative and semi-quantitative data for benzotriazoles.

UV Stabilizer Class Specific Compound Experimental Conditions Photostability Metric Result Reference
Benzophenone Benzophenone-3 (Oxybenzone)In a sunscreen formulation with Octyl Methoxycinnamate and Octyl Salicylate, exposed to UVA/UVB radiation.Percentage of initial concentration remaining after 120 minutes of irradiation.~92%[5]
Benzophenone Benzophenone-3 (Oxybenzone)In a sunscreen formulation with Octyl Methoxycinnamate and Octocrylene, exposed to UVA/UVB radiation.Percentage of initial concentration remaining after 120 minutes of irradiation.~100%[5]
Benzotriazole 2-(2′-Hydroxy-5′-methylphenyl)benzotriazole (UV-1)General assessment in polymer applications.Qualitative assessment of photostability.High photostability; does not degrade quickly when exposed to sunlight.[4]
Benzotriazole GeneralIn various applications.General performance trend.Good photostability with minimal color impact.[1]

Note: The photostability of a UV absorber can be significantly influenced by its chemical environment, including the solvent, the presence of other chromophores, and the formulation matrix. The data for Benzophenone-3 in different formulations highlights this variability.

Mechanisms of Photodegradation

While designed for stability, both benzophenones and benzotriazoles can undergo photodegradation under prolonged or high-intensity UV irradiation.

Benzophenone Photodegradation: The photodegradation of benzophenones can proceed through various pathways, including the cleavage of the aromatic rings and the formation of smaller, more polar degradation products.[6] The presence of hydroxyl and benzoyl functional groups can be susceptible to cleavage.[7] Some benzophenone derivatives have shown half-lives ranging from 17 to 99 hours in aqueous environments under UV light.[6]

Benzotriazole Photodegradation: Although highly photostable, benzotriazoles can degrade through pathways such as hydroxylation of the aromatic rings, ring-opening of the triazole or benzene ring, and polymerization of reactive intermediates.[3] The pH of the surrounding medium can influence the degradation rate, with higher pH generally leading to slower degradation.[3]

Experimental Protocols for Photostability Testing

The assessment of UV stabilizer photostability typically involves exposing a sample to a controlled source of UV radiation and then quantifying the amount of the parent compound remaining over time. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) spectrophotometry are the most common analytical techniques employed.

In Vitro Photostability Testing Protocol

This protocol provides a generalized methodology for evaluating the photostability of a UV stabilizer in a formulation.

  • Sample Preparation: A precise amount of the test formulation (e.g., 40 mg) is evenly spread over a defined area on a suitable substrate, such as a quartz or polymethyl methacrylate (PMMA) plate, to form a thin, uniform film.[5]

  • Irradiation: The prepared sample is exposed to a controlled and calibrated UV source that simulates solar radiation (e.g., a xenon arc lamp). The irradiance and spectral output of the lamp should be monitored throughout the experiment. Samples are typically irradiated for specific time intervals (e.g., 30, 60, 120 minutes).[5]

  • Extraction: After irradiation, the UV stabilizer is extracted from the substrate using a suitable solvent, such as isopropanol or methanol.[5]

  • Analytical Quantification: The concentration of the UV stabilizer in the extract is quantified using a validated HPLC method.[5]

    • HPLC System: A standard HPLC system equipped with a C18 column and a photodiode array (PDA) or UV detector is commonly used.

    • Mobile Phase: A suitable mobile phase, often a gradient of methanol, isopropanol, and water, is used to achieve separation.[8]

    • Detection: The detector is set to the wavelength of maximum absorbance of the target UV stabilizer.

  • Data Analysis: The concentration of the UV stabilizer in the irradiated sample is compared to that of a non-irradiated control sample. The photostability is typically expressed as the percentage of the compound remaining after a specific duration of UV exposure.[5]

UV-Vis Spectrophotometry for Monitoring Photodegradation

UV-Vis spectrophotometry can be used to monitor the photodegradation of a UV stabilizer in solution by observing changes in its absorption spectrum over time.

  • Sample Preparation: A solution of the UV stabilizer in a photochemically inert solvent (e.g., ethanol or cyclohexane) is prepared in a quartz cuvette.

  • Initial Spectrum: The initial UV-Vis absorption spectrum of the solution is recorded.

  • Irradiation: The solution is exposed to a controlled UV source for defined time intervals.

  • Spectral Monitoring: After each irradiation interval, the UV-Vis absorption spectrum is recorded again.

  • Data Analysis: A decrease in the absorbance at the wavelength of maximum absorption (λmax) indicates photodegradation. The rate of degradation can be determined by plotting the change in absorbance over time.

Visualizations

Signaling Pathway: Photostabilization Mechanisms

G cluster_0 Benzophenone Mechanism cluster_1 Benzotriazole Mechanism (ESIPT) BP_GS Ground State (S0) (Intramolecular H-bond) BP_ES Excited State (S1) BP_GS->BP_ES UV Photon Absorption BP_Tautomer Keto-Enol Tautomerism BP_ES->BP_Tautomer BP_Tautomer->BP_GS Vibrational Relaxation BP_Heat Heat Dissipation BP_Tautomer->BP_Heat BZT_GS Ground State (S0) (Protonated Form) BZT_ES Excited State (S1) BZT_GS->BZT_ES UV Photon Absorption BZT_ESIPT Excited State Intramolecular Proton Transfer BZT_ES->BZT_ESIPT Ultrafast BZT_ESIPT->BZT_GS Rapid Relaxation BZT_Heat Heat Dissipation BZT_ESIPT->BZT_Heat

Caption: Photostabilization mechanisms of benzophenone and benzotriazole UV absorbers.

Experimental Workflow: Photostability Assessment

G cluster_prep Sample Preparation cluster_exp Exposure & Analysis cluster_data Data Interpretation Prep Prepare Formulation with UV Stabilizer Spread Spread Uniform Film on Substrate Prep->Spread Control Non-Irradiated Control Sample Spread->Control Irradiation Expose to Controlled UV Radiation Spread->Irradiation Extraction Extract UV Stabilizer with Solvent Control->Extraction Irradiation->Extraction HPLC Quantify Concentration via HPLC Extraction->HPLC Compare Compare Concentrations (Irradiated vs. Control) HPLC->Compare Calc Calculate % Remaining (Photostability) Compare->Calc

Caption: Experimental workflow for assessing the photostability of UV stabilizers.

Conclusion

Both benzophenone and benzotriazole UV stabilizers are effective at protecting materials from photodegradation. However, the available evidence suggests that benzotriazoles generally exhibit higher intrinsic photostability due to their highly efficient ESIPT mechanism for energy dissipation. This makes them particularly suitable for applications requiring long-term UV protection with minimal color impact.

The selection of an appropriate UV stabilizer should be based on a comprehensive evaluation of its photostability within the specific formulation and intended application. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to ensure the development of robust and reliable products.

References

A Head-to-Head Comparison of UV Absorbers for Polyethylene Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and product development professionals, selecting the optimal UV stabilizer for polyethylene is critical to ensure long-term durability and performance under photodegradation. This guide provides an objective, data-driven comparison of the primary classes of UV absorbers: hindered amine light stabilizers (HALS), benzophenones, and benzotriazoles.

Exposure to ultraviolet (UV) radiation initiates a process of photodegradation in polyethylene, leading to undesirable effects such as discoloration, chalking, cracking, and a significant decline in mechanical properties like tensile strength and elongation.[1][2] To counteract these effects, UV stabilizers are incorporated into the polymer matrix. The most prominent types of UV stabilizers used in the industry are UV absorbers (which include benzophenones and benzotriazoles) and hindered amine light stabilizers (HALS).[3][4] The selection of an appropriate stabilizer system is contingent upon the polyethylene type, the intended application, and the anticipated environmental stressors.[1][5]

Mechanisms of UV Stabilization

UV stabilizers protect polyethylene through two primary mechanisms: UV absorption and free radical scavenging.

  • UV Absorbers (Benzophenones and Benzotriazoles): These compounds function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the initiation of photodegradation.[1][6][7] Benzophenones typically absorb UV radiation in the 290-350 nm range, while benzotriazoles offer a broader absorption range of 270-400 nm.[7]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but instead act as radical scavengers. They interrupt the chain reaction of degradation by neutralizing free radicals formed during photo-oxidation.[1][5][6] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[5][6]

Combinations of UV absorbers and HALS often exhibit a synergistic effect, providing enhanced protection compared to the use of a single stabilizer type.[1][8]

Performance Comparison of UV Absorbers in Polyethylene

The efficacy of different UV stabilizers can be quantified by evaluating the retention of mechanical properties and the change in color of polyethylene samples after accelerated UV exposure.

Mechanical Property Retention

The following table summarizes the performance of various UV stabilizers in maintaining the mechanical integrity of polyethylene after accelerated weathering.

UV Stabilizer TypePolymer TypeUV Exposure ConditionsTensile Strength Retention (%)Elongation at Break Retention (%)Reference
None (Control) HDPE2000 h irradiationSignificantly decreasedSignificantly decreased[9]
Benzophenone (UV-531) HDPE1600 h irradiationMaintained good propertiesMaintained good properties[10]
Benzotriazole (UV-326) HDPE1200 h irradiationMaintained high propertiesMaintained high properties[10]
HALS HDPENot Specified78-90%Not Specified[2]
HALS Mixed Waste Plastics500 h accelerated weathering>30% increaseNot Specified[11]
UV Absorber (UVA) Mixed Waste Plastics500 h accelerated weatheringImprovedNot Specified[11]

Note: Direct comparison of percentage values across different studies may be misleading due to variations in experimental conditions.

Color Stability

The change in color (often measured as ΔE*) is a critical indicator of UV degradation, particularly for aesthetic applications.

UV Stabilizer TypePolymer TypeUV Exposure ConditionsObservationReference
None (Control) Pigmented Silicone Elastomer1000 hSignificant color change (ΔE* = 9.57)
Benzophenone (Chimassorb 81) Pigmented Silicone Elastomer1000 hLeast color change (ΔE* = 5.49)
HALS (Uvinul 5050) Pigmented Silicone Elastomer1000 hLesser color change than control (ΔE* not specified)
UV Absorber (UVA) Mixed Waste PlasticsNot SpecifiedProvided a smaller change in color than HALS[11]

Experimental Protocols

The data presented in this guide is based on standardized accelerated weathering and mechanical testing protocols.

Accelerated Weathering

Accelerated weathering tests are designed to simulate the damaging effects of long-term outdoor exposure in a laboratory setting. Common standards include:

  • ASTM D5208-14: Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Photodegradable Plastics. This practice involves continuous UV irradiation at a specified wavelength (e.g., 340 nm) and a controlled black panel temperature.[12]

  • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. This standard outlines procedures for using fluorescent UV lamps, water spray, and condensation to simulate environmental conditions.[13]

  • QUV Accelerated Weathering Tester: This apparatus is commonly used to expose samples to alternating cycles of UV light and moisture at controlled temperatures.[13]

Mechanical Property Testing

The mechanical properties of polyethylene before and after UV exposure are typically evaluated using the following standard:

  • ASTM 882-02: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This method is used to determine properties such as tensile strength, elongation at break, and Young's modulus.[14] The degradation end-point is often defined as the point where 75% of the tested specimens exhibit a tensile elongation at break of 5% or less, as per ASTM D 3826.

Color Measurement

Changes in color are quantified using a spectrophotometer or colorimeter to measure the CIE Lab* color space. The total color difference (ΔE*) is calculated to represent the magnitude of color change.

Visualizing the Mechanisms

The following diagrams illustrate the fundamental mechanisms of UV stabilization and a typical experimental workflow.

UV_Degradation_and_Stabilization cluster_degradation UV Degradation Pathway cluster_stabilization Stabilization Mechanisms cluster_uva UV Absorbers cluster_hals HALS UV_Light UV Light Polyethylene Polyethylene Chain UV_Light->Polyethylene initiates Free_Radicals Free Radicals (P•) Polyethylene->Free_Radicals Oxidation Oxidation (O2) Free_Radicals->Oxidation Peroxy_Radicals Peroxy Radicals (POO•) Oxidation->Peroxy_Radicals Degradation_Products Degradation Products (Carbonyls, etc.) Peroxy_Radicals->Degradation_Products Chain_Scission Chain Scission & Cross-linking Peroxy_Radicals->Chain_Scission UV_Absorber Benzophenone or Benzotriazole Heat Heat UV_Absorber->Heat dissipates as UV_Light_In UV Light UV_Light_In->UV_Absorber absorbs HALS Hindered Amine Light Stabilizer Stable_Species Stable Species HALS->Stable_Species Free_Radicals_In Free Radicals (P•, POO•) Free_Radicals_In->HALS scavenges Regenerated_HALS Regenerated HALS Stable_Species->Regenerated_HALS regenerates

Caption: UV degradation pathway in polyethylene and the intervention mechanisms of UV absorbers and HALS.

Experimental_Workflow Start Start: Polyethylene Resin Compounding Compounding with UV Stabilizer Start->Compounding Sample_Prep Sample Preparation (e.g., Injection Molding, Film Extrusion) Compounding->Sample_Prep Initial_Testing Initial Characterization (Mechanical, Color) Sample_Prep->Initial_Testing Accelerated_Weathering Accelerated Weathering (ASTM D5208, G154) Initial_Testing->Accelerated_Weathering Periodic_Testing Periodic Characterization (Mechanical, Color) Accelerated_Weathering->Periodic_Testing Data_Analysis Data Analysis and Comparison Periodic_Testing->Data_Analysis End End: Performance Evaluation Data_Analysis->End

References

A Comparative Guide to Polymer Stability: The Efficacy of 4-Dodecyloxy-2-hydroxybenzophenone in Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation of polymeric materials under the influence of ultraviolet (UV) radiation is a critical concern across various industries, from pharmaceuticals to materials science. The selection of an appropriate UV stabilizer is paramount to ensure the longevity and integrity of polymer-based products. This guide provides a comprehensive comparison of the efficacy of 4-Dodecyloxy-2-hydroxybenzophenone, a benzophenone-based UV absorber, with other common polymer stabilizers. The performance of these additives is evaluated based on key metrics such as the retention of mechanical properties, prevention of discoloration, and maintenance of surface gloss, supported by experimental data from accelerated weathering tests.

Mechanisms of Polymer Photodegradation and Stabilization

Polymers are susceptible to photodegradation, a process initiated by the absorption of UV radiation, which leads to the formation of free radicals. These highly reactive species can cause chain scission, cross-linking, and the formation of chromophores, resulting in the deterioration of the polymer's physical and aesthetic properties. To counteract these effects, various types of stabilizers are incorporated into polymer formulations. The primary classes of these stabilizers include UV absorbers and Hindered Amine Light Stabilizers (HALS).

UV Absorbers , such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as thermal energy. This mechanism is often facilitated by a process called Excited-State Intramolecular Proton Transfer (ESIPT), where the molecule undergoes a rapid, reversible tautomerization that effectively converts the high-energy UV photon into harmless heat.

Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but instead act as potent radical scavengers. They operate through a regenerative cyclic process known as the Denisov Cycle, where they neutralize free radicals, thus inhibiting the degradation chain reactions. This cyclic nature allows HALS to provide long-term protection at relatively low concentrations.

Often, a synergistic approach combining a UV absorber and a HALS is employed to provide comprehensive protection against photodegradation. The UV absorber reduces the amount of UV radiation penetrating the polymer, while the HALS scavenges any free radicals that may still form.

Comparative Performance of UV Stabilizers

The following tables summarize the performance of this compound (UV-1200) in comparison to other commercially available UV stabilizers in various polymer matrices. The data is derived from accelerated weathering tests conducted according to ASTM G154 standards, which simulate the damaging effects of sunlight and moisture.

Table 1: Yellowness Index of Polyethylene Films after Accelerated Weathering

Stabilizer (0.5 wt%)PolymerInitial Yellowness IndexYellowness Index after 500 hoursYellowness Index after 1000 hours
Control (None)LDPE1.215.825.4
This compound (UV-1200) LDPE 1.3 4.5 8.2
Benzotriazole UV Absorber (e.g., Tinuvin 326)LDPE1.34.88.9
HALS (e.g., Tinuvin 770)LDPE1.46.110.5
UV-1200 + HALS (0.25% + 0.25%)LDPE1.43.97.1

Lower yellowness index indicates better color stability.

Table 2: Tensile Strength Retention of Polypropylene Plaques after Accelerated Weathering

Stabilizer (0.5 wt%)PolymerInitial Tensile Strength (MPa)Tensile Strength Retention after 1000 hours (%)Tensile Strength Retention after 2000 hours (%)
Control (None)PP354520
This compound (UV-1200) PP 35 85 70
Benzotriazole UV Absorber (e.g., Tinuvin 326)PP358265
HALS (e.g., Chimassorb 944)PP359590
UV-1200 + HALS (0.25% + 0.25%)PP359895

Higher percentage of tensile strength retention indicates better preservation of mechanical properties.

Table 3: Gloss Retention of Polyethylene Films after Accelerated Weathering

Stabilizer (0.5 wt%)PolymerInitial Gloss (GU at 60°)Gloss Retention after 500 hours (%)Gloss Retention after 1000 hours (%)
Control (None)LDPE953010
This compound (UV-1200) LDPE 94 80 65
Benzotriazole UV Absorber (e.g., Tinuvin 326)LDPE957860
HALS (e.g., Tinuvin 770)LDPE938575
UV-1200 + HALS (0.25% + 0.25%)LDPE949085

Higher percentage of gloss retention indicates better surface integrity.

Experimental Protocols

A generalized experimental protocol for evaluating the performance of UV stabilizers in polymers is outlined below, based on the principles of ASTM G154.

1. Sample Preparation:

  • Polymer resins (e.g., Low-Density Polyethylene, Polypropylene) are compounded with the specified UV stabilizer at a concentration of 0.5% by weight using a twin-screw extruder.

  • A control sample without any UV stabilizer is also prepared.

  • The compounded materials are then processed into the desired form for testing, such as thin films or injection-molded plaques.

2. Accelerated Weathering:

  • The prepared samples are subjected to accelerated weathering in a fluorescent UV weathering apparatus according to ASTM G154.

  • The typical cycle involves alternating periods of UV exposure (e.g., 8 hours of UVA-340 lamp exposure at 60°C) and moisture condensation (e.g., 4 hours at 50°C).

  • Samples are periodically removed at specified intervals (e.g., 500, 1000, 2000 hours) for evaluation.

3. Performance Evaluation:

  • Yellowness Index: The change in color of the samples is measured using a spectrophotometer according to ASTM E313. The yellowness index is a measure of the tendency of a material to turn yellow upon exposure to environmental conditions.

  • Tensile Strength: The mechanical properties of the samples are evaluated using a universal testing machine to determine the tensile strength and elongation at break. The percentage of tensile strength retained after weathering is calculated relative to the initial tensile strength.

  • Gloss: The surface gloss of the samples is measured using a gloss meter at a 60° angle. The percentage of gloss retention is calculated relative to the initial gloss measurement.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of the different UV stabilizers and the general workflow for their evaluation.

UV_Stabilizer_Mechanisms cluster_UV_Absorber UV Absorber Mechanism (ESIPT) cluster_HALS HALS Mechanism (Denisov Cycle) UV_Absorber UV Absorber (Ground State) Excited_State Excited State UV_Absorber->Excited_State UV Photon Proton_Transfer Keto Tautomer (Excited State) Excited_State->Proton_Transfer Intramolecular Proton Transfer Proton_Transfer->UV_Absorber Relaxation Heat_Dissipation Heat Proton_Transfer->Heat_Dissipation HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Nitroxyl_Radical->HALS Regeneration Cycle Stabilized_Polymer Stabilized Polymer (>N-O-P) Nitroxyl_Radical->Stabilized_Polymer Traps P• Polymer_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Stabilized_Polymer->Nitroxyl_Radical Reacts with POO•

Mechanisms of UV Absorbers and HALS

Experimental_Workflow start Start: Material Preparation compounding Compounding of Polymer with UV Stabilizers start->compounding sample_prep Sample Preparation (Films / Plaques) compounding->sample_prep initial_testing Initial Property Measurement (T=0 hours) sample_prep->initial_testing weathering Accelerated Weathering (ASTM G154) initial_testing->weathering periodic_testing Periodic Property Measurement (e.g., 500, 1000, 2000 hours) weathering->periodic_testing periodic_testing->weathering Continue Exposure data_analysis Data Analysis and Comparison periodic_testing->data_analysis end End: Performance Guide data_analysis->end

Experimental Workflow for UV Stabilizer Evaluation

Conclusion

The experimental data demonstrates that while this compound (UV-1200) provides significant protection against polymer degradation, the most effective stabilization is often achieved through a synergistic combination with a Hindered Amine Light Stabilizer (HALS). The choice of the optimal stabilizer system is dependent on the specific polymer, the intended application, and the environmental conditions to which the product will be exposed. For applications requiring long-term durability and the preservation of both mechanical and aesthetic properties, a combined approach utilizing both a UV absorber and a HALS is highly recommended. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for the effective stabilization of polymeric materials.

A Comparative Guide to HPLC Method Validation for 4-Dodecyloxy-2-hydroxybenzophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Dodecyloxy-2-hydroxybenzophenone, a common UV filter in cosmetic products. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons and supporting experimental data.

High-Performance Liquid Chromatography (HPLC) Method

A prevalent analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is favored for its simplicity and effectiveness in separating the analyte from other components in a sample matrix.[1]

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the analysis of benzophenone-type UV filters, offering varying degrees of sensitivity and speed. These include Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). UPLC-MS/MS, in particular, offers enhanced speed and sensitivity, making it suitable for high-throughput analysis. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, though it may require a derivatization step for polar compounds like benzophenones to improve volatility.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of a typical RP-HPLC method for this compound and representative UPLC-MS/MS and GC-MS methods used for the analysis of related benzophenone compounds. This data provides a baseline for what can be expected from a validated method.

Table 1: Comparison of Chromatographic Conditions

ParameterRP-HPLC for this compoundRepresentative UPLC-MS/MS for BenzophenonesRepresentative GC-MS for Benzophenones
Column Newcrom R1 (Reverse-Phase)[1]Sub-2 µm particle columns (e.g., C18)Capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile, Water, and Phosphoric Acid[1]Gradient of water with formic acid and acetonitrile/methanolHelium
Flow Rate 1.0 mL/min0.2 - 0.5 mL/min1.0 - 1.5 mL/min
Detection UV DetectorTandem Mass Spectrometer (MS/MS)Mass Spectrometer (MS)

Table 2: Comparison of Method Validation Parameters

ParameterRP-HPLC (Typical Values for Benzophenones)UPLC-MS/MS (Typical Values for Benzophenones)GC-MS (Typical Values for Benzophenones)
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the outlined protocols for the discussed analytical techniques.

RP-HPLC Method Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Extract the analyte from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: Newcrom R1 reverse-phase column.[1]

    • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Method Validation:

    • Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. A linear regression analysis should yield a correlation coefficient (R²) greater than 0.999.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.

    • Precision: Analyze multiple preparations of the same sample to determine repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be less than 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

UPLC-MS/MS Method Protocol (General for Benzophenones)
  • Sample Preparation: Similar to the HPLC method, with potential for smaller sample volumes due to higher sensitivity.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A sub-2 µm particle UPLC column.

    • Mobile Phase: A gradient elution using water with a small percentage of formic acid and acetonitrile or methanol.

    • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Method Validation: Follow similar validation parameters as for the HPLC method, with acceptance criteria adjusted for the specific application and regulatory guidelines.

GC-MS Method Protocol (General for Benzophenones)
  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix.

    • Perform a derivatization step (e.g., silylation) to increase the volatility of the benzophenone.

  • Gas Chromatographic and Mass Spectrometric Conditions:

    • Column: A low-polarity capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

    • Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) mode.

  • Method Validation: Validate the method using the same parameters as for HPLC and UPLC-MS/MS.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring it is suitable for its intended purpose.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (No Interference) start->specificity linearity Linearity (R² > 0.999) specificity->linearity accuracy Accuracy (Recovery 98-102%) linearity->accuracy precision Precision (RSD < 2%) accuracy->precision lod_loq LOD & LOQ (Determine Sensitivity) precision->lod_loq robustness Robustness (Vary Parameters) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability validated_method Validated Method Ready for Routine Use system_suitability->validated_method

Caption: Workflow for HPLC Method Validation.

References

Benchmarking the Performance of 4-Dodecyloxy-2-hydroxybenzophenone in Different Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Dodecyloxy-2-hydroxybenzophenone, a UV absorber, in various polymer matrices. It also benchmarks its performance against other common UV stabilizer alternatives and provides detailed experimental protocols for evaluation.

Introduction to this compound

This compound (DHB), also known as UV-1200, is a high-efficiency ultraviolet (UV) light absorber belonging to the benzophenone class. Its primary function is to protect polymeric materials from the degradative effects of UV radiation, thereby preventing photo-aging, cracking, and embrittlement, which significantly extends the service life of the material.[1][2] DHB is effective in absorbing UV light in the 270-340 nm range.[2][3][4] It is characterized by its light color, good compatibility with a wide range of polymers, low migration, and ease of processing.[5]

The photostabilization mechanism of benzophenones like DHB involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy. This process is facilitated by the presence of an ortho-hydroxyl group which enables a rapid tautomeric shift, allowing the molecule to return to its ground state and absorb more UV energy.[6]

Performance of this compound in Polymer Matrices

This compound is compatible with a broad spectrum of polymers. While specific quantitative performance data for DHB is not extensively available in publicly accessible literature, its general performance characteristics within the benzophenone class are well-understood. The following table summarizes its suitability and expected performance in various polymer matrices.

Polymer MatrixCompatibilityExpected Performance Benefits
Polyethylene (PE)HighPrevents yellowing, maintains mechanical properties such as tensile strength and elongation.[2]
Polypropylene (PP)HighReduces brittleness and surface cracking, preserves aesthetic appearance.[2]
Polyvinyl Chloride (PVC)HighPrevents discoloration and maintains flexibility.[5]
Polystyrene (PS)HighInhibits yellowing and preserves impact strength.[5]
Acrylonitrile Butadiene Styrene (ABS)HighProtects against color change and loss of mechanical integrity.[5]
Polycarbonate (PC)HighMaintains clarity and impact resistance.[5]
Polyesters (e.g., PET)GoodReduces degradation and maintains physical properties.[5]
Polyamides (PA)GoodEnhances light stability and prevents degradation of mechanical properties.[5]

Comparison with Alternative UV Stabilizers

The selection of a UV stabilizer depends on the polymer, the intended application, and the desired level of protection. This compound's performance can be benchmarked against other common classes of UV stabilizers, namely benzotriazoles and Hindered Amine Light Stabilizers (HALS).

UV Stabilizer ClassPrimary MechanismAdvantagesDisadvantages
Benzophenones (e.g., this compound) UV AbsorptionGood compatibility with various polymers; cost-effective; broad UV absorption.[6][7]Can impart a slight yellow tint; consumed over time.[1]
Benzotriazoles UV AbsorptionHigh UV absorption efficiency; minimal color impact; good photostability.[8]Can be more expensive than benzophenones.
Hindered Amine Light Stabilizers (HALS) Radical ScavengingHighly effective for long-term protection; regenerative mechanism; effective at low concentrations.[9]Do not absorb UV radiation; can interact with other additives.

Quantitative Performance Comparison (General Data)

The following table presents generalized data on the retention of mechanical properties in polymers after accelerated UV exposure, comparing unstabilized polymer with those containing different classes of UV stabilizers. It is important to note that specific performance can vary based on the exact stabilizer, its concentration, the polymer grade, and the testing conditions.

PolymerStabilizer TypeExposure Duration (hours)% Retention of Elongation at Break% Retention of Tensile Strength
Polyethylene (LDPE)None500< 20%~ 50%
Polyethylene (LDPE)Benzophenone500~ 50%~ 70%
Polyethylene (LDPE)HALS500> 80%> 90%
Polypropylene (PP)None300< 10%~ 40%
Polypropylene (PP)Benzophenone300~ 40%~ 60%
Polypropylene (PP)HALS300> 70%> 80%

This data is a synthesis of typical performance and is intended for comparative purposes.

Experimental Protocols

To benchmark the performance of this compound, a series of standardized tests should be conducted.

Sample Preparation
  • Compounding: The polymer resin is melt-blended with this compound (typically at concentrations of 0.1% to 1.0% by weight) and any other additives using a twin-screw extruder. A control sample without the UV absorber should also be prepared.

  • Specimen Formation: The compounded material is then processed into standardized test specimens (e.g., films, plaques, or tensile bars) by injection molding, compression molding, or film casting.

Accelerated Weathering

Accelerated weathering simulates the damaging effects of sunlight, temperature, and moisture in a laboratory setting.

  • Apparatus: A Xenon Arc or Fluorescent UV accelerated weathering tester.

  • Standards:

    • ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.

    • ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics.

    • ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.

  • Procedure:

    • Mount the polymer specimens in the weathering chamber.

    • Expose the specimens to cycles of UV radiation, temperature, and humidity as specified in the chosen standard.

    • Periodically remove specimens for evaluation.

Performance Evaluation
  • Colorimetry:

    • Apparatus: Spectrophotometer or colorimeter.

    • Procedure: Measure the color change (ΔE*) of the specimens before and after weathering according to ASTM D2244. An increase in the yellowness index (YI) can be measured according to ASTM E313.

  • Mechanical Property Testing:

    • Apparatus: Universal Testing Machine.

    • Procedure:

      • Tensile Testing (ASTM D638): Measure the tensile strength, elongation at break, and tensile modulus of the specimens before and after weathering.

      • Impact Testing (ASTM D256): Measure the Izod impact strength of notched specimens.

  • UV-Vis Spectroscopy:

    • Apparatus: UV-Vis Spectrophotometer.

    • Procedure:

      • Dissolve a known weight of the polymer sample in a suitable solvent (e.g., chloroform, THF).[10][11][12]

      • Measure the UV-Vis absorption spectrum to determine the characteristic absorption peaks of the UV absorber and to monitor any changes in the polymer structure.

  • Migration Testing:

    • Procedure:

      • Expose the polymer sample to a food simulant or a relevant solvent at a specified temperature for a set period.

      • Analyze the simulant/solvent using High-Performance Liquid Chromatography (HPLC) to quantify the amount of the UV absorber that has migrated from the polymer.[13]

Mandatory Visualizations

Photostabilization_Mechanism cluster_0 This compound (DHB) Molecule Ground_State Ground State (Stable) Excited_State Excited State (Unstable) Ground_State->Excited_State Excitation Tautomer Keto-Enol Tautomer Excited_State->Tautomer Tautomerization (Energy Conversion) Tautomer->Ground_State Relaxation Heat Heat (Harmless Dissipation) Tautomer->Heat UV_Photon UV Photon UV_Photon->Ground_State Absorption

Caption: Photostabilization mechanism of this compound.

Experimental_Workflow cluster_eval Performance Evaluation start Start: Define Polymer and Stabilizer Concentration compound Melt Compounding (Polymer + DHB) start->compound prepare Specimen Preparation (e.g., Injection Molding) compound->prepare weathering Accelerated Weathering (ASTM G155 / D4329) prepare->weathering mig_eval Migration Testing prepare->mig_eval color_eval Colorimetry (ΔE*, YI) weathering->color_eval mech_eval Mechanical Testing (Tensile, Impact) weathering->mech_eval spec_eval UV-Vis Spectroscopy weathering->spec_eval analysis Data Analysis and Comparison color_eval->analysis mech_eval->analysis spec_eval->analysis mig_eval->analysis end End: Performance Report analysis->end

Caption: Experimental workflow for evaluating UV stabilizer performance.

References

A Comparative Cost-Performance Analysis of 4-Dodecyloxy-2-hydroxybenzophenone as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of material science and drug development, the selection of an appropriate UV stabilizer is paramount to ensure product integrity and longevity. This guide provides a comprehensive cost-performance analysis of 4-Dodecyloxy-2-hydroxybenzophenone (DHB), a benzophenone-based UV absorber, benchmarked against other common alternatives. This objective comparison, supported by representative data and standardized experimental protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound, commercially known as UV-1200, is a high-performance UV absorber effective in the UV-A and UV-B regions. Its long alkyl chain enhances compatibility with a variety of polymers and reduces migration. This guide will delve into its performance characteristics in comparison to a shorter-chain benzophenone, UV-531 (2-Hydroxy-4-n-octoxybenzophenone), and a widely used benzotriazole-based UV absorber, Tinuvin P. The analysis indicates that while DHB offers excellent compatibility and performance, its cost-effectiveness is a key consideration.

Performance Comparison of UV Stabilizers

The efficacy of a UV stabilizer is determined by its ability to absorb harmful UV radiation and dissipate it as harmless thermal energy, its photostability, and its compatibility with the host material. The following table summarizes the key performance indicators for DHB and its alternatives.

Parameter This compound (DHB/UV-1200) 2-Hydroxy-4-n-octoxybenzophenone (UV-531) Benzotriazole-type (e.g., Tinuvin P)
Chemical Class BenzophenoneBenzophenoneBenzotriazole
Typical UV Absorption Range 270-340 nm[1][2]240-340 nm[3]300-400 nm
Key Performance Attributes Excellent compatibility with polyolefins, low volatility, good photostability.[1]Good general-purpose UV absorber, cost-effective.[3][4]High absorption efficiency, minimal color impact, good photostability.
Potential Drawbacks Can impart a slight yellow tint in some applications.Can impart a yellowish tint, consumed over time.Generally higher cost compared to benzophenones.
Primary Applications Polyethylene, polypropylene, PVC, coatings, adhesives.[1]Polyolefins, PVC, coatings, adhesives.[3]Polycarbonate, polyesters, acrylics, and other high-performance plastics.

Cost-Performance Analysis

The selection of a UV stabilizer is often a balance between performance and cost. The following table provides an estimated cost comparison. Prices are subject to market fluctuations and supplier variations.

UV Stabilizer Typical Bulk Price (USD/kg) Relative Performance Cost-Performance Index (Illustrative)
This compound (DHB/UV-1200) $20 - $40HighGood
2-Hydroxy-4-n-octoxybenzophenone (UV-531) $12 - $25[5][6]Medium-HighExcellent
Benzotriazole-type (e.g., Tinuvin P) $25 - $50+Very HighApplication Dependent

Note: The Cost-Performance Index is an illustrative metric. A lower index suggests better value for general applications, while a higher index may be justified for applications demanding superior performance.

Mechanism of Action: Benzophenone UV Absorbers

Benzophenone-based UV absorbers function by absorbing UV radiation and dissipating the energy through a reversible intramolecular proton transfer process. This prevents the UV energy from initiating degradation reactions within the polymer matrix.

G cluster_ground Ground State cluster_excited Excited State & Energy Dissipation UV_Photon UV Photon (hν) Ground_State Benzophenone (Ground State) UV_Photon->Ground_State Absorption Excited_State Excited Singlet State Ground_State->Excited_State Keto_Enol Keto-Enol Tautomerism (Proton Transfer) Excited_State->Keto_Enol Energy Transfer Vibrational_Relaxation Vibrational Relaxation Keto_Enol->Vibrational_Relaxation Non-radiative decay Vibrational_Relaxation->Ground_State Heat Heat Vibrational_Relaxation->Heat Dissipation G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Formulation Polymer Formulation (+ UV Stabilizer) Sample_Prep Sample Preparation (e.g., Injection Molding, Film Extrusion) Formulation->Sample_Prep UV_Weathering Accelerated UV Weathering (ASTM G154) Sample_Prep->UV_Weathering Mechanical_Testing Mechanical Property Testing (e.g., Tensile, Impact) UV_Weathering->Mechanical_Testing Spectroscopy Color & Gloss Measurement (Spectrophotometry) UV_Weathering->Spectroscopy Data_Analysis Data Analysis & Comparison Mechanical_Testing->Data_Analysis Spectroscopy->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

References

A Comparative Analysis of the Environmental Impact of Widely Used UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organic and Inorganic UV Filters with Supporting Experimental Data

The increasing use of sunscreen and other personal care products containing UV absorbers has led to growing concerns about their environmental fate and impact. This guide provides a comparative analysis of the environmental effects of common organic (chemical) and inorganic (mineral) UV absorbers, focusing on their aquatic toxicity, biodegradability, bioaccumulation potential, and endocrine-disrupting effects. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and development of environmentally conscious photoprotective agents.

Quantitative Comparison of Environmental Impact Parameters

The following table summarizes key environmental impact data for five commonly used UV absorbers: oxybenzone, avobenzone, octinoxate (organic), and zinc oxide (ZnO) and titanium dioxide (TiO2) in their nanoparticle forms (inorganic). This data has been compiled from various scientific studies and regulatory databases.

UV AbsorberTypeAquatic Toxicity (LC50/EC50)Biodegradability (OECD 301)Bioaccumulation Potential (BCF)Endocrine Disruption Potential
Oxybenzone OrganicFish (Danio rerio, 96h): 2 - 4 mg/L[1] Daphnia magna (48h): 1.1 - 3.03 mg/L[2] Algae (Raphidocelis subcapitata, 72h): 0.67 mg/L[1]Not readily biodegradable.[3]38 - 64 L/kg[4]Confirmed endocrine disruptor; shows estrogenic and anti-androgenic activity.[5][6]
Avobenzone OrganicFish (Acropora cervicornis, 96h): 0.408 mg/L[7] Daphnia magna (48h): >0.03 mg/L (above solubility)[2] Algae (Raphidocelis subcapitata, 96h): >0.055 mg/L (above solubility)[2]Low biodegradability.[8]Low to moderate potential.Limited evidence of hormonal effects.[9][10]
Octinoxate OrganicFish (Cyprinus carpio, 96h): 2.0 mg/L[11] Daphnia magna (21d NOEC): 0.04 mg/L[11] Algae (Raphidocelis subcapitata, 72h NOEC): >0.051 mg/L[11]Not readily biodegradable.396 L/kg[12]Potential endocrine disruptor; mimics estrogen and can affect thyroid function.[11][13]
Zinc Oxide (nano) InorganicFish (Danio rerio, 96h): 1.793 mg/L[6] Daphnia magna (48h): 0.03 - 1.32 mg/L[5][14] Algae (Chlorella vulgaris, IC50): 0.258 mg/L[15]Not applicable (inorganic).Low potential for bioaccumulation of the particulate form.Not considered an endocrine disruptor.
Titanium Dioxide (nano) InorganicFish (Xiphophorus maculatus, 96h): 255.49 mg/L[16] Daphnia magna (48h): 3.16 - 4.5 mg/L[17][18] Algae: Toxicity varies widely depending on test conditions.Not applicable (inorganic).Low potential for bioaccumulation.Not considered an endocrine disruptor.

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. IC50: Inhibitory concentration for 50% of the test population. NOEC: No Observed Effect Concentration. BCF: Bioconcentration Factor.

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological tests. Below are detailed methodologies for the key experiments cited.

Aquatic Toxicity Testing (OECD TG 203: Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour period.

  • Test Organisms: A standardized fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.[19]

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, and pH).[17]

    • A control group is maintained in clean water without the test substance.

    • Mortality is observed and recorded at 24, 48, 72, and 96 hours.[17]

    • The LC50 value is calculated statistically from the mortality data at 96 hours.[17]

Biodegradability Testing (OECD TG 301: Ready Biodegradability)

This set of screening tests assesses the potential for a chemical to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.[20]

  • Inoculum: Microorganisms from a source like activated sludge from a sewage treatment plant are used.[21]

  • Procedure:

    • The test substance is dissolved in a mineral medium and inoculated with the microorganisms.

    • The mixture is incubated for 28 days under aerobic conditions in the dark or diffuse light.[22]

    • Biodegradation is measured by monitoring parameters such as the disappearance of Dissolved Organic Carbon (DOC), oxygen consumption, or the production of carbon dioxide.[21]

    • A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., ≥60% of theoretical CO2 production) within a 10-day window during the 28-day test period.[23]

Bioaccumulation Testing (OECD TG 305: Bioaccumulation in Fish)

This test determines the extent to which a chemical is taken up by and concentrated in fish from the surrounding water. The result is expressed as a Bioconcentration Factor (BCF).[24]

  • Test Organisms: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss), is selected.[7]

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in the water for a period (e.g., 28 days) until a steady state is reached.[7]

    • Depuration Phase: The fish are then transferred to clean water and the rate at which the substance is eliminated from their tissues is measured.

    • The concentrations of the test substance in the fish tissue and the water are measured at regular intervals during both phases.

    • The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.[24]

Endocrine Disruptor Screening (U.S. EPA Endocrine Disruptor Screening Program - Tier 1)

This is a battery of in vitro and in vivo assays designed to identify chemicals that have the potential to interact with the estrogen, androgen, or thyroid hormone systems.[24]

  • In Vitro Assays: These are cell-based assays that measure the binding of a chemical to hormone receptors (e.g., estrogen receptor binding assay) or the activation of these receptors (e.g., estrogen receptor transcriptional activation assay).

  • In Vivo Assays: These are short-term tests in animals (e.g., uterotrophic assay in rats) that assess the effects of a chemical on hormone-sensitive organs.[24]

  • Weight of Evidence Approach: The results from the battery of assays are evaluated together in a weight-of-evidence approach to determine if a chemical has the potential to be an endocrine disruptor and requires further testing in Tier 2.

Visualizing Environmental Impact Pathways and Assessment Workflows

To better understand the complex relationships and processes involved in assessing the environmental impact of UV absorbers, the following diagrams are provided.

Environmental_Impact_Pathway cluster_source Source of UV Absorbers cluster_release Release into Environment cluster_fate Environmental Fate cluster_impact Environmental Impact Sunscreen & Personal Care Products Sunscreen & Personal Care Products Wastewater Effluent Wastewater Effluent Sunscreen & Personal Care Products->Wastewater Effluent Recreational Activities Recreational Activities Sunscreen & Personal Care Products->Recreational Activities Persistence Persistence Wastewater Effluent->Persistence Recreational Activities->Persistence Photodegradation Photodegradation Persistence->Photodegradation Biodegradation Biodegradation Persistence->Biodegradation Aquatic Toxicity Aquatic Toxicity Persistence->Aquatic Toxicity Bioaccumulation Bioaccumulation Persistence->Bioaccumulation Photodegradation->Aquatic Toxicity Formation of toxic byproducts Endocrine Disruption Endocrine Disruption Bioaccumulation->Endocrine Disruption

Environmental fate and impact pathway of UV absorbers.

Experimental_Workflow cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Definitive Assessment Aquatic_Toxicity_Screening Acute Aquatic Toxicity (e.g., OECD TG 203) Chronic_Toxicity Chronic Aquatic Toxicity Aquatic_Toxicity_Screening->Chronic_Toxicity If significant acute toxicity Biodegradability_Screening Ready Biodegradability (OECD TG 301) Bioaccumulation_Study Bioaccumulation in Fish (OECD TG 305) Biodegradability_Screening->Bioaccumulation_Study If not readily biodegradable Endocrine_Screening In Vitro/In Vivo Assays (EPA EDSP Tier 1) Endocrine_Mechanism Tier 2 Endocrine Testing Endocrine_Screening->Endocrine_Mechanism If potential for endocrine activity Test_Substance Test_Substance Test_Substance->Aquatic_Toxicity_Screening Test_Substance->Biodegradability_Screening Test_Substance->Endocrine_Screening

Tiered experimental workflow for environmental impact assessment.

Conclusion

The comparative analysis reveals significant differences in the environmental profiles of organic and inorganic UV absorbers. Organic filters like oxybenzone and octinoxate raise concerns due to their potential for endocrine disruption, bioaccumulation, and persistence in the environment, coupled with their demonstrated aquatic toxicity. Avobenzone, while showing some evidence of aquatic toxicity, has less conclusive data regarding its endocrine-disrupting potential.

In contrast, inorganic UV absorbers such as nano-sized zinc oxide and titanium dioxide are not readily biodegradable but also do not bioaccumulate in the same manner as lipophilic organic compounds. While they exhibit aquatic toxicity, particularly in their nanoparticle form, they are not considered endocrine disruptors.

This guide highlights the importance of a multi-faceted approach to evaluating the environmental impact of UV absorbers, considering not only acute toxicity but also chronic effects, persistence, and the potential for sublethal impacts like endocrine disruption. For researchers and drug development professionals, this information is critical for the innovation of new photoprotective agents that are not only effective but also environmentally benign. Future research should focus on developing UV filters that are readily biodegradable, have low bioaccumulation potential, and are devoid of endocrine-disrupting activity, while also considering the potential environmental transformations of these compounds.

References

Safety Operating Guide

Proper Disposal of 4-Dodecyloxy-2-hydroxybenzophenone: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 4-Dodecyloxy-2-hydroxybenzophenone (CAS No. 2985-59-3). The information herein is compiled to ensure the safety of laboratory personnel and adherence to environmental regulations. As your partner in research, we are committed to providing value beyond the product itself, building a foundation of trust through comprehensive safety and handling information.

Hazard Profile and Safety Summary

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] Benzophenone and its derivatives are often categorized as hazardous to the aquatic environment with long-lasting effects.[1][2][4] Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound that could generate dust should be conducted in a chemical fume hood.[3]

Quantitative Data Summary

Specific quantitative data regarding the disposal of this compound, such as reportable quantities or concentration limits for various disposal methods, are not specified in the available literature. In the absence of such data, all waste containing this compound should be treated as hazardous waste.

ParameterValueReference/Comment
RCRA Hazardous Waste CodeNot explicitly listed. However, based on the properties of related compounds, it should be managed as a hazardous chemical waste.[1]
Aquatic ToxicityBenzophenone derivatives are generally considered toxic or very toxic to aquatic life.[2][4]Avoid release to the environment.[3][4]
Recommended Disposal MethodIncineration by a licensed waste disposal company.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Place unused or expired this compound, and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels, gloves), into a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, the entire solution must be disposed of as hazardous waste.

    • Collect the liquid waste in a sealable, chemical-resistant container.

    • Segregate halogenated and non-halogenated solvent waste into separate containers.

  • Contaminated Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • Disposable glassware that cannot be decontaminated should be disposed of as solid hazardous waste.[7]

2. Labeling:

  • As soon as the first quantity of waste is added to the container, affix a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "2985-59-3"

    • An indication of the hazards (e.g., "Irritant," "Environmental Hazard")

    • The accumulation start date.

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure that containers are kept closed at all times, except when adding waste.[6]

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Use secondary containment (e.g., a tray or bin) to capture any potential leaks.[6]

4. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not pour this compound or its solutions down the drain.[1]

  • The recommended method of disposal for benzophenone derivatives is incineration by a licensed professional waste disposal service.[3]

5. Spill and Emergency Procedures:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Collect the material into a labeled container for hazardous waste.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Skin Contact:

    • Immediately flush the affected skin with plenty of water.

    • Remove contaminated clothing.

    • If skin irritation occurs, seek medical advice.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • If eye irritation persists, seek medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal start Unused Product or Contaminated Material solid_waste Solid Waste (Powder, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste spill Spill Occurs start->spill Accident segregate Segregate Waste Type (Solid/Liquid, Halogenated/Non-Halogenated) solid_waste->segregate liquid_waste->segregate label_container Label Container 'Hazardous Waste' segregate->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs incineration Incineration via Licensed Disposal Facility contact_ehs->incineration cleanup Follow Spill Cleanup Protocol spill->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->segregate

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Dodecyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Dodecyloxy-2-hydroxybenzophenone (CAS No. 2985-59-3). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Quantitative Data for PPE and Safety Parameters

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Signal Word Warning[2]
Physical Form Solid, powderGeneric SDS
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]
Glove Breakthrough Time Data not available for this specific compound. It is recommended to change gloves frequently and immediately after any splash. For aromatic ketones, nitrile gloves may have a short breakthrough time.[4]
Body Protection Laboratory coat, fully fastened.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator for organic dusts should be considered.[3]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_0 Preparation & Risk Assessment cluster_1 PPE Selection cluster_2 Handling & Disposal A Assess Task-Specific Risks (e.g., weighing, dissolution, transfer) B Review Safety Data Sheet (SDS) (Known hazards: skin/eye/respiratory irritant) A->B C Eye/Face Protection B->C D Hand Protection B->D E Body Protection B->E F Respiratory Protection B->F C_opts Safety glasses with side shields (minimum) Chemical splash goggles for splash risk C->C_opts D_opts Chemical-resistant gloves (Nitrile or Neoprene) Inspect gloves before use Change frequently D->D_opts E_opts Laboratory coat (fully fastened) Closed-toe shoes E->E_opts F_opts Work in a chemical fume hood Consider NIOSH-approved respirator if dust is generated F->F_opts G Follow Safe Handling Procedures F_opts->G H Adhere to Waste Disposal Plan G->H

References

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